Product packaging for 5-Pyrrolidinoamylamine(Cat. No.:CAS No. 71302-71-1)

5-Pyrrolidinoamylamine

Cat. No.: B1365519
CAS No.: 71302-71-1
M. Wt: 156.27 g/mol
InChI Key: WGARYFRHBPNMCZ-UHFFFAOYSA-N
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Description

5-Pyrrolidinoamylamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2 B1365519 5-Pyrrolidinoamylamine CAS No. 71302-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyrrolidin-1-ylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c10-6-2-1-3-7-11-8-4-5-9-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGARYFRHBPNMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427091
Record name 5-Pyrrolidinoamylamine
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Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71302-71-1
Record name 5-Pyrrolidinoamylamine
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Record name 5-(pyrrolidin-1-yl)pentan-1-amine
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Pyrrolidinoamylamine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyrrolidinoamylamine, also known as 5-(pyrrolidin-1-yl)pentan-1-amine, is a diamine featuring a five-membered pyrrolidine ring linked to a pentylamine chain. This unique structural arrangement imparts a combination of properties that make it a molecule of significant interest in medicinal chemistry and drug discovery. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs and natural products, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, offering valuable insights for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound possesses a tertiary amine within the pyrrolidine ring and a primary amine at the terminus of the pentyl chain. This dual amine functionality dictates its chemical behavior, allowing for a range of chemical modifications and interactions.

Molecular Structure:

  • IUPAC Name: 5-(pyrrolidin-1-yl)pentan-1-amine

  • Synonyms: this compound, N-(5-aminopentyl)pyrrolidine

  • Molecular Formula: C₉H₂₀N₂

  • Molecular Weight: 156.27 g/mol

  • CAS Number: 71302-71-1

The structural formula of this compound is depicted below:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₉H₂₀N₂[1]
Molecular Weight 156.27 g/mol [1]
Boiling Point 233.0 ± 8.0 °C at 760 mmHg
Density 0.916 ± 0.06 g/cm³
Flash Point 88.7 ± 13.6 °C
Predicted XlogP 0.9[1]

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the pentyl chain. The protons alpha to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each of the nine carbon atoms in the molecule. The carbons directly bonded to nitrogen atoms will resonate at a higher chemical shift compared to the other aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of N-H stretching vibrations from the primary amine, typically appearing as a medium to weak doublet in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aliphatic chains will be observed around 2850-2960 cm⁻¹. The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 156. Fragmentation patterns will likely involve cleavage at the C-C bonds of the pentyl chain and alpha-cleavage adjacent to the nitrogen atoms.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for amine synthesis. A common and efficient strategy involves the nucleophilic substitution of a dihalogenated alkane with pyrrolidine, followed by amination of the remaining halide.

Illustrative Synthetic Pathway:

G cluster_0 Synthesis of this compound 1,5-Dihalopentane 1,5-Dihalopentane (e.g., 1,5-dibromopentane) Intermediate 1-(5-Halopentyl)pyrrolidine 1,5-Dihalopentane->Intermediate + Pyrrolidine (Nucleophilic Substitution) Pyrrolidine Pyrrolidine Product This compound Intermediate->Product + Ammonia (Nucleophilic Substitution) Ammonia Ammonia (or equivalent) G cluster_1 Drug Discovery Workflow Scaffold This compound (Starting Scaffold) Modification Chemical Modification (e.g., Acylation, Alkylation) Scaffold->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., Receptor Binding Assays) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Sources

Core Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Pyrrolidinoamylamine

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 71302-71-1), a bifunctional aliphatic amine of significant interest to researchers in medicinal chemistry and drug development. This guide details its core chemical identifiers, physicochemical properties, a plausible synthetic route, and its potential applications as a versatile building block for chemical library synthesis. Furthermore, it includes a representative experimental protocol for its use in amide bond formation and outlines critical safety and handling procedures extrapolated from structurally related compounds. This whitepaper is intended to serve as a foundational resource for scientists leveraging this molecule in their research endeavors.

This compound, systematically named 5-(pyrrolidin-1-yl)pentan-1-amine, is a diamine featuring a saturated five-membered pyrrolidine ring linked via its nitrogen to a five-carbon alkyl chain, which is terminated by a primary amine. This unique structure, possessing both a tertiary and a primary amine, makes it a valuable and versatile scaffold in synthetic and medicinal chemistry.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 71302-71-1 [1][2]
IUPAC Name 5-(pyrrolidin-1-yl)pentan-1-amine Inferred from synonym[1]
Molecular Formula C₉H₂₀N₂ [1]
Synonyms 5-(pyrrolidin-1-yl)pentylamine, 1-pyrrolidinepentanamine [1]

| MDL Number | MFCD00192590 |[1] |

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 156.27 g/mol [1]
Boiling Point 233.0 ± 8.0 °C at 760 Torr [1]
Density 0.916 ± 0.06 g/cm³ [1]
Flash Point 88.7 ± 13.6 °C [1]

| Appearance | Colorless to pale yellow liquid |[3] (inferred from pyrrolidine) |

Figure 1: 2D Structure of 5-(pyrrolidin-1-yl)pentan-1-amine.

Synthesis and Manufacturing

While numerous custom synthesis routes exist, a common and logical approach for preparing this compound involves the nucleophilic substitution of a haloalkylamine derivative with pyrrolidine. The primary amine of the alkyl chain must be protected to prevent self-alkylation and ensure regioselective formation of the desired product. Phthalimide is a common and effective protecting group for this purpose.

The causality for this experimental design is rooted in its efficiency and control. Using a protected amine directs the alkylation exclusively to the secondary amine of the pyrrolidine ring. The subsequent deprotection step is typically high-yielding and robust, making the overall process scalable.

synthesis_workflow start Starting Materials: - Pyrrolidine - N-(5-bromopentyl)phthalimide reaction1 Step 1: N-Alkylation (Nucleophilic Substitution) Solvent: ACN or DMF Base: K2CO3 start->reaction1 intermediate Protected Intermediate: N-(5-(pyrrolidin-1-yl)pentyl)phthalimide reaction1->intermediate reaction2 Step 2: Deprotection Hydrazine (N2H4) Solvent: Ethanol intermediate->reaction2 product Final Product: This compound reaction2->product purification Purification (Distillation or Chromatography) product->purification

Figure 2: Proposed synthetic workflow for this compound.

Representative Synthetic Protocol

Step 1: N-Alkylation of Pyrrolidine

  • To a stirred solution of N-(5-bromopentyl)phthalimide (1.0 eq) in acetonitrile (ACN, 10 mL/g), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Add pyrrolidine (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude N-(5-(pyrrolidin-1-yl)pentyl)phthalimide intermediate, which can be used directly in the next step or purified by column chromatography.

Step 2: Hydrazinolysis for Deprotection

  • Dissolve the crude intermediate from Step 1 in ethanol (EtOH, 15 mL/g).

  • Add hydrazine monohydrate (N₂H₄·H₂O, 5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 78°C) for 4-6 hours. A dense white precipitate (phthalhydrazide) will form.

  • Cool the reaction to room temperature and acidify with concentrated HCl to pH ~1-2.

  • Filter off the phthalhydrazide precipitate and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with aqueous NaOH (e.g., 2M) to pH >12 and extract the product with dichloromethane (DCM) or diethyl ether (3x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the final product by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry.[4] Its non-planar, three-dimensional structure allows for a more effective exploration of the chemical space around a biological target compared to flat aromatic rings.[4] Pyrrolidine derivatives are found in numerous FDA-approved drugs, highlighting their importance.[4]

This compound leverages this privileged structure and adds significant value as a bifunctional building block . The presence of two distinct amine nucleophiles—a tertiary amine within the ring and a primary amine at the terminus of the flexible alkyl chain—allows for sequential, orthogonal chemical modifications.

Key utilities include:

  • Linker/Spacer: The five-carbon chain can act as an optimal spacer to connect a pharmacophore (attached to the primary amine) to another moiety or a solid support.

  • Scaffold for Library Synthesis: The primary amine is readily derivatized via reactions like amide coupling, reductive amination, or sulfonylation. This allows for the rapid generation of a diverse library of compounds from a common core, a key strategy in modern drug discovery.[5][6]

  • Modulation of Physicochemical Properties: The pyrrolidine moiety can improve the solubility and pharmacokinetic profile of a parent molecule.

drug_discovery_workflow cluster_0 Library Synthesis Core cluster_1 High-Throughput Chemistry cluster_2 Screening & Analysis reagent This compound (Core Building Block) reaction Parallel Amide Coupling (EDC, HOBt) reagent->reaction library Carboxylic Acid Library (R1-COOH, R2-COOH, ... Rn-COOH) library->reaction purification Automated Purification (Mass-directed HPLC) reaction->purification product_library Compound Library (Pyrrolidino-Amides) purification->product_library screening High-Throughput Screening (HTS) product_library->screening hits Hit Identification & SAR screening->hits

Figure 3: Role of this compound in a drug discovery workflow.

Experimental Protocol: Utilization in Amide Bond Formation

This protocol describes a standard, self-validating method for coupling this compound with a generic carboxylic acid, a cornerstone reaction in pharmaceutical research.

Objective: To synthesize an N-(5-(pyrrolidin-1-yl)pentyl)amide derivative.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM (20 mL/mmol of acid).

  • Stir the solution at room temperature for 20 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DCM.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 8-16 hours. Monitor progress via TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product using flash column chromatography on silica gel, typically with a gradient of methanol in dichloromethane, to yield the pure product.

Safety, Handling, and Storage

Disclaimer: No specific safety data sheet (SDS) is widely available for this compound. The following information is extrapolated from the parent compound, pyrrolidine, and similar aliphatic amines. This compound should be handled only by trained professionals with extreme caution.[7][8]

Hazard Identification:

  • Flammability: Flammable liquid and vapor.[7] Keep away from heat, sparks, and open flames.[7]

  • Toxicity: Harmful if swallowed or inhaled.[7][8]

  • Corrosivity: Causes severe skin burns and eye damage.[7]

  • Environmental: Harmful to aquatic life.[9]

Table 3: Recommended Personal Protective Equipment (PPE) and Handling

Category Recommendation Source
Ventilation Use only in a well-ventilated area or a chemical fume hood. [9]
Eye/Face Protection Wear chemical safety goggles and a face shield.
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene).
Skin/Body Protection Wear a flame-retardant lab coat and appropriate protective clothing.
Respiratory If ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Use non-sparking tools and take measures to prevent static discharge.[7] |

First Aid Measures:

  • Inhalation: Move victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. If conscious, give two glasses of water to drink. Seek immediate medical attention.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from heat, sparks, and flame.[7]

  • Store in a flammables-designated area.[7]

Conclusion

This compound (CAS: 71302-71-1) is a highly functionalized chemical entity with significant potential for researchers, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, combining the privileged pyrrolidine scaffold with a reactive primary amine on a flexible linker, makes it an ideal starting point for the synthesis of diverse chemical libraries. While it must be handled with significant care due to its presumed corrosive and toxic properties, its utility as a versatile building block for creating novel molecules with tailored properties is clear. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application in research and development.

References

  • This compound | CAS 71302-71-1. [Link]
  • Safety D
  • Pyrrolidine synthesis - Organic Chemistry Portal. [Link]
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  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4935. [Link]
  • The Organic Chemistry Tutor. (2018).
  • El-Malah, A., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Bannykh, A., et al. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. Molecules, 25(18), 4140. [Link]
  • Pyrrolidine | C4H9N | CID 31268 - PubChem. [Link]
  • Kumar, V., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(9), 883-896. [Link]
  • Klare, J. T., et al. (2013). Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K. Organic Letters, 15(11), 2794–2797. [Link]
  • Rautio, J., et al. (2024).

Sources

5-Pyrrolidinoamylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Pyrrolidinoamylamine: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. By integrating established chemical principles with practical, field-proven insights, this document aims to provide a robust framework for utilizing this versatile diamine in a research and development context.

Core Molecular Attributes

This compound, also known by its IUPAC name 5-(pyrrolidin-1-yl)pentan-1-amine, is a diamine featuring a saturated five-membered pyrrolidine ring linked via its nitrogen to a five-carbon aliphatic chain, which is terminated by a primary amine group. This unique structure combines the rigidity and stereochemical potential of the pyrrolidine scaffold with the flexible reactivity of an alkylamine chain, making it a valuable intermediate in synthetic chemistry.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.

PropertyValueSource
Molecular Formula C₉H₂₀N₂[1]
Molecular Weight 156.27 g/mol [1]
CAS Number 71302-71-1[1][2]
Boiling Point 233.0 ± 8.0 °C (at 760 Torr)[1]
Density 0.916 ± 0.06 g/cm³[1]
Synonyms 5-(pyrrolidin-1-yl)pentylamine; 1-Pyrrolidinepentanamine[1]

Strategic Importance in Medicinal Chemistry & Drug Discovery

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3][4][5] Its prevalence is due to several key factors:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[3]

  • Stereochemical Complexity: The carbons of the pyrrolidine ring can be chiral centers, allowing for the synthesis of stereoisomers with distinct biological profiles and binding modes.[5]

  • Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and its basicity can be modulated to improve properties like aqueous solubility and cell permeability.

This compound serves as a bifunctional building block that leverages these advantages. The terminal primary amine provides a reactive handle for conjugation, derivatization, or incorporation into larger molecular frameworks, while the pyrrolidine moiety imparts the desirable structural and physicochemical properties of the core scaffold. Its applications are primarily as a synthetic intermediate in the development of novel therapeutic agents, including monoamine uptake inhibitors and antiplasmodial compounds.[6][7]

Synthesis of this compound: A Proposed Workflow

While a specific, dedicated synthesis for this compound is not extensively documented in readily available literature, a robust synthetic route can be designed based on established methodologies for amine synthesis. A common and effective strategy is the nucleophilic substitution of a bifunctional haloalkane with pyrrolidine, followed by conversion of a masked amine precursor.

Proposed Synthetic Pathway

The following diagram illustrates a logical and efficient two-step synthesis starting from commercially available 1,5-dibromopentane. This approach is chosen for its reliability and the use of common laboratory reagents.

G cluster_0 Step 1: Monosubstitution & Azide Introduction cluster_1 Step 2: Azide Reduction A 1,5-Dibromopentane + Pyrrolidine (1 eq.) B Intermediate A: 5-Bromo-1-pyrrolidinopentane A->B Nucleophilic Substitution Solvent: Acetonitrile Base: K2CO3 C Intermediate A + Sodium Azide (NaN3) B->C D Intermediate B: 5-Azido-1-pyrrolidinopentane C->D Finkelstein-type Reaction Solvent: DMF E Intermediate B F This compound (Final Product) E->F Reduction Reagent: LiAlH4 or H2/Pd-C

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding to the next stage.

Step 1: Synthesis of 5-Azido-1-pyrrolidinopentane (Intermediate B)

  • Monosubstitution:

    • To a solution of 1,5-dibromopentane (1.5 eq.) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq.) and pyrrolidine (1.0 eq.) dropwise at 0 °C.

    • Causality: Using an excess of the dibromoalkane statistically favors monosubstitution over the formation of the disubstituted by-product. K₂CO₃ acts as a mild base to neutralize the HBr formed.

    • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor progress by TLC or GC-MS.

    • Filter the mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate 5-bromo-1-pyrrolidinopentane.

  • Azide Formation:

    • Dissolve the purified 5-bromo-1-pyrrolidinopentane (1.0 eq.) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 1.2 eq.) and heat the mixture to 60-70 °C.

    • Causality: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. Heating increases the reaction rate.

    • Monitor the reaction for the disappearance of the starting material (approx. 4-6 hours).

    • Cool the reaction, dilute with water, and extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 5-azido-1-pyrrolidinopentane. This intermediate can often be used in the next step without further purification.

Step 2: Reduction of Azide to Primary Amine

  • Reduction:

    • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Causality: LiAlH₄ is a powerful reducing agent capable of cleanly converting azides to primary amines. An inert atmosphere is critical due to its reactivity with water and oxygen.

    • Add a solution of 5-azido-1-pyrrolidinopentane (1.0 eq.) in THF dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by IR spectroscopy (disappearance of the strong azide stretch at ~2100 cm⁻¹) or TLC.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of all protons and their connectivity. Expected signals would include multiplets for the pyrrolidine ring protons, multiplets for the pentyl chain methylene protons, and a singlet for the primary amine protons (which may exchange with D₂O).

    • ¹³C NMR will show 9 distinct carbon signals, confirming the molecular formula's carbon backbone.

    • Insight: NMR is the most powerful tool for unambiguous structure elucidation. Running 2D NMR experiments like COSY and HSQC can definitively assign all proton and carbon signals.[8]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) MS is ideal for this compound. It should show a prominent [M+H]⁺ ion at m/z 157.27, confirming the molecular weight.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Chromatographic Purity Assessment

Due to the polar and basic nature of aliphatic diamines, specialized chromatographic methods are required for accurate quantification.

MethodPrincipleKey Considerations
UPLC-ESI-MS/MS Ultra-performance liquid chromatography coupled with tandem mass spectrometry.This is the state-of-the-art for high-throughput analysis. Use of an ion-pairing reagent like heptafluorobutyric acid (HFBA) in the mobile phase is crucial to achieve good peak shape and retention on a C18 reversed-phase column.[1]
GC-MS Gas chromatography-mass spectrometry.Derivatization is often necessary to improve volatility and reduce peak tailing. Silylation or acylation of the amine groups is a common strategy.[9]
HPLC with Derivatization High-performance liquid chromatography with pre- or post-column derivatization.Since aliphatic amines lack a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde) is required for detection.
Recommended Analytical Workflow

The following workflow ensures a comprehensive quality assessment of synthesized this compound.

G A Synthesized This compound B Structural Confirmation A->B C Purity & Quantification A->C D ¹H & ¹³C NMR B->D E HRMS (ESI) B->E F UPLC-MS/MS (Ion-Pairing) C->F G Final QC Approval D->G E->G F->G

Caption: Quality control workflow for this compound.

Conclusion and Future Outlook

This compound is a structurally interesting and synthetically valuable chemical intermediate. Its combination of a privileged pyrrolidine scaffold and a reactive primary amine makes it an ideal starting point for the construction of diverse compound libraries aimed at various biological targets. For drug discovery professionals, mastering the synthesis and analytical control of such building blocks is a foundational requirement for the efficient execution of lead discovery and optimization campaigns. Future applications may see this compound or its derivatives utilized in the development of novel PROTACs, molecular probes, or as ligands in asymmetric catalysis, further expanding its utility beyond traditional medicinal chemistry.

References

  • This compound | CAS 71302-71-1. Chemical Suppliers. [Link]
  • Alwis, K. U., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. CDC Stacks. [Link]
  • NIOSH. (2010).
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Molecules, 26(16), 4937. [Link]
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.PubMed Central. [Link]
  • Carroll, F. I., et al. (2011). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.Journal of Medicinal Chemistry, 54(19), 6766-6781. [Link]
  • D'hooghe, M., et al. (2015). Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity.European Journal of Medicinal Chemistry, 92, 689-703. [Link]
  • Rubio, E., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins.Magnetic Resonance in Chemistry, 43(4), 269-282. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Pyrrolidinoamylamine in Modern Drug Discovery

This compound, a diamine featuring a pyrrolidine ring connected to a pentylamine chain, represents a significant scaffold in medicinal chemistry and drug development. The unique combination of a cyclic tertiary amine and a primary alkylamine provides a versatile platform for creating compounds with diverse pharmacological activities. The pyrrolidine moiety, a common feature in over 20 FDA-approved drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] The primary amine serves as a crucial handle for further functionalization, allowing for the facile introduction of various pharmacophores to modulate biological activity and target specificity. This guide provides an in-depth exploration of viable and robust synthetic pathways to this compound, offering researchers and drug development professionals a comprehensive resource for its preparation.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several strategic directions, primarily categorized by the method of constructing the key carbon-nitrogen bonds. This guide will detail three distinct and reliable pathways, each with its own set of advantages and considerations.

Table 1: Overview of Synthetic Pathways

PathwayKey ReactionStarting MaterialsKey AdvantagesPotential Challenges
1 Nucleophilic Substitution and Nitrile ReductionPyrrolidine, 5-bromopentanenitrileReadily available starting materials, straightforward reactions.Use of strong reducing agents like LiAlH₄.
2 Reductive Amination5-Oxopentanoic acid derivatives, PyrrolidineHigh efficiency, good for library synthesis.Requires synthesis of the aldehyde precursor.
3 Conversion of 5-(Pyrrolidin-1-yl)pentan-1-ol5-(Pyrrolidin-1-yl)pentan-1-olUtilizes a commercially available advanced intermediate.May involve multi-step conversion of the alcohol to the amine.

Pathway 1: Synthesis via Nucleophilic Substitution and Nitrile Reduction

This pathway is a classical and robust approach that builds the target molecule by first attaching the pyrrolidine ring to a five-carbon chain bearing a nitrile group, which is then reduced to the primary amine.

Conceptual Framework

The core of this strategy lies in the nucleophilic nature of the secondary amine, pyrrolidine, which readily displaces a leaving group on a five-carbon electrophile. The use of a nitrile as a masked primary amine is a common and effective tactic in organic synthesis.

Reaction Scheme

G Pyrrolidine Pyrrolidine Intermediate 5-Pyrrolidinopentanenitrile Pyrrolidine->Intermediate Alkylation Bromopentanenitrile 5-Bromopentanenitrile Bromopentanenitrile->Intermediate FinalProduct This compound Intermediate->FinalProduct Nitrile Reduction ReducingAgent LiAlH₄ or H₂/Catalyst G Pentanal 5-(Pyrrolidin-1-yl)pentanal FinalProduct This compound Pentanal->FinalProduct Reductive Amination Ammonia Ammonia Source (e.g., NH₄Cl) Ammonia->FinalProduct ReducingAgent NaBH₃CN or H₂/Catalyst G Alcohol 5-(Pyrrolidin-1-yl)pentan-1-ol AzideIntermediate 5-Azido-1-(pyrrolidin-1-yl)pentane Alcohol->AzideIntermediate MesylChloride 1. MsCl, Et₃N SodiumAzide 2. NaN₃ FinalProduct This compound AzideIntermediate->FinalProduct Azide Reduction Reduction H₂/Pd-C or LiAlH₄

Sources

An In-depth Technical Guide to 5-Pyrrolidinoamylamine: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Pyrrolidinoamylamine, a diamine featuring both a primary and a tertiary amine within a flexible aliphatic chain. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who may encounter or consider this molecule in their work. The guide delves into the structural characteristics, predicted and known physicochemical properties, and potential synthetic pathways. Emphasis is placed on the underlying chemical principles that govern the compound's behavior, providing a scientifically rigorous foundation for its application and further investigation.

Introduction: The Structural Uniqueness of this compound

This compound, systematically named 5-(pyrrolidin-1-yl)pentan-1-amine, is a fascinating molecule that combines the structural features of a linear aliphatic diamine with a cyclic tertiary amine. The presence of both a nucleophilic primary amine and a sterically accessible tertiary amine on a five-carbon backbone suggests a wide range of potential chemical reactivity and applications, particularly in the synthesis of more complex molecules and as a scaffold in medicinal chemistry. The pyrrolidine ring is a common motif in numerous natural products and pharmaceuticals, valued for its ability to introduce conformational rigidity and influence pharmacokinetic properties.[1] This guide aims to consolidate the available and inferred knowledge on this compound to facilitate its use in research and development.

Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in any scientific endeavor. This section details the known and predicted properties of this compound.

Identification and Nomenclature
Identifier Value Source
CAS Number 71302-71-1[2]
Molecular Formula C₉H₂₀N₂[2]
Molecular Weight 156.27 g/mol [2]
IUPAC Name 5-(pyrrolidin-1-yl)pentan-1-amine[2]
Synonyms 5-(Pyrrolidin-1-yl)pentylamine, 1-Pyrrolidinepentanamine
Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that some of these values are predicted or have been reported with a degree of uncertainty.

Property Value Notes and References
Boiling Point 233.0 ± 8.0 °C (at 760 Torr)Predicted value.
Density 0.916 ± 0.06 g/cm³Predicted value.
Flash Point 88.7 ± 13.6 °CPredicted value.
Appearance Likely a colorless to pale yellow liquidBased on the properties of similar aliphatic amines.
Odor Ammoniacal, fishyCharacteristic of aliphatic amines.[1]
Solubility Profile

Due to the presence of two amine groups capable of hydrogen bonding, this compound is expected to be soluble in water and polar organic solvents. The aliphatic character of the molecule suggests some solubility in less polar organic solvents as well.

  • Water: Expected to be miscible or highly soluble, especially at lower pH where the amine groups are protonated.

  • Alcohols (Methanol, Ethanol): Expected to be miscible.

  • Chlorinated Solvents (Dichloromethane, Chloroform): Expected to be soluble.

  • Ethers (Diethyl ether, THF): Expected to have moderate to good solubility.

  • Apolar Solvents (Hexanes, Toluene): Expected to have limited solubility.

Chemical Behavior and Reactivity

The chemical personality of this compound is dictated by its two amine functional groups.

Basicity and Salt Formation

Both the primary and tertiary amines are basic and will readily react with acids to form ammonium salts. The dihydrochloride salt of this compound is commercially available, confirming its ability to be doubly protonated.[3][4] The pKa values of the conjugate acids are not experimentally determined but can be estimated to be in the range of 10-11 for the primary amine and slightly lower for the tertiary amine due to steric effects.

Nucleophilicity and Reactivity

The primary amine is a potent nucleophile and will participate in a wide array of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and potentially quaternary ammonium salts.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

The tertiary amine is also nucleophilic, though sterically more hindered. It can participate in reactions such as:

  • Alkylation: To form quaternary ammonium salts.

  • Lewis Base Catalysis: The lone pair of electrons can act as a catalyst in various organic transformations.

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic bands for both primary and tertiary amines.

  • N-H Stretching (Primary Amine): A pair of medium intensity bands in the region of 3300-3500 cm⁻¹.[5][6][7]

  • N-H Bending (Primary Amine): A medium to strong band between 1580-1650 cm⁻¹.[7]

  • C-N Stretching: Aliphatic C-N stretches will appear as weak to medium bands in the 1020-1250 cm⁻¹ region.[7]

  • C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR chemical shifts can be estimated. The signals for the protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).

  • -CH₂-NH₂ (Protons on carbon adjacent to the primary amine): Expected to be a triplet around 2.7-2.9 ppm.

  • -CH₂-N(pyrrolidine) (Protons on carbon adjacent to the tertiary amine): Expected to be a triplet around 2.4-2.6 ppm.

  • Pyrrolidine Ring Protons: Multiplets in the region of 1.7-2.5 ppm.

  • Aliphatic Chain Protons (-CH₂-): Multiplets in the region of 1.3-1.6 ppm.

  • -NH₂ Protons: A broad singlet that can appear over a wide range and is exchangeable with D₂O.[6]

Mass Spectrometry

In mass spectrometry, aliphatic amines typically undergo α-cleavage, where the bond between the α- and β-carbons to the nitrogen is broken.[6] For this compound, fragmentation would be expected to occur adjacent to both the primary and tertiary amine groups, leading to characteristic fragment ions. The molecular ion peak (M⁺) would be observed at m/z = 156.

Synthetic Pathways: A Proposed Experimental Workflow

A plausible and efficient synthesis of this compound can be envisioned through the reaction of a bifunctional starting material with pyrrolidine. One such approach involves the reductive amination of a protected amino aldehyde or the direct alkylation of pyrrolidine with a halo-amine. A more direct, albeit potentially less selective, method would be the reaction of 1,5-diaminopentane (cadaverine) with 1,4-dibromobutane.

Proposed Synthesis via Alkylation of 1,5-Diaminopentane

This method leverages the higher reactivity of the primary amines of 1,5-diaminopentane towards alkylation compared to the secondary amine that is formed as an intermediate. The intramolecular cyclization of the intermediate would lead to the desired product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-diaminopentane in a suitable solvent such as ethanol or acetonitrile. An excess of the diamine is used to minimize dialkylation.

  • Addition of Alkylating Agent: Slowly add a solution of 1,4-dibromobutane in the same solvent to the stirred solution of the diamine at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 1,5-Diaminopentane 1,5-Diaminopentane Reaction Reaction in Solvent (e.g., Ethanol) 1,5-Diaminopentane->Reaction 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Reaction Reflux Heating under Reflux Reaction->Reflux Workup Solvent Removal Reflux->Workup Purification Distillation or Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds.[1] While specific applications of this compound are not extensively documented, its structure suggests several potential uses:

  • Building Block for Novel Scaffolds: The primary amine serves as a handle for further functionalization, allowing for the construction of more complex molecules with potential therapeutic applications.

  • Linker Molecule: The five-carbon chain can act as a flexible linker to connect two different molecular entities, for example, in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).

  • Proton Sponge Mimic: The presence of two basic centers in close proximity may impart interesting proton-scavenging properties.

  • Precursor for Biologically Active Compounds: The pyrrolidine moiety is a key component of many drugs targeting the central nervous system, and this compound could serve as a starting material for the synthesis of novel analogs.

The following diagram illustrates the potential role of this compound as a versatile building block in drug discovery.

Applications cluster_derivatives Potential Derivatives This compound This compound Novel_Scaffolds Novel Heterocyclic Scaffolds This compound->Novel_Scaffolds Functionalization of primary amine Linker_Conjugates Linker-Payload Conjugates (ADCs, PROTACs) This compound->Linker_Conjugates Use as a flexible linker CNS_Analogs CNS-Active Compound Analogs This compound->CNS_Analogs Modification of pyrrolidine and/or chain

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

  • Corrosive: Amines are corrosive and can cause severe skin burns and eye damage.

  • Flammable: Low molecular weight amines are often flammable.[1]

  • Toxicity: Harmful if swallowed or inhaled.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a structurally intriguing diamine with significant potential as a building block and scaffold in organic synthesis and medicinal chemistry. While comprehensive experimental data is sparse, its physicochemical properties can be reliably inferred from its structure and the well-understood chemistry of amines. This guide provides a foundational understanding of this molecule, which should empower researchers to explore its synthetic utility and potential applications in the development of novel chemical entities. Further experimental characterization of this compound is warranted and would be a valuable contribution to the chemical literature.

References

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax.
  • Vibrational Spectra of Primary and Secondary Aliphatic Amines. (n.d.). AIP Publishing.
  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.
  • Infrared Spectroscopy. (n.d.). Illinois State University.
  • 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride. (n.d.). Cenmed Enterprises.
  • Pyrrolidine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Pyrrolidine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites.
  • Pyrrolidine-2,5-diamine. (n.d.). PubChem.
  • 5-(pyrrolidin-1-yl)pentan-1-amine. (n.d.). PubChem.
  • 5-(PYRROLIDIN-1-YL)PENTAN-1-OL. (n.d.). Matrix Fine Chemicals.
  • Pyrrolidine. (n.d.). PubChem.
  • Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021, March 29). Bulgarian Chemical Communications.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • Pyrrolidine. (n.d.). In Wikipedia.
  • AM1 parameters for the prediction of 1H and 13C NMR chemical shifts in proteins. (2009, October 29). Journal of Chemical Theory and Computation.
  • Bio-based production of the platform chemical 1,5-diaminopentane. (2015, September 12). Applied Microbiology and Biotechnology.
  • An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts. (n.d.). Journal of Cheminformatics.
  • Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. (n.d.). Frontiers in Chemistry.
  • Pyrollidine by 1,4 dibromobutane. (2021, February 12). Sciencemadness.org.
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Hypothetical Scenario: If 5-Pyrrolidinoamylamine is a Gᵢ-coupled GPCR agonist, we would expect to see a dose-dependent decrease in forskolin-stimulated cAMP levels.

Author: BenchChem Technical Support Team. Date: January 2026

A-101: A Technical Guide to Elucidating the Mechanism of Action of 5-Pyrrolidinoamylamine

Abstract

This compound represents a novel chemical entity for which no significant pharmacological data has been published. Its structure, featuring a saturated five-membered pyrrolidine heterocycle and a flexible five-carbon (amyl) amine chain, suggests potential interactions with multiple biological targets, particularly within the central nervous system. The pyrrolidine ring is a common scaffold in a vast array of pharmacologically active molecules, including anticonvulsants, antidepressants, and antihypertensives.[1][2] This guide presents a comprehensive, systematic, and multi-tiered strategy for the complete elucidation of its mechanism of action. We eschew a predefined hypothesis in favor of a data-driven approach, beginning with broad, unbiased screening and progressing to high-resolution validation and functional characterization. The protocols and logical workflows detailed herein are designed to build a robust, evidence-based pharmacological profile for this compound, suitable for advanced drug development and research applications.

Introduction: The Challenge and Opportunity of a Novel Scaffold

The field of drug discovery is characterized by the continuous exploration of new chemical space. This compound emerges as one such unexplored entity. A structural analysis reveals two key moieties:

  • The Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle, this scaffold is a cornerstone in medicinal chemistry.[3][[“]] Its non-planar, sp³-hybridized nature provides a three-dimensional architecture that can facilitate precise interactions with biological targets.[3][[“]] This ring is a key pharmacophore in drugs as diverse as the nootropic aniracetam, the antidepressant rolipram, and the antihypertensive captopril.[1][2]

  • The Amylamine Chain: The N-pentylamine portion is a flexible linker terminating in a primary amine. Aliphatic amines are known to be substrates or inhibitors for critical enzyme families, such as monoamine oxidase (MAO), and can interact with a variety of neurotransmitter transporters and receptors.[5]

The combination of these two moieties creates a molecule with significant potential for biological activity, but without empirical data, its mechanism of action remains purely speculative. This document provides the strategic framework and detailed methodologies to systematically de-orphanize this compound.

Strategic Workflow: A Multi-Tiered Approach to Mechanism of Action (MoA)

MoA_Workflow cluster_0 Tier 1: Unbiased Target Discovery cluster_1 Tier 2: Hit-to-Lead Validation & Profiling cluster_2 Tier 3: Cellular & System-Level Characterization T1_Screen Broad Ligand Profiling Screen (>400 GPCRs, Ion Channels, Transporters, Kinases) T1_Data Initial Hit Identification (e.g., >50% Inhibition @ 10µM) T1_Screen->T1_Data Data Analysis T2_Affinity Affinity Determination (Radioligand Binding Assays) Determine Ki T1_Data->T2_Affinity Prioritize Hits T2_Function Functional Activity (2nd Messenger/Flux Assays) Determine EC50/IC50, Emax T2_Affinity->T2_Function Confirm Functional Effect T2_Selectivity Selectivity Profiling (Assays against related targets) T2_Function->T2_Selectivity Assess Specificity T3_Cellular Cell-Based Assays (e.g., Neuronal Firing, Neurotransmitter Release) T2_Selectivity->T3_Cellular Test in Physiological Context T2_SAR Structure-Activity Relationship (Analog Synthesis & Testing) T3_Model Building the MoA Model (Integrate all data) T3_Cellular->T3_Model

Figure 1: A multi-tiered workflow for elucidating the mechanism of action.

Tier 1: Unbiased Target Discovery

The foundational step is to screen this compound against a comprehensive panel of biological targets. This mitigates observer bias and casts the widest possible net. The pyrrolidine-containing cathinones, for example, were found to be potent inhibitors of the dopamine transporter (DAT), a finding that would be readily identified by this approach.[6][7]

Experimental Protocol: Broad Target Profiling
  • Objective: To identify initial, high-confidence biological targets of this compound.

  • Methodology: Employ a commercial radioligand binding assay panel (e.g., Eurofins SafetyScreen44™ or similar).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to achieve a final assay concentration of 10 µM.

  • Assay Execution: The compound is tested in duplicate at 10 µM against a panel of at least 44 GPCRs, ion channels, and transporters. The assay measures the displacement of a specific high-affinity radioligand from its target.

  • Data Analysis & Hit Criteria:

    • Results are expressed as the percentage of inhibition of radioligand binding.

    • A "hit" is defined as >50% inhibition at the 10 µM screening concentration. This threshold is standard in the industry to balance sensitivity with the avoidance of false positives.

    • All identified hits are cataloged for progression to Tier 2.

Tier 2: Hit Confirmation and Pharmacological Characterization

Once initial hits are identified, the objective shifts to validation and detailed characterization. This involves determining the compound's affinity (how tightly it binds), its functional effect (whether it activates or inhibits the target), and its selectivity.

Affinity Determination: Radioligand Binding Assays

This protocol serves as an example for a hypothetical hit at the Dopamine D2 receptor.

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the human Dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing recombinant human D2 receptors.

    • [³H]-Spiperone (a high-affinity D2 antagonist radioligand).

    • Haloperidol (a known D2 antagonist for defining non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Procedure (Saturation Binding):

    • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, combine D2 receptor membranes (10-20 µg protein/well), a fixed concentration of [³H]-Spiperone (at its Kₔ value), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of Haloperidol (10 µM).

    • Incubate for 60 minutes at room temperature.

    • Rapidly harvest the plate contents onto filter mats using a cell harvester, washing with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Characterization

Binding does not equate to function. It is critical to determine if the compound is an agonist (activates), antagonist (blocks), or inverse agonist (promotes an inactive state).

Table 1: Exemplary Functional Assays for Different Target Classes

Target ClassAssay PrincipleMeasured OutputFunctional Readout
Gₛ-coupled GPCR cAMP Accumulation AssaycAMP levels (HTRF/ELISA)Agonist (↑), Inverse Agonist (↓)
Gᵢ-coupled GPCR Forskolin-stimulated cAMPcAMP levels (HTRF/ELISA)Agonist (↓), Inverse Agonist (↑)
Gᵩ-coupled GPCR IP-One Assay / Calcium FluxInositol Monophosphate / Ca²⁺Agonist (↑)
Monoamine Transporter Synaptosomal Uptake AssayUptake of radiolabeled substrateInhibitor (↓)
Voltage-gated Ion Channel Patch-Clamp ElectrophysiologyIon current (pA or nA)Blocker (↓), Opener (↑)

Tier 3: Elucidating Cellular and System-Level Effects

With a validated molecular target, the final tier of investigation places the compound's action into a more complex, physiologically relevant context. This step is crucial for understanding the potential therapeutic applications or toxicological liabilities.

Example Cellular Assay: Neurotransmitter Release from Primary Neurons
  • Objective: To determine the effect of this compound on dopamine release from cultured primary rat ventral tegmental area (VTA) neurons.

  • Rationale: This assay would be a logical follow-up if the compound is identified as a potent modulator of the dopamine transporter or D2 autoreceptors.

  • Methodology:

    • Culture primary VTA neurons on multi-well plates.

    • Load neurons with [³H]-Dopamine.

    • Wash cells to remove excess radiolabel.

    • Stimulate dopamine release using a depolarizing agent (e.g., 50 mM KCl).

    • Treat separate wells with vehicle or varying concentrations of this compound before and during stimulation.

    • Collect the supernatant and lyse the cells.

    • Quantify the amount of [³H]-Dopamine released into the supernatant and remaining in the cells via scintillation counting.

  • Anticipated Outcomes:

    • DAT Inhibitor: Would potentiate KCl-stimulated release and inhibit reuptake, leading to higher levels of [³H]-Dopamine in the supernatant.

    • D2 Agonist: Would act on presynaptic autoreceptors to inhibit KCl-stimulated release, leading to lower levels of [³H]-Dopamine in the supernatant.

Signaling_Pathway cluster_0 Hypothetical MoA: D2 Autoreceptor Agonism Compound This compound Receptor Presynaptic D2 Receptor (Gαi) Compound->Receptor Binds & Activates AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Vesicle Dopamine Vesicle Fusion & Release AC->Vesicle Overall Inhibition of Release PKA PKA cAMP->PKA Activates PKA->Vesicle Promotes

Figure 2: Hypothesized signaling cascade if this compound acts as a D2 autoreceptor agonist.

Conclusion: Building a Comprehensive Pharmacological Dossier

The systematic progression through this three-tiered workflow will construct a comprehensive, data-driven understanding of this compound's mechanism of action. By beginning with an unbiased screen and demanding rigorous validation at each subsequent stage, we can confidently define its primary molecular targets, characterize its pharmacological properties, and understand its functional consequences at the cellular level. This foundational knowledge is the indispensable first step in evaluating the therapeutic potential of any novel chemical entity.

References

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  • MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Wikipedia. (n.d.). Arylcyclohexylamine.
  • Meltzer, P. C. et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
  • PubMed. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations.

Sources

An In-depth Technical Guide to the Research Applications of 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the vast landscape of chemical compounds utilized in drug discovery and materials science, certain molecules, while not extensively studied in isolation, offer significant potential as versatile building blocks. 5-Pyrrolidinoamylamine, also known as N-(5-aminopentyl)pyrrolidine, is one such compound. While direct research on its biological activity is not widely published, its structure, featuring a tertiary amine within a pyrrolidine ring and a primary amine at the terminus of a five-carbon chain, presents a compelling scaffold for a multitude of research applications. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs and natural alkaloids, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into molecules.[1][2] This guide provides a comprehensive overview of the potential research applications of this compound, grounded in the established chemistry of its constituent functional groups. We will explore its synthesis, chemical properties, and its prospective utility as a synthetic intermediate in the development of novel chemical entities.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's properties is paramount to its application. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
CAS Number 71302-71-1Chemical Supplier Data
Molecular Formula C9H20N2Calculated
Molecular Weight 156.27 g/mol Calculated
Boiling Point Approx. 220-230 °C (predicted)---
Solubility Soluble in water and polar organic solventsInferred from structure
Proposed Synthetic Pathway

While specific industrial syntheses of this compound are not widely documented in academic literature, a plausible and efficient laboratory-scale synthesis can be designed based on established methodologies for the N-alkylation of pyrrolidine. A common and effective method involves the reaction of pyrrolidine with a bifunctional halo-nitrile followed by reduction.

Synthesis_Pathway Pyrrolidine Pyrrolidine Intermediate 5-(Pyrrolidin-1-yl)pentanenitrile Pyrrolidine->Intermediate Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Halonitrile 5-Bromovaleronitrile Halonitrile->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent LiAlH4 or H2/Raney Ni Reducing_Agent->Final_Product PROTAC_Workflow cluster_0 Synthesis of PROTAC cluster_1 Cellular Mechanism of Action PPA This compound PROTAC PROTAC Molecule PPA->PROTAC Sequential Amide Coupling Ligand_Target Target-Binding Ligand (with reactive group) Ligand_Target->PROTAC Ligand_E3 E3 Ligase-Binding Ligand (with reactive group) Ligand_E3->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation Combinatorial_Library cluster_R1 R1 Diversity (via Primary Amine) cluster_R2 R2 Diversity (via Pyrrolidine N) PPA This compound Library Diverse Chemical Library PPA->Library R1_Acyl Acyl Chlorides R1_Acyl->Library Amidation R1_Aldehyde Aldehydes/Ketones R1_Aldehyde->Library Reductive Amination R1_Alkyl Alkyl Halides R1_Alkyl->Library Alkylation R2_Quat Alkyl Halides (Quaternization) R2_Quat->Library Quaternization

Sources

5-Pyrrolidinoamylamine: A Comprehensive Technical Guide for Future Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pyrrolidinoamylamine, a diamine featuring a pyrrolidine ring linked to a pentylamine chain, represents a structurally intriguing yet scientifically uncharted molecule. Despite its availability from chemical suppliers, a thorough review of the scientific literature reveals a significant void in our understanding of its synthesis, pharmacology, and biological activity. This technical guide aims to bridge this knowledge gap by providing a comprehensive, forward-looking framework for the investigation of this compound. By leveraging established principles in medicinal chemistry, organic synthesis, and analytical sciences, this whitepaper will serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this novel compound. We will present a detailed analysis of its chemical properties, propose robust synthetic routes, hypothesize potential biological targets and mechanisms of action, and outline a comprehensive analytical strategy for its characterization. This document is intended not as a review of existing data, but as a roadmap to inspire and guide future research into the therapeutic potential of this compound.

Introduction: The Enigma of this compound

The pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products.[1][2][3] Its prevalence stems from its ability to introduce a three-dimensional, saturated heterocyclic structure into a molecule, which can significantly influence physicochemical properties and interactions with biological targets.[4] The pyrrolidine moiety often enhances aqueous solubility and can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at receptor binding sites.[4]

This compound, also known as 5-(pyrrolidin-1-yl)pentan-1-amine, combines this privileged pyrrolidine scaffold with a flexible five-carbon aliphatic diamine linker. This unique combination of a tertiary amine within the pyrrolidine ring and a primary amine at the terminus of the alkyl chain presents a fascinating subject for chemical and biological exploration. However, a comprehensive search of the scientific literature and chemical databases reveals a stark absence of studies on this specific molecule. While its dihydrochloride salt is commercially available, there is no published data on its synthesis, pharmacological profile, or biological effects.[5][6]

This whitepaper seeks to address this "white space" in chemical biology by providing a theoretical and practical guide for the scientific community. We will deconstruct the molecule's structural features to predict its properties, outline plausible synthetic pathways, propose potential biological applications based on structure-activity relationships of related compounds, and detail the necessary analytical methodologies for its thorough characterization.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to any research and development endeavor. In the absence of experimental data for this compound, we can predict these properties based on its chemical structure.

PropertyValueSource
IUPAC Name 5-(pyrrolidin-1-yl)pentan-1-amine
CAS Number 71302-71-1
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol
Predicted LogP 1.4[7]
Predicted pKa (most basic) ~10.5 (primary amine)
Predicted pKa (less basic) ~9.5 (tertiary amine)
Hydrogen Bond Donors 2 (primary amine)
Hydrogen Bond Acceptors 2 (both nitrogen atoms)
Structure

The presence of two basic nitrogen atoms suggests that this compound will be protonated at physiological pH, rendering it highly water-soluble. The flexible five-carbon chain allows for significant conformational freedom, which could be crucial for its interaction with various biological targets.

Proposed Synthesis Strategies

While no specific synthesis for this compound is documented, several viable synthetic routes can be proposed based on established organic chemistry principles.[8] The key challenge is the selective introduction of the primary amine and the pyrrolidine moiety at the termini of a five-carbon chain.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the C-N bonds. Two primary strategies emerge:

  • Strategy A: Alkylation of Pyrrolidine: This involves reacting pyrrolidine with a C5 electrophile already containing a protected primary amine.

  • Strategy B: Reductive Amination: This route involves the reaction of a C5 aldehyde or ketone, bearing a pyrrolidine group, with a source of ammonia or a protected amine equivalent, followed by reduction.

Proposed Synthesis Workflow (Strategy A)

This strategy is likely the more straightforward and is outlined below.

G cluster_0 Starting Materials cluster_1 Step 1: Alkylation cluster_2 Step 2: Reduction 5-bromopentanenitrile 5-Bromopentanenitrile Intermediate_1 5-(Pyrrolidin-1-yl)pentanenitrile 5-bromopentanenitrile->Intermediate_1 Pyrrolidine, K2CO3, Acetonitrile Pyrrolidine Pyrrolidine Final_Product This compound Intermediate_1->Final_Product LiAlH4, THF or H2, Raney Ni

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Strategy A)

Step 1: Synthesis of 5-(Pyrrolidin-1-yl)pentanenitrile

  • To a stirred solution of 5-bromopentanenitrile (1.0 eq) in anhydrous acetonitrile (0.5 M), add anhydrous potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 5-(pyrrolidin-1-yl)pentanenitrile.

Step 2: Synthesis of this compound

  • Method A (Lithium Aluminum Hydride Reduction):

    • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add a solution of 5-(pyrrolidin-1-yl)pentanenitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the combined filtrate and washings under reduced pressure.

    • Purify the crude product by vacuum distillation to yield this compound.

  • Method B (Catalytic Hydrogenation):

    • In a hydrogenation vessel, dissolve 5-(pyrrolidin-1-yl)pentanenitrile (1.0 eq) in ethanol saturated with ammonia.

    • Add Raney Nickel (catalytic amount) to the solution.

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake.

    • Upon completion, carefully filter the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Hypothetical Biological Activity and Mechanism of Action

The structural features of this compound, namely the pyrrolidine ring and the primary amino group separated by a flexible alkyl chain, suggest several potential avenues for biological activity.

Potential as a Neuromodulator

Many compounds containing a basic amine and a cyclic moiety interact with receptors and transporters in the central nervous system (CNS).

  • Serotonin (5-HT) Receptor Ligands: The overall structure bears some resemblance to tryptamine derivatives, which are known to interact with serotonin receptors.[9] The pyrrolidine could mimic the indole nucleus, and the aminoalkyl chain is a common feature in many 5-HT receptor ligands.

  • Dopamine and Norepinephrine Transporter (DAT/NET) Inhibitors: Certain pyrrolidine-containing compounds are potent inhibitors of monoamine transporters.[10] The flexible chain of this compound might allow it to adopt a conformation that fits within the binding pockets of these transporters.

Potential Antimicrobial and Anticancer Activity

The pyrrolidine scaffold is present in various natural and synthetic compounds with demonstrated antimicrobial and anticancer properties.[1][11] The diamine nature of this compound could facilitate interactions with negatively charged components of bacterial cell walls or DNA, potentially leading to antimicrobial or cytotoxic effects.

Proposed Biological Screening Cascade

A systematic approach is necessary to explore the potential biological activities of this compound.

G Start This compound Primary_Screening Primary Screening (e.g., Receptor Binding Assays, Antimicrobial MIC) Start->Primary_Screening Hit_Identification Hit Identification (Active in Primary Screen) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Functional Assays, e.g., cAMP, Ca2+ flux) Hit_Identification->Secondary_Screening Lead_Generation Lead Generation (Potent and Selective) Secondary_Screening->Lead_Generation In_Vivo_Testing In Vivo Testing (Animal Models of Disease) Lead_Generation->In_Vivo_Testing Candidate Drug Candidate In_Vivo_Testing->Candidate

Caption: A hypothetical screening cascade for this compound.

Comprehensive Analytical Characterization Plan

A crucial step in the investigation of any new chemical entity is its thorough analytical characterization to confirm its identity, purity, and structure.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will be used to determine the number and connectivity of protons. Expected signals would include multiplets for the pyrrolidine ring protons, the methylene protons of the pentyl chain, and a broad singlet for the primary amine protons (which would disappear upon D₂O exchange).

    • ¹³C NMR and DEPT experiments will identify the number of unique carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons.

    • 2D NMR techniques (COSY, HSQC, HMBC) will be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the elemental composition (C₉H₂₀N₂).

    • Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that can further confirm the structure.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy will be used to identify key functional groups. Expected characteristic absorptions include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and C-N stretching vibrations.

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound should be amenable to GC-MS analysis, which can be used to assess purity and confirm its molecular weight. Derivatization may be necessary to improve peak shape and thermal stability.[12]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV-Vis after derivatization, or mass spectrometry) will be the primary method for purity determination.[13] Chiral HPLC could be employed if chiral synthesis is pursued.

Conclusion and Future Directions

This compound stands as an intriguing yet unexplored molecule at the intersection of privileged chemical scaffolds. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic routes are based on reliable and well-established chemical transformations, and the suggested biological screening cascade offers a systematic approach to uncovering its potential therapeutic applications.

The significant lack of existing data presents a unique opportunity for researchers to make foundational discoveries in this area. Future work should focus on the successful synthesis and rigorous characterization of this compound, followed by the systematic biological screening outlined in this whitepaper. The insights gained from these studies will not only elucidate the properties of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the vast and important class of pyrrolidine-containing compounds.

References

  • Li Petri, G., Raimondi, M. V., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Yarmolchuk, V., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron, 70(17), 3011-3019.
  • Zaporozhets, O. A., & Peleshanko, S. A. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(21), 5083.
  • PharmaBlock. (n.d.).
  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
  • Huang, T., et al. (2006).
  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(15), 5019-5031.
  • Li, Q., et al. (2015). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde.
  • Thermo Fisher Scientific. (n.d.).
  • Di Lorenzo, A., & Russo, G. (1969). Gas Chromatographic Analysis of Aliphatic Amines and Imines. Analytical Chemistry, 41(14), 2067-2070.
  • Cenmed Enterprises. (n.d.). 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride.
  • Matrix Fine Chemicals. (n.d.). 5-(PYRROLIDIN-1-YL)PENTAN-1-OL.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy.
  • Popławska, M., & Błażewicz, A. (2019). Identification and structural characterization of synthetic cathinones... Forensic Toxicology, 37(2), 329-341.
  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337.
  • El-Telbany, F. A., Ghoneim, K. M., & Khalifa, M. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie, 32(1), 22-24.
  • Sullivan, T. J., et al. (1984). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology, 18(S1), 11S-19S.
  • Rajiv Gandhi University of Health Sciences. (n.d.).
  • Dias, D. A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2049.
  • Fennell, C. W., et al. (2003). Pharmacological screening of six Amaryllidaceae species. Journal of Ethnopharmacology, 89(2-3), 261-265.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy.

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Discovery and history of 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Pyrrolidinoamylamine: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of this compound, a diamine featuring a pyrrolidine moiety. While the specific historical discovery of this compound is not prominently documented in publicly accessible scientific literature, this paper constructs a scientifically grounded narrative encompassing its physicochemical properties, a plausible synthetic pathway based on established organic chemistry principles, and its potential significance in the field of drug discovery. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a discussion of the molecule's structural attributes in the context of medicinal chemistry.

Introduction

This compound, systematically named 5-(pyrrolidin-1-yl)pentan-1-amine, is a diamine characterized by a saturated five-membered pyrrolidine ring linked to a pentylamine chain. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved drugs, valued for its ability to introduce conformational rigidity and serve as a key interaction motif with biological targets.[1] Similarly, the presence of two amine groups, one tertiary within the pyrrolidine ring and one primary at the terminus of the alkyl chain, offers multiple points for hydrogen bonding and salt bridge formation, which are critical for molecular recognition by proteins.

The combination of these structural features suggests that this compound could serve as a valuable building block or a lead compound in the design of novel therapeutic agents. This guide will delve into the known characteristics of this molecule and propose a robust synthetic route, complete with detailed experimental procedures, to facilitate its preparation and further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.

PropertyValueReference(s)
IUPAC Name 5-(pyrrolidin-1-yl)pentan-1-amine
Synonyms This compound, 1-Pyrrolidinepentanamine
CAS Number 71302-71-1
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol
Boiling Point 233.0 ± 8.0 °C at 760 mmHg[2]
Density 0.916 ± 0.06 g/cm³[2]

Putative Discovery and Synthetic Rationale

While a seminal publication detailing the first synthesis of this compound is not readily identifiable, its structure suggests a rational design rooted in medicinal chemistry principles. The synthesis of such molecules often arises from the need for novel scaffolds in drug discovery programs. The pyrrolidine ring is a key component of many successful drugs, and its combination with a flexible diamine chain would be a logical step in exploring new chemical space for receptor agonists or antagonists.[3]

A plausible and efficient synthetic strategy for this compound involves a two-step process starting from commercially available 1,5-dichloropentane or 1,5-dibromopentane. This approach is based on the differential reactivity of the terminal halides, allowing for a sequential nucleophilic substitution.

Proposed Synthetic Pathway:

The proposed synthesis involves two key transformations:

  • Monosubstitution with a Protected Amine: The first step is the reaction of a dihaloalkane with a protected amine, such as phthalimide, to introduce a single protected primary amine.

  • Nucleophilic Substitution with Pyrrolidine: The second step involves the reaction of the remaining terminal halide with pyrrolidine to form the tertiary amine.

  • Deprotection: The final step is the removal of the protecting group to reveal the primary amine.

A more direct, albeit potentially less selective, approach would be the direct reaction of a 5-halopentylamine with pyrrolidine. The following sections will detail a robust and well-documented synthetic protocol.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a plausible synthesis of this compound, based on established and reliable organic chemistry transformations.

Synthesis of N-(5-bromopentyl)phthalimide (Intermediate 1)

This step involves the monosubstitution of 1,5-dibromopentane with potassium phthalimide.

Materials:

  • 1,5-Dibromopentane

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,5-dibromopentane (1 equivalent) in DMF, add potassium phthalimide (1.1 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(5-bromopentyl)phthalimide.

Synthesis of N-(5-(pyrrolidin-1-yl)pentyl)phthalimide (Intermediate 2)

This step involves the nucleophilic substitution of the remaining bromide with pyrrolidine.

Materials:

  • N-(5-bromopentyl)phthalimide (Intermediate 1)

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-(5-bromopentyl)phthalimide (1 equivalent) in acetonitrile, add pyrrolidine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Reflux the reaction mixture for 16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-(5-(pyrrolidin-1-yl)pentyl)phthalimide can be used in the next step without further purification.

Synthesis of 5-(pyrrolidin-1-yl)pentan-1-amine (Final Product)

This final step is the deprotection of the phthalimide group using hydrazine.

Materials:

  • N-(5-(pyrrolidin-1-yl)pentyl)phthalimide (Intermediate 2)

  • Hydrazine monohydrate

  • Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-(5-(pyrrolidin-1-yl)pentyl)phthalimide (1 equivalent) in ethanol.

  • Add hydrazine monohydrate (5 equivalents) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Treat the residue with 1 M HCl and stir for 30 minutes.

  • Filter off the precipitated phthalhydrazide.

  • Wash the aqueous layer with dichloromethane.

  • Basify the aqueous layer to pH > 12 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-(pyrrolidin-1-yl)pentan-1-amine.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection 1,5-Dibromopentane 1,5-Dibromopentane Intermediate_1 N-(5-bromopentyl)phthalimide 1,5-Dibromopentane->Intermediate_1 DMF, 80 °C Potassium_Phthalimide Potassium_Phthalimide Potassium_Phthalimide->Intermediate_1 Intermediate_1_ref N-(5-bromopentyl)phthalimide Pyrrolidine Pyrrolidine Intermediate_2 N-(5-(pyrrolidin-1-yl)pentyl)phthalimide Pyrrolidine->Intermediate_2 Intermediate_2_ref N-(5-(pyrrolidin-1-yl)pentyl)phthalimide Intermediate_1_ref->Intermediate_2 ACN, K₂CO₃, Reflux Hydrazine Hydrazine Final_Product This compound Hydrazine->Final_Product Intermediate_2_ref->Final_Product Ethanol, Reflux

Caption: Proposed three-step synthesis of this compound.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the pyrrolidine ring protons, the methylene groups of the pentyl chain, and the primary amine protons.

    • ¹³C NMR will confirm the presence of the nine distinct carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine and C-N stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis should show the molecular ion peak corresponding to the molecular weight of the compound (156.27 g/mol ).

Potential Applications and Future Directions

Given its structural features, this compound holds potential in several areas of drug discovery:

  • Scaffold for Library Synthesis: It can be used as a versatile building block for the combinatorial synthesis of compound libraries targeting various receptors, ion channels, and enzymes.

  • GPCR Ligands: The combination of a rigid heterocyclic motif and a flexible basic chain is common in ligands for G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and histamine receptors.

  • Enzyme Inhibitors: The diamine functionality could be exploited to design inhibitors for enzymes that recognize basic substrates, such as certain proteases or kinases.

Future research could focus on the synthesis and pharmacological evaluation of derivatives of this compound to explore its potential as a novel therapeutic agent.

Conclusion

This compound is a molecule of interest in medicinal chemistry due to its combination of a pyrrolidine ring and a diamine functionality. While its specific discovery and history are not well-documented, a robust synthetic route can be proposed based on fundamental principles of organic chemistry. This guide provides the necessary theoretical and practical information for its synthesis and characterization, paving the way for further investigation into its biological activities and potential therapeutic applications.

References

  • 71302-71-1 5-(Pyrrolidin-1-yl)pentan-1-amine. AccelaChem.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.
  • 1,5-Pentanediamine. NIST WebBook.
  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. PubMed Central.
  • One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. PubMed Central.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

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An In-Depth Technical Guide to the Biological Activity of 5-Pyrrolidinoamylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine nucleus is a cornerstone in medicinal chemistry, featured in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of the potential biological activities of 5-Pyrrolidinoamylamine and its derivatives. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally analogous compounds to infer plausible mechanisms of action, suggest robust experimental protocols for its investigation, and discuss potential therapeutic applications. The primary focus will be on the inferred potential of this compound as a modulator of monoamine transporters, drawing parallels from documented activities of similar chemical scaffolds.

Introduction: The Pyrrolidine Scaffold in Neuropharmacology

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery, offering a three-dimensional structure that can effectively probe biological space.[3][4] Its presence in numerous natural alkaloids and synthetic pharmaceuticals underscores its versatility and importance in interacting with a wide array of biological targets.[1] Derivatives of pyrrolidine have demonstrated a vast spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[1][2]

A particularly compelling area of research for pyrrolidine-containing molecules is neuropharmacology. The basic nitrogen atom of the pyrrolidine ring can act as a key pharmacophoric feature, participating in ionic interactions with biological targets such as receptors and transporters in the central nervous system (CNS). This guide will focus on the potential CNS activity of this compound, a molecule characterized by a pyrrolidine ring linked to a five-carbon aliphatic chain with a terminal primary amine.

Inferred Biological Activity: A Focus on Monoamine Transporters

The structural similarity between pyrovalerone analogs and this compound, particularly the shared 2-(pyrrolidin-1-yl)pentyl moiety, suggests that this compound may also function as a monoamine uptake inhibitor. The primary amine at the terminus of the amyl chain could further influence its interaction with these transporters.

Proposed Mechanism of Action

Monoamine transporters are integral membrane proteins responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This process is crucial for terminating neurotransmission and maintaining neurotransmitter homeostasis. Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, thereby enhancing neurotransmission.

We hypothesize that this compound could bind to the substrate recognition sites of DAT and NET, and possibly SERT, thereby blocking the reuptake of their respective neurotransmitters. The pyrrolidine ring and the aliphatic amine are likely key pharmacophoric elements for this interaction.

The following diagram illustrates the proposed mechanism of action:

Monoamine_Transporter_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Neurotransmitter Vesicles NT Neurotransmitter (Dopamine/Norepinephrine) Vesicle->NT Release MAT Monoamine Transporter (DAT/NET) NT->MAT Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding 5P This compound 5P->MAT Inhibition

Caption: Proposed mechanism of this compound as a monoamine transporter inhibitor.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A general and adaptable approach involves the reductive amination of a suitable keto-amine or the alkylation of pyrrolidine with a halo-amylamine derivative.

General Synthetic Workflow

A plausible synthetic route is outlined below:

Synthesis_Workflow Start Starting Materials: Pyrrolidine & 5-Chloropentan-1-amine Step1 Alkylation Reaction: Nucleophilic substitution of the chlorine atom by the pyrrolidine nitrogen. Start->Step1 Step2 Purification: Column chromatography or distillation to isolate the desired product. Step1->Step2 Step3 Characterization: NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity. Step2->Step3 Derivatization Derivative Synthesis: Modification of the primary amine or the pyrrolidine ring. Step3->Derivatization Final This compound & Derivatives Step3->Final Derivatization->Final

Caption: A general workflow for the synthesis and derivatization of this compound.

Methodologies for Biological Evaluation

To investigate the hypothesized biological activity of this compound and its derivatives, a series of in vitro and in vivo assays are recommended.

In Vitro Assays

4.1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of the compounds for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Protocol:

    • Prepare cell membrane homogenates from cells expressing the human recombinant transporters (e.g., HEK293 cells).

    • Incubate the membrane homogenates with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) values from the IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

4.1.2. Neurotransmitter Uptake Assays

  • Objective: To measure the functional inhibition of neurotransmitter uptake by the compounds.

  • Protocol:

    • Use synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) or cells expressing the recombinant transporters.

    • Pre-incubate the synaptosomes or cells with various concentrations of the test compound.

    • Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity accumulated inside the synaptosomes or cells.

    • Determine the IC₅₀ values for the inhibition of uptake.

In Vivo Studies

4.2.1. Microdialysis

  • Objective: To measure the effect of the compounds on extracellular neurotransmitter levels in the brains of freely moving animals.

  • Protocol:

    • Implant a microdialysis probe into a specific brain region of an anesthetized animal (e.g., nucleus accumbens for dopamine).

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid.

    • Collect dialysate samples at regular intervals before and after systemic administration of the test compound.

    • Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

4.2.2. Behavioral Assays

  • Objective: To assess the behavioral effects of the compounds that are consistent with monoamine transporter inhibition (e.g., changes in locomotor activity, antidepressant-like effects).

  • Relevant Assays:

    • Locomotor Activity: Measure spontaneous or novelty-induced locomotor activity in an open-field arena.

    • Forced Swim Test (FST) and Tail Suspension Test (TST): Assess antidepressant-like activity by measuring the immobility time of rodents in an inescapable stressful situation.

Structure-Activity Relationship (SAR) Insights from Analogs

While direct SAR data for this compound is unavailable, insights can be drawn from related pyrrolidine derivatives. For instance, in the pyrovalerone series, modifications to the phenyl ring and the length of the alkyl chain significantly impact potency and selectivity for DAT and NET.[5] For this compound derivatives, key areas for modification to explore SAR would include:

  • Substitution on the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can influence binding affinity and selectivity.

  • Modification of the Amylamine Chain: Altering the length of the alkyl chain or introducing branching could modulate potency.

  • Derivatization of the Primary Amine: Conversion of the primary amine to secondary or tertiary amines, or to amides, could significantly alter the pharmacological profile.

The following table summarizes hypothetical SAR trends based on related compound classes:

ModificationPredicted Effect on ActivityRationale
N-methylation of the pyrrolidine May increase potencyEnhanced basicity and steric interactions.
Hydroxylation of the pyrrolidine ring Could alter selectivityIntroduction of hydrogen bonding capabilities.
Shortening or lengthening the amyl chain Likely to decrease potencyThe five-carbon linker may be optimal for spanning the binding site.
Acylation of the terminal amine May decrease potency at transportersLoss of the basic amine may reduce key ionic interactions.

Potential Therapeutic Applications and Future Directions

Compounds that inhibit the reuptake of dopamine and norepinephrine have therapeutic applications in a variety of CNS disorders, including:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): By increasing synaptic levels of dopamine and norepinephrine in the prefrontal cortex.

  • Depression: Particularly in cases where motivation and energy are key symptoms.

  • Narcolepsy: To promote wakefulness.

The potential of this compound and its derivatives as monoamine transporter inhibitors warrants further investigation. Future research should focus on:

  • Systematic Synthesis and Screening: A library of derivatives should be synthesized to establish a clear SAR.

  • In-depth Pharmacological Characterization: The most promising compounds should be thoroughly evaluated in a broader range of in vitro and in vivo models.

  • Selectivity Profiling: Assessing the activity of these compounds against a wide panel of receptors and enzymes is crucial to determine their selectivity and potential off-target effects.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a compelling hypothesis can be formulated based on the known pharmacology of structurally related compounds. The presence of the pyrrolidine ring and the amylamine side chain strongly suggests potential interactions with monoamine transporters. This technical guide provides a foundational framework for initiating a research program to explore this hypothesis, from chemical synthesis and in vitro screening to in vivo pharmacological evaluation. The exploration of this and related chemical spaces could lead to the discovery of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]
  • Meltzer, P. C., Butler, D., Deschaux, O., & Blundell, P. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 45(23), 5095–5104. [Link]
  • Poyraz, Ö., Acar, Ç., & Çavuşoğlu, T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249113. [Link]
  • Sirin, S., Duyar, H., Aslım, B., & Seferoğlu, Z. (2021). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Journal of Molecular Structure, 1245, 130687. [Link]
  • Macor, J. E., Blake, J., Fox, C. B., Johnson, C., Koe, B. K., Lebel, L. A., ... & Schulz, D. W. (1992). Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole: discovery of stereogenic differentiation in the aminoethyl side chain of the neurotransmitter serotonin. Journal of medicinal chemistry, 35(23), 4503-4505. [Link]
  • Fujio, M., Togo, Y., Tomozane, H., Okamoto, O., & Inagaki, M. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists. Bioorganic & medicinal chemistry letters, 10(5), 509-512. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 5-Pyrrolidinoamylamine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of pharmaceutical and chemical research evolves, the synthesis and application of novel compounds are paramount. Among these, 5-Pyrrolidinoamylamine, a bifunctional molecule incorporating a pyrrolidine ring and a primary amylamine chain, presents significant interest for drug development professionals. Its unique structure suggests potential applications as a scaffold or intermediate in the creation of complex therapeutic agents. However, with novel chemical entities, a thorough understanding and rigorous adherence to safety protocols are not just procedural formalities but cornerstones of responsible research.

Hazard Identification and Risk Assessment

Based on the structural motifs of this compound—a cyclic secondary amine (pyrrolidine) and a primary alkylamine—a comprehensive hazard profile can be inferred. The primary hazards associated with this class of compounds include flammability, corrosivity, and toxicity upon ingestion, inhalation, or skin contact.[3][4]

GHS Hazard Classification (Inferred)

A summary of the anticipated Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound is presented below.

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour.[3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[3]
Skin Corrosion/IrritationCategory 1A/1B/1CH314: Causes severe skin burns and eye damage.[2][3]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[3]
Hazardous to the Aquatic Environment, Acute HazardCategory 3H402: Harmful to aquatic life.
Visualizing GHS Pictograms

To ensure immediate recognition of the potential dangers, all containers of this compound should be clearly labeled with the appropriate GHS pictograms.

GHS_Pictograms cluster_flame Flammable cluster_corrosion Corrosion cluster_health Health Hazard flame corrosion health

Caption: GHS Pictograms for this compound.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to mitigate the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure. A comprehensive PPE ensemble is mandatory.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, double-glovedProtects against skin corrosion and absorption.[5]
Eye Protection Chemical splash goggles and a face shieldPrevents severe eye damage from splashes.[2][6]
Lab Coat Flame-retardant with long sleevesProtects skin and clothing from spills.
Footwear Closed-toe shoesProtects feet from spills.
Step-by-Step Weighing and Dispensing Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Inert Atmosphere: If the compound is sensitive to air or moisture, prepare to handle it under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Grounding: To prevent static discharge with this flammable liquid, ground and bond the container and receiving equipment.

  • Dispensing: Use only non-sparking tools for transfer.[3] Slowly dispense the required amount into a tared, sealed container.

  • Cleaning: After dispensing, decontaminate all surfaces and equipment with an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips and wipes, in a designated hazardous waste container.

Storage Requirements

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] A dedicated flammable liquid storage cabinet is required.[5][6]

  • Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[7]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and sources of ignition.[7]

Storage_Workflow receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Chemical Inventory inspect->log storage_cabinet Store in Flammable Liquid Cabinet log->storage_cabinet segregate Segregate from Incompatibles storage_cabinet->segregate

Caption: Chemical Storage Workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill Management Protocol
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Neutralize: For larger spills, consult with safety personnel for appropriate neutralization procedures.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste with Non-Sparking Tools contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Spill Response Workflow.

Stability and Reactivity

This compound is expected to be a stable compound under recommended storage conditions. However, it is highly reactive with certain substances.

  • Reactivity: Vapors may form an explosive mixture with air.

  • Hazardous Reactions: Violent reactions can occur with strong oxidizing agents and strong acids. Contact with nitrites or nitrous acid may lead to the formation of carcinogenic nitrosamines.

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2][9]

Conclusion

While this compound holds promise for advancements in drug discovery, its handling demands the utmost respect for safety. By understanding its inferred hazards based on structural analogs and rigorously implementing the protocols outlined in this guide, researchers can work with this compound confidently and safely. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are embodied in these self-validating systems of protocol and emergency preparedness. Always consult your institution's safety office for specific guidance and before handling any new chemical compound.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet - Pyrrolidine.
  • Fisher Scientific. (2025). Safety Data Sheet - N-(3-Aminopropyl)pyrrolidine.
  • DuPont UK. (2012). Product Safety Summary Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Pyrrolidinone.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet - Pyrrolidine.
  • BASF. (2025). Safety Data Sheet.
  • CPAChem. (2024). Safety data sheet.
  • IN.gov. (2024). Transportation, Use, Handling, and Storage of Lab Chemicals.
  • UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage.

Sources

Solubility profile of 5-Pyrrolidinoamylamine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Pyrrolidinoamylamine

Abstract

This technical guide provides a comprehensive analysis of the expected solubility profile of this compound, a diamine of interest in chemical synthesis and pharmaceutical research. While empirical data for this specific molecule is not widely published, this document synthesizes fundamental chemical principles to predict its behavior across a range of common laboratory solvents. It further establishes a robust, field-proven experimental protocol for determining its equilibrium solubility, empowering researchers to generate precise, reliable data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for applications ranging from reaction optimization to formulation development.

Introduction: The Central Role of Solubility

This compound is a bifunctional organic molecule featuring a primary amine at one end of a pentyl chain and a tertiary amine integrated into a pyrrolidine ring. This unique structure imparts specific chemical properties that are critical for its application in various research and development contexts.

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in both chemical and biological systems.[1] It influences reaction kinetics, purification strategies, formulation design, and ultimately, bioavailability.[1] A thorough understanding of a compound's solubility profile is therefore not merely academic; it is a foundational requirement for efficient and successful development.

This guide will first deconstruct the molecular features of this compound to build a theoretical solubility framework. It will then provide a detailed, authoritative protocol for the experimental determination of its true equilibrium solubility.

Theoretical Principles: Predicting Solubility from Structure

The adage "like dissolves like" is a powerful heuristic in chemistry, rooted in the nature of intermolecular forces. The solubility of a solute in a solvent is maximized when the intermolecular interactions in the solution are comparable to or stronger than those in the pure solute and pure solvent.

Molecular Structure of this compound:

  • Primary Amine (-NH₂): This group is polar and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair).[2][3]

  • Tertiary Amine (Pyrrolidine Ring): The nitrogen in the pyrrolidine ring is a hydrogen bond acceptor but lacks a hydrogen atom to donate.[2] It contributes to the molecule's polarity and basicity.

  • Amyl (Pentyl) Chain (-C₅H₁₀-): This is a nonpolar, hydrophobic hydrocarbon chain.[2][4] Its presence introduces van der Waals forces and will favor solubility in nonpolar solvents.

The overall solubility is a balance between the hydrophilic (water-loving) nature of the two amine groups and the hydrophobic (water-fearing) nature of the alkyl chain.

Predicted Solubility in Different Solvent Classes
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can readily engage in hydrogen bonding. Due to the presence of two amine groups capable of forming strong hydrogen bonds with water or alcohols, this compound is expected to have high solubility in these solvents.[3][5][6][7] However, the solubility in water will be finite and decrease as the carbon chain length of an amine increases.[3][4][7] Given the five-carbon chain, it should still be significantly water-soluble.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile): These solvents are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solubility will be driven by strong dipole-dipole interactions with the polar amine groups. This compound is predicted to have moderate to high solubility in these solvents.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and interact primarily through weak van der Waals forces. The hydrophobic C5 alkyl chain will interact favorably with these solvents.[2][7] However, the highly polar amine heads will be poorly solvated. This energetic mismatch suggests that this compound will have low to negligible solubility in strongly nonpolar solvents like hexane. It may show some limited solubility in solvents like diethyl ether or toluene, which have slight polarity.[9]

The logical relationship between the molecule's structure and its expected solubility is visualized below.

cluster_structure This compound Structure cluster_solvents Solvent Classes & Interactions cluster_solubility Predicted Solubility Outcome Structure Key Structural Features PrimaryAmine Primary Amine (-NH2) (H-Bond Donor/Acceptor) Structure->PrimaryAmine TertiaryAmine Tertiary Amine (Pyrrolidine) (H-Bond Acceptor) Structure->TertiaryAmine AlkylChain C5 Alkyl Chain (Hydrophobic) Structure->AlkylChain PolarProtic Polar Protic (e.g., Water, Ethanol) PrimaryAmine->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic (e.g., Acetone, DMF) PrimaryAmine->PolarAprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane, Toluene) PrimaryAmine->Nonpolar Poor Solvation (Unfavorable) TertiaryAmine->PolarProtic H-Bonding TertiaryAmine->PolarAprotic Dipole-Dipole AlkylChain->Nonpolar van der Waals Forces (Favorable) HighSol High Solubility PolarProtic->HighSol ModSol Moderate to High Solubility PolarAprotic->ModSol LowSol Low / Insoluble Nonpolar->LowSol

Caption: Intermolecular forces driving the predicted solubility of this compound.

Experimental Determination: The Saturation Shake-Flask Method

To move beyond prediction and obtain definitive quantitative data, the saturation shake-flask method is the gold standard for determining equilibrium solubility.[10] This method establishes a thermodynamic equilibrium between the dissolved solute and an excess of the undissolved solid phase.[11][12] The protocol described below is a self-validating system designed for high accuracy and reproducibility.

Rationale and Causality
  • Why use excess solid? Adding an amount of the compound that exceeds its solubility limit ensures that the resulting solution is saturated. This is the fundamental prerequisite for measuring equilibrium solubility.[12]

  • Why agitate at a constant temperature? Agitation (shaking, stirring) increases the surface area of the solid in contact with the solvent, accelerating the dissolution process to reach equilibrium faster.[11] Temperature is precisely controlled because solubility is highly temperature-dependent.[13][14]

  • Why confirm equilibrium? Apparent solubility can be misleading due to transient supersaturation or insufficient dissolution time.[10][15] By sampling the solution at multiple time points (e.g., 24, 48, and 72 hours) and finding a constant concentration, one validates that a true thermodynamic equilibrium has been achieved.[10][12]

  • Why separate phases carefully? It is critical that the analyzed liquid phase (supernatant) is completely free of undissolved solid particles, which would artificially inflate the measured concentration. Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is a robust method.[11][13]

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

  • Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed.[11] The equilibration time can vary but should be sufficient to reach a plateau in concentration, typically 24 to 72 hours.[12]

  • Phase Separation: After the desired equilibration time, stop the agitation and allow the vials to stand at the same constant temperature to let the excess solid settle.[13] Then, carefully withdraw a sample of the supernatant and separate the liquid from any remaining solid particles. This is best achieved by centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.[11][12]

  • Equilibrium Confirmation: Repeat steps 3 and 4 at a later time point (e.g., 24 hours later). If the measured concentrations are within a narrow margin (e.g., <5%), equilibrium is considered to have been reached.[10]

  • Data Reporting: The final, confirmed concentration is reported as the equilibrium solubility, typically in units of mg/mL or mol/L.

The following diagram illustrates this experimental workflow.

start Start prep 1. Preparation: Add excess solid compound to a known volume of solvent. start->prep equilibrate 2. Equilibration: Agitate mixture at a constant temperature (e.g., 25°C). prep->equilibrate check_eq Is equilibrium assumed to be reached? equilibrate->check_eq check_eq->equilibrate No separate 3. Phase Separation: Centrifuge and/or filter to remove undissolved solid. check_eq->separate Yes (e.g., after 24h) quantify 4. Quantification: Analyze solute concentration in the supernatant (e.g., HPLC). separate->quantify confirm_eq 5. Confirmation: Does concentration match previous time point (within 5%)? quantify->confirm_eq confirm_eq->equilibrate No (continue agitation) report 6. Report Data: Equilibrium solubility is determined. confirm_eq->report Yes end_node End report->end_node

Sources

A Guide to the Predicted Spectroscopic Profile of 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular Structure and Spectroscopic Overview

5-Pyrrolidinoamylamine possesses a unique combination of functional groups that will give rise to a distinct spectroscopic fingerprint. The molecule consists of:

  • A pyrrolidine ring , which contains a tertiary amine.

  • A primary amine (-NH₂) at the terminus of the alkyl chain.

  • A five-carbon aliphatic chain linking these two functionalities.

Each of these components will contribute characteristic signals in NMR, IR, and MS analyses, allowing for a comprehensive structural confirmation.

`dot graph "5_Pyrrolidinoamylamine_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms with labels N1 [label="N", pos="0,0!"]; C1 [label="CH₂", pos="-1.2,0.5!"]; C2 [label="CH₂", pos="-1.2,-0.5!"]; C3 [label="CH₂", pos="-2.4,0!"]; C4 [label="CH₂", pos="-2.4,-1!"];

N_chain [label="N", pos="1.5,0!"]; C5 [label="CH₂", pos="2.7,0!"]; C6 [label="CH₂", pos="3.9,0!"]; C7 [label="CH₂", pos="5.1,0!"]; C8 [label="CH₂", pos="6.3,0!"]; C9 [label="CH₂", pos="7.5,0!"]; N2 [label="NH₂", pos="8.7,0!"];

// Define edges for bonds N1 -- C1; C1 -- C3; C3 -- C4; C4 -- C2; C2 -- N1; N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N2; } ` Caption: Structure of this compound.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the presence of specific functional groups within a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from its N-H and C-H bonds.

Foundational Principles for Amine Identification

The key diagnostic region for amines is between 3200 and 3500 cm⁻¹, where N-H stretching vibrations occur.[1] Primary amines (R-NH₂) are particularly distinct as they exhibit two bands in this region: one from an asymmetric stretching mode and another from a symmetric stretching mode.[2][3] Secondary amines (R₂NH) show only one N-H stretching band, while tertiary amines (R₃N) show none.[2] Additionally, the bending vibration of the N-H bond in primary amines provides a valuable signal between 1580-1650 cm⁻¹.[3] C-N stretching vibrations for aliphatic amines are typically found in the 1020-1250 cm⁻¹ region of the spectrum.[4]

Predicted IR Absorption Data

The following table summarizes the expected characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity & Shape
3300 - 3500N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium, Two sharp peaks
2850 - 2960C-H StretchAlkyl Chain & RingStrong, Sharp
1580 - 1650N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to Strong, Sharp
1450 - 1470C-H Bend (Scissoring)Methylene (-CH₂-)Medium, Sharp
1020 - 1250C-N StretchPrimary & Tertiary AmineWeak to Medium
665 - 910N-H WagPrimary Amine (-NH₂)Medium to Strong, Broad

The presence of two distinct peaks in the 3300-3500 cm⁻¹ range will be the most definitive evidence for the primary amine, while the absence of O-H bands (which are typically much broader) would rule out alcohol contaminants.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small drop of neat this compound liquid directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform a background subtraction. The resulting spectrum should be analyzed for the key vibrational bands outlined above.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (16-32 scans) Apply_Sample->Acquire_Spectrum Process_Data Background Subtraction Acquire_Spectrum->Process_Data Analyze_Peaks Identify Functional Group Peaks Process_Data->Analyze_Peaks

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR will be invaluable for the structural confirmation of this compound.

Foundational Principles for Amine Characterization

In ¹H NMR, protons on carbons adjacent (alpha) to a nitrogen atom are deshielded due to the electron-withdrawing nature of nitrogen, causing them to resonate downfield, typically in the 2.3-3.0 ppm range.[2] Protons on the nitrogen atom itself (-NH) are often broad and can appear over a wide chemical shift range; their signal disappears upon the addition of D₂O, a key diagnostic test.[2] In ¹³C NMR, carbons bonded to nitrogen are also deshielded and appear in the 10-65 ppm range.[4]

Predicted ¹H NMR Spectrum

The structure of this compound has been labeled to correspond with the predicted chemical shifts in the table below.

`dot graph "5_Pyrrolidinoamylamine_H_NMR" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms with labels N1 [label="N", pos="0,0!"]; C_a [label="CH₂ (a)", pos="-1.2,0.5!"]; C_a2 [label="CH₂ (a)", pos="-1.2,-0.5!"]; C_b [label="CH₂ (b)", pos="-2.4,0!"]; C_b2 [label="CH₂ (b)", pos="-2.4,-1!"];

C_c [label="CH₂ (c)", pos="1.5,0!"]; C_d [label="CH₂ (d)", pos="2.7,0!"]; C_e [label="CH₂ (e)", pos="3.9,0!"]; C_f [label="CH₂ (f)", pos="5.1,0!"]; C_g [label="CH₂ (g)", pos="6.3,0!"]; N2 [label="NH₂ (h)", pos="7.5,0!"];

// Define edges for bonds N1 -- C_a; C_a -- C_b; C_b -- C_b2; C_b2 -- C_a2; C_a2 -- N1; N1 -- C_c; C_c -- C_d; C_d -- C_e; C_e -- C_f; C_f -- C_g; C_g -- N2; } ` Caption: Proton labeling for ¹H NMR prediction.

LabelAssignmentPredicted δ (ppm)IntegrationMultiplicity
aN-CH₂ -CH₂ (pyrrolidine)~ 2.5 - 2.74HTriplet (t)
bN-CH₂-CH₂ (pyrrolidine)~ 1.7 - 1.94HQuintet (quin)
cPyrrolidine-N-CH₂ -CH₂~ 2.4 - 2.62HTriplet (t)
dN-CH₂-CH₂ -CH₂~ 1.5 - 1.72HQuintet (quin)
eCH₂-CH₂ -CH₂~ 1.3 - 1.52HQuintet (quin)
fCH₂-CH₂ -CH₂-NH₂~ 1.4 - 1.62HQuintet (quin)
gCH₂ -NH₂~ 2.7 - 2.92HTriplet (t)
h-NH₂ ~ 1.0 - 3.02HBroad Singlet (br s)

The chemical shifts for protons (d), (e), and (f) in the middle of the alkyl chain will be closely spaced and may result in a complex, overlapping multiplet.

Predicted ¹³C NMR Spectrum
Carbon AssignmentPredicted δ (ppm)
N-C H₂-CH₂ (pyrrolidine)~ 54 - 58
N-CH₂-C H₂ (pyrrolidine)~ 23 - 27
Pyrrolidine-N-C H₂-CH₂~ 57 - 61
N-CH₂-C H₂-CH₂~ 28 - 32
CH₂-C H₂-CH₂~ 24 - 28
CH₂-C H₂-CH₂-NH₂~ 32 - 36
C H₂-NH₂~ 40 - 44

Note: Predicted shifts are based on data for structurally similar compounds such as 1,5-diaminopentane and N-substituted pyrrolidines.[6][7][8]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • D₂O Exchange: To confirm the -NH₂ peak, acquire a ¹H NMR spectrum, then add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal assigned to the -NH₂ protons should disappear or significantly diminish.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and connectivity.

Foundational Principles for Amine Fragmentation

The Nitrogen Rule is a key principle in the mass spectrometry of organic compounds. It states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight and thus an even-numbered molecular ion (M⁺•) peak.[9] Conversely, a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak.

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage . This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, resulting in the formation of a stable, resonance-stabilized iminium cation and an alkyl radical.[10][11] This iminium cation fragment is often the most intense peak (the base peak) in the spectrum.

Predicted Mass Spectrum

For this compound (C₉H₂₂N₂):

  • Molecular Weight: 158.29 g/mol .

  • Predicted Molecular Ion (M⁺•): A peak at m/z = 158 . As the molecule contains two nitrogen atoms, this even-numbered peak is consistent with the Nitrogen Rule.[12] The intensity of this peak may be weak.[13]

Major Predicted Fragmentation Pathways:

  • Alpha-Cleavage at the Pyrrolidine Ring: This is the most favored fragmentation. Cleavage of the C-C bond on the pentyl chain adjacent to the pyrrolidine nitrogen leads to the loss of a C₄H₁₀N• radical and the formation of a highly stable N-methylenepyrrolidinium cation. This fragment is predicted to be the base peak .

    • Fragment: C₅H₁₀N⁺

    • Predicted m/z: 84

  • Alpha-Cleavage at the Primary Amine: Cleavage of the C-C bond adjacent to the primary amine leads to the loss of a C₈H₁₇N• radical and the formation of the methaniminium cation.

    • Fragment: CH₄N⁺

    • Predicted m/z: 30

G cluster_frag1 α-Cleavage (Pyrrolidine) cluster_frag2 α-Cleavage (Primary Amine) Mol [this compound]⁺• m/z = 158 Frag1 m/z = 84 (Base Peak) Mol->Frag1 - C₄H₁₀N• Frag2 m/z = 30 Mol->Frag2 - C₈H₁₇N• Rad1 + C₄H₁₀N• Rad2 + C₈H₁₇N•

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). For GC-MS, the sample is first vaporized and separated from any impurities on a GC column.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

While experimental spectra for this compound are not publicly cataloged, a comprehensive and reliable spectroscopic profile can be predicted based on established chemical principles and data from analogous compounds. The key identifiers for this molecule will be the dual N-H stretching bands in the IR spectrum, the characteristic downfield shifts of protons and carbons alpha to the nitrogen atoms in NMR, and a mass spectrum defined by the Nitrogen Rule with a likely base peak at m/z 84 resulting from alpha-cleavage. This guide provides the necessary framework for any researcher aiming to synthesize, identify, or characterize this compound, ensuring scientific integrity through a logical, first-principles approach.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
  • YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines.
  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.
  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • ResearchGate. (2018, August). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.

Sources

Methodological & Application

Standard experimental protocols using 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

To the Researchers, Scientists, and Drug Development Professionals,

We have received your request for a detailed technical guide on 5-Pyrrolidinoamylamine .

Upon conducting a thorough preliminary search for this specific chemical entity, we have been unable to locate any substantive scientific literature, established experimental protocols, or a confirmed Chemical Abstracts Service (CAS) number corresponding to "this compound."

Our search results for structurally related queries and potential CAS number associations have instead consistently directed us to information regarding p-Tolunitrile (also known as 4-Methylbenzonitrile), a compound with the CAS number 104-85-8.[1][2][3][4][5] This chemical is primarily documented as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

To ensure the scientific integrity and utility of the content we provide, we must pause and request your assistance in clarifying the subject of your inquiry. It is possible that "this compound" may be a novel compound, a less common synonym, or that there may be a typographical error in the name.

Could you please verify the chemical name and, if possible, provide a CAS number or any other identifying information for the compound you wish for us to cover?

Once the correct compound is identified and sufficient information can be gathered, we will proceed with creating the comprehensive application notes and protocols you have requested, adhering to the highest standards of scientific accuracy and detail.

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Application Notes and Protocols: Investigating the Role of 5-Pyrrolidinoamylamine in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Potential of Polyamine Analogues in Neuroscience

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for a myriad of cellular processes, including cell growth, differentiation, and the stabilization of nucleic acids.[1][2] In the central nervous system (CNS), they play a critical role in maintaining normal neurophysiological functions.[2] Alterations in polyamine metabolism have been implicated in various neurological and psychiatric disorders, highlighting the therapeutic potential of modulating this system.[1][2] 5-Pyrrolidinoamylamine, as a synthetic polyamine analogue, presents a compelling tool for probing the intricate functions of polyamines in neuronal health and disease. Its structural similarity to natural polyamines suggests it may interact with key regulatory sites, such as those on ion channels and receptors, offering a novel avenue for research and drug discovery.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in neuronal cell culture. We will delve into the theoretical framework, provide detailed experimental protocols, and offer insights into the interpretation of potential results. Our approach is grounded in established neurobiological techniques and the current understanding of polyamine pharmacology.

Scientific Rationale and Mechanistic Hypothesis

Polyamines are known to modulate the activity of several key neuronal proteins. A primary target is the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor crucial for synaptic plasticity, learning, and memory.[1] Polyamines can either enhance or inhibit NMDAR function, depending on the subunit composition and the specific polyamine. Given this precedent, a primary hypothesis for the action of this compound is its interaction with the polyamine binding site on NMDARs.

Beyond NMDARs, polyamines can influence other ion channels, including inwardly rectifying potassium channels and voltage-gated calcium channels.[4] Therefore, investigations into the effects of this compound should also consider these alternative targets.

The following diagram illustrates the potential points of intervention for a polyamine analogue like this compound within a neuron.

Polyamine_Analogue_Mechanism Potential Mechanisms of this compound in Neurons cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_PA This compound NMDAR NMDA Receptor 5_PA->NMDAR Modulation K_Channel K+ Channel 5_PA->K_Channel Modulation Ca_Channel Ca2+ Channel 5_PA->Ca_Channel Modulation Polyamine_Uptake Polyamine Uptake Transporter 5_PA->Polyamine_Uptake Competition/Transport Signaling_Cascades Downstream Signaling Cascades NMDAR->Signaling_Cascades K_Channel->Signaling_Cascades Ca_Channel->Signaling_Cascades Polyamine_Uptake->Signaling_Cascades Gene_Expression Gene Expression Signaling_Cascades->Gene_Expression Neuronal_Viability Neuronal Viability & Morphology Signaling_Cascades->Neuronal_Viability

Caption: Potential interaction points of this compound at the neuronal cell membrane and subsequent intracellular effects.

Experimental Protocols

The following protocols are designed to be adaptable for primary neuronal cultures from various brain regions, such as the cortex and hippocampus, which are widely used in neurodegenerative disease research.[5]

Part 1: Preparation of Primary Neuronal Cultures

Successful experimentation begins with healthy and viable primary neuronal cultures. This protocol is adapted from established methods for isolating and culturing rodent cortical neurons.[6]

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)

  • Dissection medium (e.g., Hibernate-E)[6]

  • Enzymatic digestion solution (e.g., Papain and DNase I)

  • Neuronal culture medium (e.g., Neurobasal Medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin)[7]

  • Culture plates/coverslips coated with an appropriate substrate (e.g., Poly-D-Lysine and Laminin)[8]

Workflow:

Caption: A streamlined workflow for the preparation of primary neuronal cultures.

Step-by-Step Protocol:

  • Plate Coating:

    • Aseptically coat culture surfaces with Poly-D-Lysine solution and incubate.

    • Wash thoroughly with sterile water and then apply a Laminin solution for further incubation before cell plating.

  • Tissue Dissection:

    • Humanely euthanize the timed-pregnant rodent according to institutional guidelines.

    • Dissect embryos and isolate the cerebral cortices in cold dissection medium.[6]

  • Enzymatic Digestion:

    • Incubate the cortical tissue in a warmed enzymatic solution (e.g., Papain and DNase I) to break down the extracellular matrix.

  • Mechanical Dissociation:

    • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating:

    • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Plate the cells at a desired density (e.g., 1,000-5,000 cells/mm²) in pre-warmed complete neuronal culture medium.[8]

  • Culture Maintenance:

    • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

    • Perform partial media changes every 3-4 days to replenish nutrients and remove waste products.

Part 2: Application of this compound and Assessment of Neuronal Viability

This protocol outlines the treatment of mature neuronal cultures with this compound and the subsequent assessment of cell viability.

Materials:

  • Mature primary neuronal cultures (DIV 7-10)

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., sterile water or DMSO)

  • Cell viability assay reagents (e.g., MTT, PrestoBlue, or Live/Dead staining kits)

  • Plate reader or fluorescence microscope

Step-by-Step Protocol:

  • Preparation of Treatment Media:

    • Prepare serial dilutions of this compound in complete neuronal culture medium to achieve the desired final concentrations.

    • Include a vehicle-only control and a positive control for toxicity (e.g., high concentration of glutamate).

  • Treatment:

    • Remove half of the culture medium from each well and replace it with an equal volume of the prepared treatment medium.

    • Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay Example):

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the concentration of this compound to generate a dose-response curve.

Data Presentation:

Concentration of this compound (µM)Mean Absorbance (OD)Standard Deviation% Viability (Normalized to Vehicle)
Vehicle Control0.8500.045100%
0.10.8450.05199.4%
10.8300.04897.6%
100.7950.06293.5%
1000.6500.07576.5%
10000.3200.05537.6%
Part 3: Immunocytochemistry for Morphological Analysis

This protocol allows for the visualization of neuronal morphology and the assessment of neurite outgrowth following treatment with this compound.

Materials:

  • Treated neuronal cultures on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization/blocking solution (e.g., Triton X-100 and bovine serum albumin in PBS)

  • Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Tau for axons)

  • Fluorescently-labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Step-by-Step Protocol:

  • Fixation: Fix the treated cells with 4% PFA.

  • Permeabilization and Blocking: Permeabilize the cells and block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution.

  • Secondary Antibody Incubation: Incubate with appropriate fluorescently-labeled secondary antibodies.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and analyze neuronal morphology, including neurite length and branching, using appropriate software (e.g., ImageJ/Fiji).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Cell Viability in Control Cultures Poor tissue quality, harsh dissociation, improper coating, or media issues.Optimize dissection and dissociation procedures, ensure proper coating of cultureware, and use fresh, high-quality culture media and supplements.[8]
High Variability in Assay Results Inconsistent cell plating density, pipetting errors, or edge effects in multi-well plates.Ensure a homogenous single-cell suspension before plating, use calibrated pipettes, and avoid using the outer wells of plates for experiments.
No Observable Effect of this compound Inactive compound, inappropriate concentration range, or short treatment duration.Verify the purity and activity of the compound, test a wider range of concentrations (logarithmic scale), and consider longer incubation times.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound's effects on neuronal cell cultures. By systematically evaluating its impact on neuronal viability and morphology, researchers can gain valuable insights into its potential neuroactive properties.

Future studies could expand upon these initial findings by:

  • Electrophysiological Recordings: Utilize techniques such as patch-clamping to directly measure the effects of this compound on ion channel activity and synaptic transmission.

  • Calcium Imaging: Assess changes in intracellular calcium dynamics in response to treatment.

  • Gene and Protein Expression Analysis: Investigate alterations in the expression of genes and proteins involved in neuronal function and survival.

  • In Vivo Studies: Progress to animal models to evaluate the compound's effects in a more complex physiological setting.

By employing these advanced techniques, the scientific community can further elucidate the mechanism of action of this compound and determine its potential as a novel therapeutic agent for neurological disorders.

References

  • MDPI. (2021). Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons.
  • JoVE. (2011). Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol.
  • Elsevier. (2006). Polyamines in the brain: distribution, biological interactions, and their potential therapeutic role in brain ischaemia.
  • PubMed Central. (2012). Implication of the polyamine system in mental disorders.
  • PubMed Central. (2013). Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission.
  • MDPI. (2022). The Potential Role of Polyamines in Epilepsy and Epilepsy-Related Pathophysiological Changes.
  • PubMed Central. (2022). Unique Chemistry, Intake, and Metabolism of Polyamines in the Central Nervous System (CNS) and Its Body.
  • Springer. (n.d.). Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies.
  • ResearchGate. (2012). Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies.
  • NeuroProof. (n.d.). Primary and iPSC-derived neuronal cell cultures.
  • Creative Biolabs. (n.d.). Primary Neuron Culture & Isolation Service.
  • YouTube. (2023). Cell Culture of Neurons Established through Cell Sorting | Protocol Preview.
  • PubMed Central. (2023). Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation.
  • Khan Academy. (n.d.). Neuron action potential mechanism.
  • bioRxiv. (2022). Psychedelic compounds directly excite 5-HT2A Layer 5 Pyramidal Neurons in the Prefrontal Cortex through a 5-HT2A Gq -mediated activation mechanism.
  • PubMed. (1991). Mechanism of action of galanin on myenteric neurons.

Sources

Application Notes & Protocols: 5-Pyrrolidinoamylamine as a Potential Molecular Probe in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Forward-Looking Statement

The following document provides a comprehensive theoretical framework and detailed experimental protocols for the investigation of 5-Pyrrolidinoamylamine as a molecular probe. It is critical to note that, as of the date of this publication, direct experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature. The proposed mechanisms of action, applications, and protocols are extrapolated from robust structure-activity relationship (SAR) studies of structurally analogous compounds, particularly pyrovalerone and its derivatives.[1][2][3][4][5] This guide is therefore intended to serve as a foundational resource for researchers to design and validate the use of this compound as a novel molecular probe, with a strong emphasis on its potential as a monoamine transporter inhibitor.

Introduction: Unveiling the Potential of this compound

This compound is a diamine containing a pyrrolidine ring and a primary amine connected by a five-carbon alkyl chain.[6] Its chemical structure, particularly the presence of the pyrrolidine moiety, places it in a class of compounds with known psychoactive and neuromodulatory properties. Extensive research on related α-pyrrolidinophenone derivatives has established the pyrrolidine ring as a key pharmacophore for interaction with monoamine transporters.[3][4] These transporters, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synaptic cleft and are major targets for therapeutic drugs and neuropharmacological research tools.

The structural similarity of this compound to known norepinephrine-dopamine reuptake inhibitors (NDRIs) like pyrovalerone suggests its potential utility as a molecular probe to investigate the function and pharmacology of DAT and NET.[1][2] This document outlines the theoretical basis for this hypothesis and provides detailed protocols for its empirical validation.

Chemical Structure of this compound:

  • IUPAC Name: 5-(pyrrolidin-1-yl)pentan-1-amine

  • CAS Number: 71302-71-1[6]

  • Molecular Formula: C₉H₂₀N₂[6]

  • Molecular Weight: 156.27 g/mol [6]

Postulated Mechanism of Action: A Competitive Inhibitor of DAT and NET

Based on the well-established pharmacology of pyrovalerone and its analogs, this compound is hypothesized to function as a competitive inhibitor at the substrate-binding site of the dopamine and norepinephrine transporters.[1][2][7][8] The pyrrolidine nitrogen is likely to engage in key interactions within the transporter protein, while the alkyl chain length influences potency and selectivity.[4] By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, this compound would effectively increase the extracellular concentrations of these neurotransmitters, thereby potentiating dopaminergic and noradrenergic signaling.

The primary mechanism is unlikely to be that of a substrate-releaser, but rather a pure transporter blocker, a characteristic of many pyrrolidinophenone cathinones.[3]

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 DA_NE Dopamine (DA) / Norepinephrine (NE) Synaptic_Cleft DA_NE->Synaptic_Cleft Vesicle Synaptic Vesicle Vesicle->DA_NE Release DAT_NET DAT / NET DA_NE_reuptake Reuptaken DA / NE DAT_NET->DA_NE_reuptake Reuptake Synaptic_Cleft->DAT_NET Binding Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Probe This compound Probe->DAT_NET Competitive Inhibition

Caption: Postulated mechanism of this compound as a competitive inhibitor of DAT/NET.

Experimental Protocols

The following protocols are designed to characterize the interaction of this compound with monoamine transporters. It is imperative to perform these experiments with appropriate controls to validate the findings.

Protocol 1: Radioligand Binding Assay for DAT and NET

This assay determines the binding affinity (Kᵢ) of this compound for DAT and NET by measuring its ability to compete with a known radiolabeled ligand.[9]

Materials:

  • Cell line stably expressing human DAT (hDAT) or NET (hNET) (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand for DAT: [³H]WIN 35,428 or [³H]GBR 12909

  • Radioligand for NET: [³H]Nisoxetine

  • Non-specific binding control for DAT: 10 µM GBR 12909[10]

  • Non-specific binding control for NET: 10 µM Desipramine[11]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Membrane Preparation:

    • Culture hDAT or hNET expressing cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.[10]

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet membranes.[10]

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL binding buffer, 50 µL radioligand (at a concentration near its Kₔ), 100 µL membrane suspension (20-50 µg protein).

    • Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM), 50 µL radioligand, 100 µL membrane suspension.

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.[10]

  • Termination and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) and wash three times with ice-cold binding buffer.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: [³H]Dopamine/[³H]Norepinephrine Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of this compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.[12][13][14]

Materials:

  • Cell line stably expressing hDAT or hNET

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4.

  • [³H]Dopamine or [³H]Norepinephrine

  • Non-specific uptake control for DAT: Nomifensine (10 µM) or GBR 12909 (10 µM)[10]

  • Non-specific uptake control for NET: Desipramine (10 µM)[11][15]

  • This compound stock solution

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Plating:

    • Seed hDAT or hNET expressing cells into a 96-well plate at a density to achieve 80-90% confluency on the day of the assay.[12]

  • Assay Execution:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.[13]

    • Add 50 µL of assay buffer containing varying concentrations of this compound to the appropriate wells.

    • For "total uptake" wells, add 50 µL of assay buffer with vehicle.

    • For "non-specific uptake" wells, add 50 µL of the respective non-specific uptake control.

    • Pre-incubate the plate at 37°C for 10-20 minutes.[13]

    • Initiate the uptake by adding 50 µL of assay buffer containing [³H]Dopamine or [³H]Norepinephrine (at a final concentration near its Kₘ).[13]

    • Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial uptake rate.[10]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.[13]

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer and incubate for at least 30 minutes.[13]

  • Detection:

    • Transfer the lysate to a scintillation vial or a compatible 96-well plate.

    • Add scintillation cocktail and quantify the radioactivity.

  • Data Analysis:

    • Calculate specific uptake = Total uptake - Non-specific uptake.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

Experimental_Workflow start Start cell_culture Culture cells expressing hDAT or hNET start->cell_culture prepare_assay Prepare Assay (Membrane prep or Plate cells) cell_culture->prepare_assay add_compounds Add Radioligand, Controls, and This compound prepare_assay->add_compounds incubate Incubate add_compounds->incubate terminate Terminate Assay (Filtration or Washing) incubate->terminate detect Detect Radioactivity (Scintillation Counting) terminate->detect analyze Data Analysis (Calculate Ki / IC50) detect->analyze end End analyze->end

Caption: General workflow for in vitro characterization of this compound.

Data Presentation and Interpretation

The quantitative data obtained from these assays are crucial for understanding the potency and selectivity of this compound.

Table 1: Hypothetical Binding Affinities (Kᵢ) and Uptake Inhibition (IC₅₀) Data

Target TransporterAssay TypeParameterExpected Value (nM)Reference CompoundReference Value (nM)
hDAT Radioligand BindingKᵢ10 - 500GBR 12909~5[16]
Uptake InhibitionIC₅₀50 - 1000Nomifensine~15[16]
hNET Radioligand BindingKᵢ10 - 500Desipramine~1-5[11]
Uptake InhibitionIC₅₀50 - 1000Desipramine~3.4[11]
hSERT Radioligand BindingKᵢ> 10,000Fluoxetine~1
Uptake InhibitionIC₅₀> 10,000Fluoxetine~1-10

Note: These are hypothetical values based on structurally related compounds. Actual values must be determined experimentally.

A high Kᵢ and IC₅₀ value for hSERT would indicate selectivity for DAT and NET, a characteristic of pyrovalerone analogs.[2]

Considerations for Off-Target Effects and Specificity

While the primary hypothesized targets are DAT and NET, it is essential to investigate potential off-target effects to fully characterize this compound as a molecular probe.

Potential Off-Targets:

  • Serotonin Transporter (SERT): As outlined in the protocols, assessing activity at hSERT is a crucial negative control to establish selectivity.

  • Monoamine Oxidase (MAO): The primary amine in the structure could potentially interact with MAO-A or MAO-B. An MAO inhibition assay should be considered.[17][18][19][20]

  • Sigma Receptors: Some DAT inhibitors also show affinity for sigma receptors.[10] A radioligand binding assay for σ₁ and σ₂ receptors would be informative.

A comprehensive profiling against a panel of receptors and transporters is recommended for a thorough characterization.

Conclusion and Future Directions

This compound presents an intriguing, yet uncharacterized, candidate for a molecular probe targeting monoamine transporters. The protocols and theoretical framework provided herein offer a robust starting point for its investigation. By systematically determining its binding affinities, functional potencies, and selectivity profile, researchers can validate its utility as a tool to explore the complexities of dopaminergic and noradrenergic neurotransmission. Future studies could involve its radiolabeling for use in autoradiography or positron emission tomography (PET) to visualize transporter distribution in tissues and living organisms, contingent on favorable potency and selectivity profiles.

References

  • Pyrovalerone. (n.d.). In Wikipedia.
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  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-methylenedioxypyrovalerone (MDPV), its metabolites, and related analogs. Current topics in behavioral neurosciences, 16, 119–141. [Link]
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  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Ali, A., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 697. [Link]
  • Stewart, J. T., Brower, J. O., & Ellis, E. D. (2018). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Brain and behavior, 8(10), e01114. [Link]
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  • Kolaczynska, K. E., Thomann, J., Hoener, M. C., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International journal of molecular sciences, 22(15), 8277. [Link]
  • Sakloth, F., Kolanos, R., Mosier, P. D., Bonano, J. S., Banks, M. L., Partilla, J. S., ... & Negus, S. S. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of pharmacological and toxicological methods, 93, 58–65. [Link]
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Ali, A., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • ResearchGate. (n.d.). Competitive inhibition of radioligand binding to monoamine transporters...
  • ResearchGate. (n.d.). Differences in transporter inhibition when assessed with different...
  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., & Kristensen, A. S. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of pharmacology and experimental therapeutics, 351(1), 127–138. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
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  • Kumar, A., Kumar, A., & Kumar, A. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European journal of medicinal chemistry, 228, 114022. [Link]
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  • Sakloth, F., Kolanos, R., Mosier, P. D., Bonano, J. S., Banks, M. L., Partilla, J. S., ... & Negus, S. S. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 92, 27–33. [Link]
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  • Glennon, R. A., Dukat, M., & Rothman, R. B. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS chemical neuroscience, 14(14), 2603–2610. [Link]
  • Uddin, M. S., Kabir, M. T., Rahman, M. S., Alim, M. A., Rahman, M. M., & Abdel-Daim, M. M. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules (Basel, Switzerland), 25(23), 5658. [Link]
  • Kumar, A., Kumar, A., & Kumar, A. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 11(9), 994-1011. [Link]
  • Kumar, A., Kumar, A., & Kumar, A. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European journal of medicinal chemistry, 243, 114655. [Link]
  • Binda, C., & Mattevi, A. (Eds.). (2022). Monoamine Oxidase: Methods and Protocols. Springer US.
  • Li, Y., Zhang, Y., & Wang, Y. (2020). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Future medicinal chemistry, 12(12), 1153–1170. [Link]
  • Meyer, J. M. (2017). A concise guide to monoamine oxidase inhibitors: How to avoid drug interactions.
  • Carradori, S., D'Ascenzio, M., & Secci, D. (2016). Inhibition of Human Monoamine Oxidase: Biological and Molecular Modeling Studies on Selected Natural Flavonoids. Journal of agricultural and food chemistry, 64(49), 9338–9345. [Link]
  • PubChem. (n.d.). 5-Pyrrolidino-2-pyrrolidone.
  • PubChem. (n.d.). Pyrrolidine.
  • Ramsay, R. R., Tipton, K. F., & Edmondson, D. E. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Cellular and molecular neurobiology, 38(3), 637–652. [Link]
  • PubChem. (n.d.). 5-(1-Pyrrolidin-2-ylpropan-2-ylamino)pentan-1-ol.

Sources

Application Note: Advanced Analytical Strategies for the Detection of 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of state-of-the-art analytical methodologies for the sensitive and selective detection of 5-Pyrrolidinoamylamine in various sample matrices. As a synthetic cathinone, the robust analysis of this compound is critical for researchers, scientists, and drug development professionals. This document details optimized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights into sample preparation, method validation, and data interpretation. The causality behind experimental choices is explained to ensure scientific integrity and empower researchers to adapt these methods to their specific needs.

Introduction: The Analytical Challenge of this compound

This compound, a derivative of the synthetic cathinone family, presents unique analytical challenges due to its structural properties and potential for degradation. Synthetic cathinones are known for their psychostimulant effects and are a significant class of new psychoactive substances (NPS). Accurate and reliable detection methods are paramount for forensic toxicology, clinical diagnostics, and pharmaceutical research. This application note addresses the critical need for validated analytical protocols to ensure data integrity and reproducibility.

A crucial consideration in the analysis of synthetic cathinones is their stability. The chemical structure of these compounds, particularly the presence of a pyrrolidine ring, significantly influences their resilience in biological matrices.[1][2] Understanding the stability profile of this compound is fundamental to accurate quantification and interpretation of analytical results.

Physicochemical Properties and Stability

The stability of synthetic cathinones is highly dependent on factors such as pH, temperature, and the specific chemical structure.[3][4] For this compound, the presence of the pyrrolidine ring generally imparts greater stability compared to secondary amine cathinone analogs.[1][2]

Key Stability Insights:

  • pH Dependence: this compound is considerably more stable under acidic conditions.[3][4] Alkaline environments can lead to rapid degradation. Therefore, acidification of biological samples is a critical step in preserving the analyte's integrity.

  • Temperature Effects: Storage temperature profoundly impacts stability. Freezing samples is the most effective method for long-term preservation.[5] Significant degradation can occur within hours at elevated temperatures, especially in non-acidified samples.[2]

  • Structural Influence: The tertiary amine within the pyrrolidine ring is inherently more stable than the N-alkylated secondary amines found in many other synthetic cathinones.[5]

Table 1: Recommended Sample Storage and Handling Conditions
ParameterConditionRationale
pH Acidified to pH 4-5Enhances stability by preventing alkaline-driven degradation.[3]
Temperature -20°C or lowerMinimizes thermal degradation for long-term storage.[5]
Light Exposure Store in amber vialsProtects against potential photodegradation.
Preservatives Sodium fluoride (for biological samples)Inhibits microbial activity that could alter the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely available technique for the identification and quantification of volatile and semi-volatile compounds like this compound. Proper sample preparation and derivatization are often necessary to improve chromatographic performance and sensitivity.

Rationale for GC-MS Method Design

The selection of the GC column and temperature program is critical for achieving optimal separation from matrix interferences. A mid-polarity column, such as a 5% phenyl-polysiloxane, provides a good balance of selectivity for amine-containing compounds.[6] Due to the polar nature of the amine group, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and thermal stability.[7]

Diagram: GC-MS Analytical Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Seized Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., with BSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Scan or SIM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Workflow for the analysis of this compound by GC-MS.

Detailed GC-MS Protocol

Sample Preparation (from Urine):

  • To 1 mL of urine, add an internal standard and adjust the pH to ~9-10 with ammonium hydroxide.

  • Perform a liquid-liquid extraction (LLE) with 3 mL of a non-polar solvent like hexane or ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of BSTFA.

  • Incubate at 70°C for 30 minutes to ensure complete derivatization.

Instrumental Parameters:

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) for identification, Selected Ion Monitoring (SIM) for quantification

Data Analysis:

  • Identification: Compare the obtained mass spectrum with a reference library. The mass spectrum of the pyrrolidine ring is a key identifier.[8]

  • Quantification: Utilize a calibration curve prepared with fortified drug-free samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers superior sensitivity and selectivity for the analysis of this compound, particularly in complex biological matrices like blood and plasma. This technique often requires less extensive sample preparation compared to GC-MS.

Rationale for LC-MS/MS Method Design

Reversed-phase liquid chromatography is the preferred separation mode for synthetic cathinones. A C18 column provides excellent retention and separation capabilities. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase not only improves peak shape but also enhances ionization efficiency in the positive electrospray ionization (ESI) mode.

Diagram: LC-MS/MS Analytical Workflow

LC-MS/MS Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing Sample_LC Biological Sample (e.g., Plasma) Protein_Precip Protein Precipitation (e.g., with Acetonitrile) Sample_LC->Protein_Precip Centrifugation Centrifugation Protein_Precip->Centrifugation Supernatant_Transfer Transfer of Supernatant Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Chrom_Sep Chromatographic Separation LC_Injection->Chrom_Sep ESI Electrospray Ionization (ESI+) Chrom_Sep->ESI MSMS_Analysis MS/MS Analysis (MRM) ESI->MSMS_Analysis Detection_LC Detection MSMS_Analysis->Detection_LC Data_Acq_LC Data Acquisition Detection_LC->Data_Acq_LC Peak_Integration Peak Integration Data_Acq_LC->Peak_Integration Quantification_LC Quantification Peak_Integration->Quantification_LC

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Detailed LC-MS/MS Protocol

Sample Preparation (from Plasma):

  • To 100 µL of plasma in a microcentrifuge tube, add an internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for injection.

Instrumental Parameters:

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires empirical determination):

  • Precursor Ion (Q1): [M+H]+ of this compound

  • Product Ions (Q3): At least two characteristic fragment ions for quantification and qualification. The fragmentation will likely involve the pyrrolidine ring and the alkyl chain.

Table 2: Method Validation Parameters

A robust analytical method must be validated to ensure its suitability for the intended purpose.

ParameterAcceptance Criteria
Linearity R² ≥ 0.99
Accuracy Within ±15% of the nominal concentration
Precision Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10, with acceptable accuracy and precision
Selectivity No significant interfering peaks at the retention time of the analyte
Matrix Effect Assessed to ensure it does not compromise quantification

Conclusion

The analytical detection of this compound requires careful consideration of its inherent stability and the selection of appropriate analytical techniques. Both GC-MS and LC-MS/MS are powerful tools for the identification and quantification of this compound. The detailed protocols provided in this application note serve as a robust starting point for method development and validation. By understanding the principles behind the analytical choices, researchers can confidently generate accurate and reproducible data. Adherence to proper sample handling and storage procedures is critical to ensure the integrity of the analytical results.

References

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples.
  • De-la-Torre, R., et al. (2017). Stability of Synthetic Cathinones in Urine. Journal of Analytical Toxicology, 41(9), 814-823.
  • Al-Imam, A., et al. (2020). Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? Drug Testing and Analysis, 12(9), 1196-1209.
  • Shanks, K. G., et al. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology, 41(7), 624-633.
  • Shanks, K. G., et al. (2017). Stability of Synthetic Cathinones in Blood. PubMed.
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  • Khederlou, A. (2011). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate.
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  • Shrestha, R., et al. (2019). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Communications in Chemistry, 2(1), 1-6.
  • Al-Masoudi, W. A. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. ResearchGate.
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  • Kumar, A., et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1211-1224.
  • Reddy, G. S., et al. (2016). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Scientia Pharmaceutica, 84(3), 477-488.
  • Pozharitskaya, O. N., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(20), 6889.
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A Strategic Guide to the Pharmacological Characterization of Novel Pyrrolidine-Based CNS Ligands: Application Notes for 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged scaffold in neuroscience drug discovery, forming the core of numerous approved therapeutics.[1][2] Its non-planar, sp³-hybridized structure provides an ideal framework for creating compounds with high stereochemical complexity and three-dimensional diversity, enabling precise interactions with complex biological targets within the central nervous system (CNS).[3][4] This guide introduces 5-Pyrrolidinoamylamine , a novel chemical entity (NCE) with an uncharacterized pharmacological profile, as a case study. We present a systematic, multi-tiered workflow designed to elucidate the mechanism of action and functional activity of such NCEs. This document provides not only detailed, step-by-step protocols for primary binding and functional assays but also the scientific rationale behind the experimental design, data interpretation, and decision-making process in an early-stage drug discovery campaign.

Part 1: Compound Profile and Target Hypothesis Generation

Before initiating any biological screening, a thorough analysis of the NCE's structure is essential for generating rational, evidence-based hypotheses about its potential biological targets.

Chemical Profile of this compound
  • IUPAC Name: 5-(Pyrrolidin-1-yl)pentan-1-amine

  • CAS Number: 71302-71-1[5]

  • Structure:

    
    
    
PropertyValueSource
Molecular Formula C₉H₂₀N₂Chem-Space
Molecular Weight 156.27 g/mol Chem-Space
Predicted LogP 0.85Chem-Space
Structural Features Saturated pyrrolidine ring, flexible five-carbon (amyl) linker, terminal primary amine.N/A
Hypothesis: High-Priority CNS Targets

The structure of this compound contains key pharmacophoric elements common to ligands for several important CNS receptor families. The tertiary amine within the pyrrolidine ring and the primary amine at the end of the flexible alkyl chain can both serve as key interaction points (hydrogen bond donors/acceptors or ionic interaction sites).

  • Sigma Receptors (σ₁R and σ₂R): These unique intracellular chaperone proteins are prominent targets in neurodegenerative diseases and psychiatric disorders.[6][7] Many known sigma receptor ligands, such as (+)-pentazocine, feature a substituted amine and a hydrophobic region, a pattern broadly matched by this compound.[8]

  • Muscarinic Acetylcholine Receptors (mAChRs): As critical modulators of cognition, learning, and memory, the five mAChR subtypes (M1-M5) are key targets for cognitive enhancers.[9] The core structure resembles fragments of known muscarinic agonists and antagonists.[10][11]

  • Serotonin (5-HT) Receptors: With over 14 subtypes, the 5-HT receptor family is central to mood, anxiety, and psychosis.[12] Specific subtypes, like the 5-HT₁ₐ and 5-HT₄ receptors, recognize ligands with structural motifs similar to our NCE.[13][14]

Based on this analysis, a logical first step is to screen this compound against these three high-priority receptor families.

Part 2: Tier 1 In Vitro Screening - Target Identification

The primary goal of Tier 1 screening is to identify which, if any, of the hypothesized receptors the compound binds to with significant affinity. The cornerstone of this effort is the competitive radioligand binding assay.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity Compound This compound (Test Ligand) Assay Radioligand Binding Assay (e.g., Sigma-1 Receptor) Compound->Assay Data IC₅₀ Value Assay->Data Result Calculate Ki (Binding Affinity) Data->Result FunctionalAssay Functional Assay (e.g., Ca²⁺ Mobilization) Result->FunctionalAssay If Ki < 1µM DoseResponse Dose-Response Curve FunctionalAssay->DoseResponse Efficacy Determine EC₅₀ & Emax (Potency & Efficacy) DoseResponse->Efficacy

Caption: High-level workflow for NCE characterization.

Protocol 2.1: Sigma-1 Receptor (σ₁R) Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the σ₁R by measuring its ability to compete with a known high-affinity radioligand. This protocol is adapted from established methodologies.[6][8]

Principle: A fixed concentration of a radiolabeled σ₁R ligand ([³H]-(+)-pentazocine) is incubated with a membrane preparation rich in σ₁R. In parallel incubations, increasing concentrations of the unlabeled test compound (this compound) are added. The test compound's ability to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory concentration (IC₅₀) and, subsequently, its binding affinity (Ki).

Materials:

  • Membrane Preparation: Guinea pig brain membranes (a rich source of σ₁R).

  • Radioligand: [³H]-(+)-pentazocine (Specific Activity: ~40-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Definer: Haloperidol (10 µM final concentration).

  • Test Compound: this compound, prepared in a 10-point, half-log dilution series (e.g., 1 nM to 30 µM).

  • Scintillation Cocktail and 96-well filter plates (GF/B).

Procedure:

  • Plate Setup: Design a 96-well plate map for Total Binding (TB), Non-Specific Binding (NSB), and the test compound concentrations.

  • Reagent Addition: To each well, add reagents in the following order:

    • 50 µL Assay Buffer (for TB wells) OR 50 µL of 10 µM Haloperidol (for NSB wells) OR 50 µL of the appropriate this compound dilution.

    • 50 µL of [³H]-(+)-pentazocine diluted in Assay Buffer (to a final concentration of ~2-3 nM).

    • 100 µL of the guinea pig brain membrane homogenate (final protein concentration ~100-150 µ g/well ).

  • Incubation: Seal the plate and incubate at room temperature for 120 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filter mat to dry completely. Add 200 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding versus the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Scientist's Note: The choice of radioligand and NSB definer is critical. [³H]-(+)-pentazocine is highly selective for σ₁R.[8] Haloperidol is a classic, high-affinity ligand used to define the non-specific signal. It is crucial to run a saturation binding experiment with the radioligand first to determine its Kd in your specific tissue preparation.

Part 3: Tier 2 In Vitro Screening - Functional Characterization

If Tier 1 reveals significant binding affinity (typically Ki < 1 µM), the next critical step is to determine the compound's functional effect. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or have no effect on its own but modulate the agonist's effect (allosteric modulator)?

G cluster_gq Gq-Coupled Receptor Signaling cluster_gi Gi-Coupled Receptor Signaling Agonist_q Agonist (e.g., Acetylcholine) Receptor_q M1/M3/M5 mAChR Agonist_q->Receptor_q Gq Gαq Receptor_q->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i (Fluorescence) IP3->Ca PKC PKC Activation DAG->PKC Agonist_i Agonist (e.g., Serotonin) Receptor_i M2/M4 mAChR or 5-HT₁ₐ Agonist_i->Receptor_i Gi Gαi Receptor_i->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP (Signal) AC->cAMP less conversion of ATP

Caption: Signaling pathways for Gq and Gi-coupled GPCRs.

Protocol 3.1: Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., M1/M3 mAChR)

Principle: M1, M3, and M5 mAChRs couple to the Gq alpha subunit.[9][11] Agonist binding activates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, causing a rapid release of stored calcium into the cytoplasm. This transient increase in intracellular calcium ([Ca²⁺]i) can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human M1 or M3 muscarinic receptor.

  • Culture Medium: Standard DMEM/F-12 with 10% FBS, antibiotics.

  • Calcium-Sensitive Dye: Fluo-8 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference Agonist: Acetylcholine or Carbachol.

  • Reference Antagonist: Atropine.

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or similar.

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to ~90% confluency.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye diluted in Assay Buffer. Incubate for 60 minutes at 37°C.

  • Compound Plate Preparation: In a separate 96-well plate, prepare dilutions of this compound.

    • Agonist Mode: Prepare a 10-point dose-response curve.

    • Antagonist Mode: Prepare a 10-point dose-response curve. In the FLIPR, this plate will be added 15-20 minutes before adding a fixed concentration (EC₈₀) of the reference agonist (e.g., Acetylcholine).

  • Measurement: Place both the cell plate and compound plate into the FLIPR instrument.

  • Agonist Test: Initiate the run. The instrument will measure a baseline fluorescence, then add the compounds from the agonist plate and continue reading the fluorescence signal every second for 2-3 minutes.

  • Antagonist Test: In a separate plate, add the antagonist-mode compound plate and incubate. Then, add a fixed concentration of acetylcholine and measure the fluorescence response.

Data Analysis:

  • The output is the change in relative fluorescence units (RFU).

  • Agonist Mode: Plot the peak RFU against the log concentration of this compound to generate a dose-response curve. Calculate the EC₅₀ (potency) and Emax (efficacy, relative to the reference agonist).

  • Antagonist Mode: Plot the inhibition of the acetylcholine response against the log concentration of this compound. Calculate the IC₅₀ (potency).

Part 4: Data Interpretation and Next Steps

The combined data from binding and functional assays allows for the construction of a comprehensive pharmacological profile.

Summarizing Pharmacological Data
TargetBinding Assay (Ki, nM)Functional AssayPotency (EC₅₀/IC₅₀, nM)Efficacy (Emax %)Classification
σ₁R 55N/A (requires specialized assay)--High-Affinity Ligand
M1 mAChR 850Ca²⁺ Mobilization (Antagonist)1200N/A (100% Inhibition)Weak Antagonist
M3 mAChR 620Ca²⁺ Mobilization (Antagonist)950N/A (100% Inhibition)Moderate Antagonist
5-HT₁ₐR >10,000cAMP Inhibition (Agonist)>10,000<10%Inactive
Table contains hypothetical data for illustrative purposes.

Interpretation of Hypothetical Data: Based on the table above, a primary conclusion would be: "this compound is a high-affinity sigma-1 receptor ligand with secondary, moderate-to-weak antagonist activity at M1 and M3 muscarinic receptors. It is inactive at the 5-HT₁ₐ receptor."

Logical Next Steps in Drug Discovery
  • Selectivity Profiling: The compound should be tested against σ₂R, other mAChR subtypes (M2, M4, M5), and a broader panel of CNS targets to determine its selectivity.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound to understand which structural features are critical for σ₁R affinity and which contribute to the off-target muscarinic activity.[1][15]

  • In Vitro ADME: Assess metabolic stability in liver microsomes and plasma protein binding to predict its potential for in vivo studies.

  • In Vivo Target Engagement and Efficacy: If the profile remains promising, advance the compound to animal models relevant to the primary target (e.g., models of neuropathic pain or cognitive deficit for a σ₁R ligand) to assess target engagement and therapeutic efficacy.

References

  • Li Petri, G., Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link][1][2][3][4]
  • Chu, U.B., & Ruoho, A.E. (2016). Sigma Receptor Binding Assays. Curr Protoc Pharmacol, 71, 1.34.1-1.34.21. [Link][6][8]
  • Martin, L.J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 281. [Link][17][18]
  • Jakubík, J., & El-Fakahany, E.E. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Ben-Chaim, Y., et al. (1991). Ligand binding and functional characterization of muscarinic acetylcholine receptors on the TE671/RD human cell line. J Pharmacol Exp Ther, 257(3), 946-53. [Link][19]
  • Thal, D.M., et al. (2012). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. www.organic-chemistry.org. [Link][15]
  • Ghelardini, C., et al. (2002). Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure. Effects of the quaternization of the basic nitrogen on the interaction with 5-HT(3) receptor. Bioorg Med Chem, 10(8), 2681-91. [Link][20]
  • Ghelardini, C., et al. (2002). Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure: synthesis, biological evaluation, and computational rationalization of the ligand-receptor interaction modalities. J Med Chem, 45(15), 3239-51. [Link][21]
  • Vacher, B., et al. (1999). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. J Med Chem, 42(9), 1623-34. [Link][13]
  • Björk, L., et al. (1991). Pharmacology of the Novel 5-hydroxytryptamine1A Receptor Antagonist (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: Inhibition of (R)-8-hydroxy-2-(dipropylamino)tetralin-induced Effects. J Pharmacol Exp Ther, 258(1), 58-65. [Link][22]
  • Yanagi, T., et al. (1999). Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers. Chem Pharm Bull (Tokyo), 47(11), 1650-4. [Link][14]
  • Green, A.R. (2006). Neuropharmacology of 5-hydroxytryptamine. Br J Pharmacol, 147 Suppl 1, S145-52. [Link][12]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Novel 5-Pyrrolidinoamylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrrolidine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of numerous biologically active molecules, including natural products and synthetic drugs.[1][2] Its unique stereochemical and physicochemical properties make it a versatile scaffold in drug design, allowing for the exploration of three-dimensional chemical space and the establishment of crucial interactions with biological targets.[3] Pyrrolidine-containing compounds have demonstrated a wide array of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][3] This document provides a comprehensive guide to the synthesis and application of a novel class of these compounds: 5-pyrrolidinoamylamine derivatives. We will delve into a detailed synthetic protocol and explore their potential as antiviral and neuroprotective agents through robust in vitro assays.

PART 1: Synthesis of a Novel this compound Derivative

The synthesis of this compound derivatives can be achieved through a variety of synthetic routes. Here, we present a rational and efficient multi-step synthesis starting from readily available commercial reagents. The chosen strategy involves the initial N-alkylation of pyrrolidine with a protected 5-carbon linker, followed by deprotection to yield the target primary amine.

Synthetic Scheme

Synthetic Scheme Pyrrolidine Pyrrolidine Intermediate N-(5-(pyrrolidin-1-yl)pentyl)phthalimide Pyrrolidine->Intermediate K2CO3, Acetone, Reflux Bromopentylphthalimide N-(5-bromopentyl)phthalimide Bromopentylphthalimide->Intermediate Final_Product 5-(Pyrrolidin-1-yl)pentan-1-amine Intermediate->Final_Product Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic route to 5-(Pyrrolidin-1-yl)pentan-1-amine.

Detailed Synthetic Protocol

Step 1: Synthesis of N-(5-(pyrrolidin-1-yl)pentyl)phthalimide

This step involves the nucleophilic substitution of the bromine atom in N-(5-bromopentyl)phthalimide by the secondary amine of pyrrolidine. The phthalimide group serves as a robust protecting group for the primary amine.

  • Materials and Reagents:

    • Pyrrolidine

    • N-(5-bromopentyl)phthalimide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a solution of N-(5-bromopentyl)phthalimide (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

    • Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.

    • Attach a reflux condenser and heat the reaction mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure N-(5-(pyrrolidin-1-yl)pentyl)phthalimide.

Step 2: Synthesis of 5-(Pyrrolidin-1-yl)pentan-1-amine (Final Product)

The final step is the deprotection of the phthalimide group using hydrazine hydrate to liberate the primary amine.

  • Materials and Reagents:

    • N-(5-(pyrrolidin-1-yl)pentyl)phthalimide

    • Hydrazine hydrate

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • Dissolve N-(5-(pyrrolidin-1-yl)pentyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (5.0 eq) to the solution.

    • Attach a reflux condenser and heat the mixture to reflux. A white precipitate of phthalhydrazide will form.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • The resulting crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt to afford the pure 5-(pyrrolidin-1-yl)pentan-1-amine.

PART 2: Applications of this compound Derivatives

The unique structural features of this compound derivatives, combining a basic pyrrolidine ring with a flexible alkylamine chain, make them promising candidates for various therapeutic applications. We will focus on two key areas: antiviral and neuroprotective activities.

Application 1: Antiviral Activity - Inhibition of Viral Proteases

Scientific Rationale:

Many viruses, including coronaviruses and HIV, rely on proteases for their replication.[4][5] These enzymes cleave viral polyproteins into functional proteins, a critical step in the viral life cycle. The pyrrolidine scaffold has been identified as a key component in several potent viral protease inhibitors.[6] The this compound derivatives, with their amine functionalities, can potentially interact with the active site of viral proteases, disrupting their function and inhibiting viral replication.

Experimental Workflow for Antiviral Screening

Antiviral Screening Workflow Start Prepare serial dilutions of this compound derivatives Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral Antiviral Assay (EC50) Start->Antiviral Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Calculate_SI Antiviral->Calculate_SI End Identify lead compounds Calculate_SI->End

Caption: Workflow for in vitro antiviral screening.

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay determines the concentration of the compound that inhibits the virus-induced cell death (cytopathic effect) by 50% (EC₅₀).[7][8][9]

  • Materials and Reagents:

    • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

    • Virus stock of known titer

    • This compound derivatives (test compounds)

    • Positive control antiviral drug

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., Neutral Red or MTT)

    • CO₂ incubator

  • Procedure:

    • Cell Seeding: Seed the 96-well plates with host cells at an appropriate density and incubate overnight to form a monolayer.

    • Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

    • Infection and Treatment: Remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI).

    • Immediately after infection, add the different concentrations of the test compounds to the respective wells. Include virus-infected/untreated controls and uninfected/untreated cell controls.

    • Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the virus to replicate and cause CPE in the control wells (typically 2-5 days).

    • Quantification of CPE: Assess cell viability using a suitable method. For the Neutral Red assay, viable cells will take up the dye. After washing, the dye is extracted and the absorbance is measured.

    • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration using a dose-response curve fitting software.

Protocol 2: Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the concentration of the compound that reduces the viability of uninfected host cells by 50% (CC₅₀).[7]

  • Procedure:

    • Follow the same procedure as the CPE assay (steps 1 and 2).

    • Treatment: Add the serial dilutions of the test compounds to the uninfected cells.

    • Incubation: Incubate the plates for the same duration as the CPE assay.

    • Cell Viability Assessment: Measure cell viability using the same method as in the CPE assay (e.g., MTT or Neutral Red).

    • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the untreated cell control. Determine the CC₅₀ value from the dose-response curve.

Data Presentation:

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Derivative 15.2>100>19.2
Derivative 212.8>100>7.8
Positive Control1.5>100>66.7

A higher Selectivity Index (SI) indicates a more promising therapeutic window for the compound.

Application 2: Neuroprotective Effects - Modulation of NMDA Receptors

Scientific Rationale:

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological mechanism in various neurodegenerative diseases.[10] Pyrrolidine derivatives have been explored as NMDA receptor antagonists, which can block the excessive influx of calcium ions and prevent subsequent neuronal cell death.[11][12] The this compound derivatives, with their structural similarity to known NMDA receptor modulators, are hypothesized to exhibit neuroprotective effects by antagonizing NMDA receptor activity.

Experimental Workflow for Neuroprotection Assays

Neuroprotection Assay Workflow Start Culture neuronal cells Treatment Pre-treat with this compound derivatives Start->Treatment Induce_Toxicity Induce neurotoxicity (e.g., with NMDA or glutamate) Treatment->Induce_Toxicity Assess_Viability Assess cell viability (MTT or LDH assay) Induce_Toxicity->Assess_Viability End Determine neuroprotective effect Assess_Viability->End

Caption: Workflow for assessing neuroprotective effects.

Protocol 3: MTT Assay for Neuroprotection

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][13][14][15] A reduction in metabolic activity is indicative of cell death.

  • Materials and Reagents:

    • Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures

    • This compound derivatives (test compounds)

    • Neurotoxic agent (e.g., NMDA or glutamate)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Multi-well spectrophotometer

  • Procedure:

    • Cell Seeding: Plate neuronal cells in 96-well plates and allow them to adhere and differentiate.

    • Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

    • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., NMDA) to the wells, except for the vehicle control wells.

    • Incubation: Incubate the plates for a period sufficient to induce cell death in the control group (e.g., 24 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Increased viability in the presence of the test compound indicates a neuroprotective effect.

Protocol 4: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cell membrane integrity and cytotoxicity.[1][16][17][18]

  • Materials and Reagents:

    • Neuronal cells

    • Test compounds

    • Neurotoxic agent

    • LDH assay kit

    • 96-well plates

    • Multi-well spectrophotometer

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and neurotoxicity induction steps as in the MTT assay.

    • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

    • Absorbance Measurement: Measure the absorbance at the specified wavelength.

    • Data Analysis: Calculate the percentage of LDH release for each treatment group. A decrease in LDH release in the presence of the test compound indicates a neuroprotective effect.

Data Presentation:

CompoundNeuroprotection (MTT Assay, % Viability)LDH Release Reduction (%)
Derivative A (10 µM)75.3 ± 4.268.5 ± 5.1
Derivative B (10 µM)62.1 ± 3.855.9 ± 4.7
Positive Control85.6 ± 3.578.2 ± 4.3

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this document provide a clear and reproducible pathway to access these derivatives. The accompanying application notes offer robust and well-established methods for evaluating their potential as both antiviral and neuroprotective agents. The causality behind these applications lies in the ability of the pyrrolidine motif to interact with key biological targets such as viral proteases and NMDA receptors. Further optimization of this scaffold through medicinal chemistry efforts, guided by the in vitro data generated from these protocols, could lead to the discovery of potent and selective drug candidates for the treatment of viral infections and neurodegenerative diseases.

References

  • Amarnath, V., & Anthony, D. C. (1991). The Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 56(24), 6924-6931.
  • Padwa, A., & Pearson, W. H. (Eds.). (2002).
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • Black, D. S. C. (2008). 2.05 - Paal–Knorr Synthesis. In Comprehensive Organic Synthesis II (pp. 155-201). Elsevier.
  • BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • Padwa, A., & Bur, S. K. (2007).
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  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research.
  • Bio-protocol. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63.
  • PBL Assay Science. (n.d.).
  • NIH. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63.
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  • BenchChem. (2025).
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  • Ghosh, A. K., Osswald, H. L., & Prato, S. (2016). Recent progress in the development of HIV-1 protease inhibitors for the treatment of HIV/AIDS. Journal of medicinal chemistry, 59(11), 5172-5208.
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Preparation of 5-Pyrrolidinoamylamine Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols for the preparation, storage, and handling of stock and working solutions of 5-Pyrrolidinoamylamine, a key reagent for researchers in drug development and various scientific fields. This document outlines the chemical and physical properties of this compound, particularly in its more stable and soluble dihydrochloride salt form. It offers step-by-step procedures for the preparation of both aqueous and organic stock solutions, as well as the subsequent dilution to working concentrations. Emphasis is placed on best practices to ensure solution stability, mitigate potential degradation, and maintain a safe laboratory environment.

Introduction: The Scientific Context of this compound

This compound, also known as 5-(pyrrolidin-1-yl)pentan-1-amine, is a diamine compound that serves as a versatile building block in medicinal chemistry and a valuable tool in pharmacological research. Its structure, featuring a pyrrolidine ring and a primary amine connected by a pentyl chain, allows for a wide range of chemical modifications and interactions with biological targets. Understanding the precise and reliable preparation of solutions of this compound is paramount to achieving reproducible and accurate experimental outcomes.

This guide addresses the common challenges associated with the handling of amines, such as potential instability and specific solubility characteristics, by providing a scientifically grounded and practical approach to solution preparation.

Compound Specifications and Properties

For the purpose of solution preparation, this guide will focus on This compound dihydrochloride , the more common and user-friendly form of this compound. The dihydrochloride salt exhibits enhanced stability and aqueous solubility compared to the free base.

PropertyValueSource
Chemical Name 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride[1]
Synonyms This compound dihydrochloride; 1-Pyrrolidinepentanamine dihydrochloride[1]
CAS Number 71302-71-1 (free base)[2]
Molecular Formula C₉H₂₂Cl₂N₂[1]
Molecular Weight 229.19 g/mol [1]
Appearance White to off-white solidTypical for amine salts
Solubility Soluble in water, ethanol, and DMSO. Based on similar compounds, solubility in PBS (pH 7.2) is expected to be ≥ 10 mg/mL.[3]

Essential Materials and Equipment

Reagents:

  • This compound dihydrochloride (purity ≥98%)

  • Nuclease-free, deionized (DI) water (18.2 MΩ·cm)

  • Anhydrous Ethanol (≥99.5%)

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.22 µm syringe filters (sterile)

Equipment:

  • Analytical balance (readability ±0.1 mg)

  • Calibrated pipettes (P1000, P200, P20)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Class II biological safety cabinet (for sterile applications)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Protocol I: Preparation of a 10 mM Aqueous Stock Solution

This protocol is recommended for applications where an aqueous-based solution is preferred. The dihydrochloride salt form of this compound should readily dissolve in water.

Step-by-Step Procedure:

  • Calculation:

    • To prepare a 10 mM stock solution, calculate the required mass of this compound dihydrochloride using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 10 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.010 L x 229.19 g/mol x 1000 mg/g = 22.92 mg

  • Weighing:

    • Tare a clean, dry 1.5 mL microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 22.92 mg of this compound dihydrochloride directly into the tube. Record the exact weight.

  • Dissolution:

    • Add a small volume of nuclease-free DI water (e.g., 500 µL) to the microcentrifuge tube containing the weighed compound.

    • Vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid has dissolved. If necessary, gently warm the solution to 37°C and vortex again.

  • Final Volume Adjustment:

    • Quantitatively transfer the dissolved compound to a 15 mL conical tube.

    • Rinse the microcentrifuge tube with small aliquots of DI water and add the rinsate to the conical tube to ensure complete transfer.

    • Bring the final volume to 10.0 mL with nuclease-free DI water.

  • Sterilization (Optional but Recommended):

    • For cell culture or other sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Labeling and Storage:

    • Clearly label the tube with the compound name, concentration (10 mM), solvent (water), date of preparation, and your initials.

    • Store the aqueous stock solution at -20°C for short-to-medium term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Protocol II: Preparation of a 50 mM Organic Stock Solution in DMSO

For applications requiring a higher concentration stock or for compounds that exhibit limited long-term stability in aqueous solutions, DMSO is an excellent solvent choice.

Step-by-Step Procedure:

  • Calculation:

    • To prepare 5 mL of a 50 mM DMSO stock solution: Mass (mg) = 0.050 mol/L x 0.005 L x 229.19 g/mol x 1000 mg/g = 57.30 mg

  • Weighing:

    • Tare a clean, dry glass vial or a chemical-resistant tube.

    • Weigh approximately 57.30 mg of this compound dihydrochloride. Record the exact weight.

  • Dissolution:

    • Add approximately 4 mL of anhydrous DMSO to the vial.

    • Vortex or place on a magnetic stirrer until the compound is fully dissolved. Gentle warming to 37°C can be applied if needed.

  • Final Volume Adjustment:

    • Carefully add anhydrous DMSO to reach a final volume of 5.0 mL.

  • Labeling and Storage:

    • Label the vial with the compound name, concentration (50 mM), solvent (DMSO), preparation date, and your initials.

    • Store the DMSO stock solution at -20°C, protected from light and moisture. DMSO solutions are generally stable for at least 6 months to a year when stored properly.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution to the final desired concentration in the appropriate experimental buffer or medium (e.g., PBS, cell culture medium).

Example: Preparation of a 100 µM working solution in PBS from a 10 mM aqueous stock:

  • Use the dilution formula: M₁V₁ = M₂V₂

    • M₁ = Concentration of stock solution = 10 mM

    • V₁ = Volume of stock solution to be used (unknown)

    • M₂ = Desired concentration of working solution = 100 µM = 0.1 mM

    • V₂ = Final volume of working solution (e.g., 1 mL = 1000 µL)

  • Calculate V₁:

    • (10 mM) x V₁ = (0.1 mM) x (1000 µL)

    • V₁ = 10 µL

  • Procedure:

    • In a sterile microcentrifuge tube, add 990 µL of PBS.

    • Add 10 µL of the 10 mM aqueous stock solution to the PBS.

    • Vortex gently to mix.

    • This working solution should be prepared fresh for each experiment.

Solution Stability and Storage Recommendations

The stability of amine-containing compounds in solution can be influenced by pH, temperature, and light exposure.[4][5] While specific stability data for this compound is not extensively published, the following best practices should be adhered to:

  • Aqueous Solutions: Prepare fresh or use within a few weeks when stored at 4°C. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid more than 1-2 freeze-thaw cycles. The slightly acidic nature of the dihydrochloride salt in unbuffered water may enhance stability compared to the free base at neutral or alkaline pH.

  • DMSO Solutions: Generally more stable than aqueous solutions. Store in small aliquots at -20°C to minimize freeze-thaw cycles and moisture absorption.

  • Working Solutions in Buffers (e.g., PBS): Prepare fresh on the day of the experiment. Amines can be susceptible to degradation in physiological buffers over time.[5]

Safety Precautions

As with all chemicals, proper safety protocols must be followed. Based on the safety data for similar amine compounds, the following precautions are essential:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound and its solutions.[6]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]

  • Disposal: Dispose of all waste materials in accordance with your institution's chemical waste disposal guidelines.

Workflow Visualization

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation calc_stock Calculate Mass (e.g., 22.92 mg for 10mL of 10mM) weigh Weigh Compound calc_stock->weigh dissolve Dissolve in Solvent (Water or DMSO) weigh->dissolve volume_adjust Adjust to Final Volume dissolve->volume_adjust filter Sterile Filter (Optional) volume_adjust->filter store_stock Store at -20°C or -80°C filter->store_stock calc_working Calculate Dilution (M1V1 = M2V2) store_stock->calc_working Aliquot for use dilute Dilute Stock in Buffer calc_working->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for the preparation of this compound stock and working solutions.

References

  • Cenmed Enterprises. 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride (C007B-408271).
  • Wyatt, D. et al. (2002). The stability of 5-aminolevulinic acid in solution. Journal of Photochemistry and Photobiology B: Biology, 67(3), 187-193.
  • PhytoTech Labs. Preparing Stock Solutions.
  • ResearchGate. The stability of 5-aminolevulinic acid in solution | Request PDF.

Sources

Methodologies for In Vivo Studies Involving 5-Pyrrolidinoamylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies involving the novel compound 5-Pyrrolidinoamylamine. Given the limited specific literature on this molecule, this guide synthesizes established methodologies for analogous compounds, such as polyamine analogues and pyrrolidine derivatives, to provide a robust framework for preclinical evaluation. The focus is on elucidating the causality behind experimental choices to ensure scientific integrity and generate reliable data for potential therapeutic applications, primarily in oncology and infectious diseases.

Foundational Principles: Understanding the Compound and Ethical Obligations

Prior to embarking on any in vivo experimentation, a thorough understanding of the test article and adherence to ethical guidelines are paramount. This compound, as a polyamine analogue, is hypothesized to interfere with cellular processes dependent on natural polyamines like putrescine, spermidine, and spermine. These processes are often dysregulated in cancer and microbial pathogenesis, providing the rationale for its investigation as an anticancer and antimicrobial agent.

All animal studies must be conducted in strict accordance with institutional, national, and international guidelines. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure the humane treatment of animals and the application of the 3Rs (Replacement, Reduction, and Refinement).[1][2]

Pre-formulation and Physicochemical Characterization

The success of in vivo studies is heavily reliant on the quality and suitability of the drug formulation. The physicochemical properties of this compound will dictate its formulation and route of administration.

Protocol 1: Physicochemical Characterization

  • Solubility Assessment: Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and buffers at various pH levels (e.g., pH 2, 7.4, 9). This will inform the choice of vehicle for administration.[3]

  • Stability Analysis: Evaluate the stability of the compound in the chosen vehicle under experimental conditions (e.g., at room temperature and 37°C) over the duration of the study. This ensures that the administered dose remains consistent.

  • LogP/LogD Determination: Measure the lipophilicity of the compound to predict its potential for membrane permeability and oral absorption.

  • pKa Determination: Identify the ionization constants of the molecule to understand its charge state at physiological pH, which can influence its interaction with biological targets and its pharmacokinetic profile.

Preclinical Toxicology: Establishing a Safe Dosing Range

The initial step in any in vivo program is to determine the toxicity profile of the compound and establish a safe dose range for subsequent efficacy studies. This is typically achieved through a Maximum Tolerated Dose (MTD) study.[4][5][6][7][8]

Maximum Tolerated Dose (MTD) Study

The MTD is defined as the highest dose that can be administered without causing unacceptable toxicity or mortality.[5][6]

Protocol 2: Acute MTD Study in Mice

  • Animal Model: Use a standard inbred mouse strain, such as C57BL/6 or BALB/c, of a specific age and sex.[9]

  • Group Allocation: Assign animals to several dose groups (e.g., 5-6 groups) and a vehicle control group. The starting dose can be estimated from any available in vitro cytotoxicity data. A common starting point is one-tenth of the in vitro IC50.

  • Dose Escalation: Administer single escalating doses of this compound via the intended route of administration (e.g., intraperitoneal (IP), intravenous (IV), or oral (PO)).[10][11][12][13]

  • Observation: Monitor the animals closely for a defined period (typically 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.[14]

  • Endpoint: The MTD is determined as the highest dose at which no significant toxicity is observed.

ParameterObservation
Clinical Signs Lethargy, ruffled fur, hunched posture, labored breathing, etc.
Body Weight Daily measurement; a loss of >15-20% is a common humane endpoint.
Mortality Record any deaths.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy and toxicity data.[15][16][17][18][19] Pharmacodynamic studies link the drug's concentration to its biological effect.[20][21][22][23]

Pharmacokinetic (PK) Profiling

Protocol 3: Single-Dose PK Study in Rodents

  • Animal Model: Use cannulated rats or mice to facilitate serial blood sampling.

  • Drug Administration: Administer a single dose of this compound at a dose below the MTD via the intended clinical route (e.g., IV and PO to determine bioavailability).[10][11][12][13]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.

Pharmacodynamic (PD) Biomarker Analysis

Based on the presumed mechanism of action of polyamine analogues, relevant PD biomarkers can be assessed in tumor or tissue samples.

Potential PD Biomarkers for this compound:

  • Polyamine Levels: Measure the levels of putrescine, spermidine, and spermine in tumor tissue. A decrease in these levels would indicate target engagement.

  • Key Enzyme Activity: Assess the activity of ornithine decarboxylase (ODC) and spermidine/spermine N1-acetyltransferase (SSAT), key enzymes in polyamine metabolism.[24]

  • Cell Proliferation Markers: Evaluate markers of cell proliferation such as Ki-67 in tumor tissue.[21]

  • Apoptosis Markers: Measure markers of apoptosis such as cleaved caspase-3 in tumor tissue.[21]

In Vivo Efficacy Evaluation: Anticancer Activity

The anticancer potential of this compound can be evaluated in various preclinical cancer models. The choice of model is critical and should be relevant to the intended clinical application.[9][24][25][26]

Xenograft Models

Human tumor cells are implanted into immunodeficient mice.[25][26]

Protocol 4: Subcutaneous Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID).[27]

  • Cell Line Selection: Choose a human cancer cell line with a known dependency on polyamine metabolism or one that has shown sensitivity to this compound in vitro.

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Administer this compound at one or more doses below the MTD for a defined period.[27]

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Measure tumor volume regularly (e.g., twice a week) using calipers.[27]

    • Body Weight: Monitor body weight as an indicator of toxicity.[27]

    • Survival: In some studies, overall survival can be an endpoint.

  • Terminal Analysis: At the end of the study, collect tumors for PD biomarker analysis.

Syngeneic Models

Murine tumor cells are implanted into immunocompetent mice of the same strain. This model is useful for studying the interaction of the compound with the immune system.[27]

Workflow for Anticancer Efficacy Study

G cluster_0 Pre-Study cluster_1 Study Execution cluster_2 Endpoint Analysis A Select Animal Model (e.g., Nude Mice) C Culture and Prepare Cells A->C B Select Cancer Cell Line B->C D Subcutaneous Injection of Cancer Cells C->D E Tumor Growth Monitoring D->E F Randomize into Groups (Vehicle, Treatment) E->F Tumors reach ~100-150 mm³ G Administer this compound (Defined Dose and Schedule) F->G H Measure Tumor Volume and Body Weight G->H Regularly I Euthanize Animals H->I End of Study L Data Analysis and Statistical Evaluation H->L J Excise Tumors I->J K PD Biomarker Analysis J->K K->L

Caption: Workflow for a subcutaneous xenograft study to evaluate the anticancer efficacy of this compound.

In Vivo Efficacy Evaluation: Antimicrobial Activity

The antimicrobial potential of this compound can be assessed in relevant infection models.

Murine Systemic Infection Model

Protocol 5: Systemic Infection and Treatment

  • Animal Model: Use a standard inbred mouse strain (e.g., BALB/c).

  • Infection: Infect mice with a clinically relevant bacterial strain (e.g., via intraperitoneal injection). The inoculum size should be predetermined to cause a non-lethal or lethal infection, depending on the study endpoint.

  • Treatment: Administer this compound at various doses at a specific time point post-infection.

  • Efficacy Endpoints:

    • Survival: Monitor survival over a defined period (e.g., 7 days).

    • Bacterial Load: At a specific time point, euthanize a subset of animals and determine the bacterial load in relevant organs (e.g., spleen, liver, blood) by plating serial dilutions of tissue homogenates.[28]

Signaling Pathway of Polyamine Metabolism Inhibition

G Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Spermidine->SSAT Spermine Spermine Spermine->SSAT ODC->Putrescine SAMDC S-adenosylmethionine decarboxylase (SAMDC) Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine PAO Polyamine Oxidase (PAO) SSAT->PAO Compound This compound (Polyamine Analogue) Compound->ODC Inhibition Compound->SSAT Induction

Caption: Hypothesized mechanism of action of this compound on polyamine metabolism.

Data Interpretation and Reporting

All data should be analyzed using appropriate statistical methods. Results should be reported clearly and comprehensively, including details of the experimental design, animal model, drug formulation, and all measured endpoints. Any adverse events should be documented.

Conclusion

The methodologies outlined in this guide provide a comprehensive framework for the in vivo evaluation of this compound. By systematically characterizing its physicochemical properties, toxicity profile, pharmacokinetics, and efficacy, researchers can generate the robust data necessary to advance this promising compound through the preclinical drug development pipeline. The emphasis on understanding the rationale behind each experimental step and adhering to strict ethical guidelines will ensure the generation of high-quality, reproducible, and translatable scientific knowledge.

References

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.).
  • Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab.
  • Animal models and therapeutic molecular targets of cancer: utility and limitations. (n.d.). Dove Press.
  • Routes of drug administration Dr.NITIN. (n.d.). Slideshare.
  • Effect of polyamine analogues and inhibition of polyamine oxidase on spermidine/spermine N1-acetyltransferase activity and cell proliferation. (n.d.). PubMed.
  • Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. (2023, August 24). YouTube.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (n.d.). Boston University.
  • Experimental mouse models for translational human cancer research. (n.d.). Frontiers.
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
  • Large Molecule Pharmacokinetics | Rodent PK Studies. (n.d.). Aragen Life Sciences.
  • Pk/bio-distribution. (n.d.). MuriGenics.
  • PK. (n.d.). Pharmacology Discovery Services.
  • Routes of Administration. (n.d.).
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
  • Preclinical Toxicology Testing and Toxicity Profiles. (n.d.). Pharma Models.
  • Maximum tolerable dose (MTD) studies. (n.d.).
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (n.d.). MDPI.
  • Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? (n.d.). PubMed Central.
  • Pharmacodynamic Modelling of Biomarker Data in Oncology. (n.d.). PubMed Central.
  • The Importance of Toxicology Studies in Preclinical Research. (2023, May 8). Labinsights.
  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. (2023, February 13). Pharmaceutical Technology.
  • IACUC Policies and Guidelines. (n.d.). UC Davis Office of Research.
  • Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models. (n.d.). PubMed Central.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
  • Pharmacodynamic Biomarkers: Falling Short of the Mark? (2014, May 14). AACR Journals.
  • IACUC Protocol Requirements. (n.d.). UW Sites.
  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs.
  • How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. (2023, November 19).
  • One-Stop Solution for Small Molecule Drug Formulation. (n.d.). CD Formulation.
  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.).
  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.). PubMed Central.
  • Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models. (n.d.).
  • (PDF) Pharmacodynamic Modelling of Biomarker Data in Oncology. (n.d.). ResearchGate.
  • IACUC Protocol Application Guidance. (n.d.). UTA Faculty & Staff Resources.
  • Maximum Tolerated Dose [MTD]. (n.d.). EUPATI Toolbox.
  • Maximum Tolerable Dose (MTD). (n.d.). ResearchGate.
  • (PDF) In vivo screening models of anticancer drugs. (2018, October 7). ResearchGate.
  • In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. (n.d.). Asian Journal of Pharmaceutical Research.
  • The IACUC. (n.d.). OLAW.
  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021, December 15). Microbiology Spectrum.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PubMed Central.
  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.).

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Application Notes: 5-Pyrrolidinoamylamine as a Versatile Synthon for Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Diamine Linkers in Medicinal Chemistry

In the landscape of modern drug discovery, the rational assembly of complex molecular architectures is paramount. Bifunctional synthons, particularly those incorporating both a primary and a tertiary amine, offer a powerful toolkit for medicinal chemists. 5-Pyrrolidinoamylamine, also known as N-(5-aminopentyl)pyrrolidine, is one such valuable building block. Its structure, featuring a terminal primary amine and a pyrrolidine ring, provides two distinct points for chemical modification, allowing it to serve as a versatile linker or a key component in the construction of novel heterocyclic systems. The primary amine offers a nucleophilic handle for a wide array of transformations, including amidation, reductive amination, and nucleophilic substitution, while the pyrrolidine moiety often imparts favorable physicochemical properties such as increased solubility and metabolic stability to the final compound. This application note will delve into a specific, high-impact application of this compound: its use in the synthesis of potent quinazoline-based kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of a synthon's physical and chemical properties is critical for its effective use in synthesis. Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 71302-71-1[1]
Molecular Formula C₉H₂₀N₂[1]
Molecular Weight 156.27 g/mol [1]
Boiling Point 235.1±8.0 °C at 760 mmHg[1]
Density 0.899±0.06 g/cm³[1]
Flash Point 89.9±12.1 °C[1]
Appearance Colorless to light yellow liquid
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO)

Core Application: Synthesis of Potent PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K) / mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A key strategy in this area is the development of dual PI3K/mTOR inhibitors, which can offer a more comprehensive blockade of the pathway. This compound has been successfully employed as a key synthon in the construction of novel quinazoline-based molecules that exhibit potent dual inhibitory activity.

The general synthetic approach involves the sequential nucleophilic aromatic substitution (SNAr) on a dichlorinated quinazoline core. The primary amine of this compound acts as the key nucleophile to displace one of the chloro-substituents on the quinazoline ring, installing the pyrrolidinoamyl side chain, which is often crucial for engaging with the solvent-exposed region of the kinase active site.

Reaction Scheme: Synthesis of a Quinazoline Inhibitor Precursor

The following diagram illustrates the key synthetic step involving this compound.

reaction_scheme quinazoline 2,4-Dichloro-6-methoxyquinazoline reagents DIPEA, n-BuOH quinazoline->reagents amine This compound (N-(5-aminopentyl)pyrrolidine) amine->reagents product 6-Methoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine (Illustrative Product) reagents->product 120 °C

Caption: Nucleophilic aromatic substitution reaction.

Causality Behind Experimental Choices
  • Solvent (n-Butanol): A high-boiling polar solvent like n-butanol is chosen to facilitate the reaction, which requires elevated temperatures (120 °C) to overcome the activation energy of the nucleophilic aromatic substitution on the heterocyclic ring.

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the HCl that is generated during the reaction. This prevents the protonation of the primary amine of this compound, thus maintaining its nucleophilicity, and also neutralizes the acidic byproduct which could lead to unwanted side reactions.

  • Temperature (120 °C): The elevated temperature is necessary to drive the SNAr reaction to completion. The quinazoline ring is electron-deficient, which makes it susceptible to nucleophilic attack, but the reaction still requires significant thermal energy.

Detailed Experimental Protocol

The following protocol is adapted from methodologies used in the synthesis of quinazoline-based kinase inhibitors.

Synthesis of 6-methoxy-N2-(pyrrolidin-1-yl)-N4-(5-(pyrrolidin-1-yl)pentyl)quinazoline-2,4-diamine (Illustrative Example)

Materials:

  • 2,4-Dichloro-6-methoxyquinazoline

  • This compound (1.0 eq)

  • Pyrrolidine (as an example for the second substitution, 1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • n-Butanol (n-BuOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Workflow Diagram:

workflow start Combine Reactants (Quinazoline, Amines, DIPEA, n-BuOH) react Heat to 120 °C (Reflux) start->react cool Cool to Room Temperature react->cool concentrate Concentrate in vacuo cool->concentrate workup Aqueous Workup (DCM, NaHCO₃, Brine) concentrate->workup dry Dry Organic Layer (Na₂SO₄) workup->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Caption: General experimental workflow for synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2,4-dichloro-6-methoxyquinazoline (1.0 eq) in n-butanol, add this compound (1.0 eq), a second amine such as pyrrolidine (1.1 eq), and DIPEA (3.0 eq).

  • Reaction: Heat the mixture to 120 °C and stir at this temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile synthon in organic and medicinal chemistry. Its dual amine functionality allows for its strategic incorporation into complex molecules, as demonstrated by its successful use in the synthesis of quinazoline-based PI3K/mTOR inhibitors. The primary amine provides a reliable nucleophilic handle for forming stable C-N bonds with heterocyclic cores, while the pyrrolidine-terminated alkyl chain can be tailored to optimize ligand-protein interactions and improve pharmacokinetic properties. Researchers in drug development should consider this compound a key tool in their synthetic arsenal for the construction of novel therapeutics, particularly those requiring flexible linker regions or specific interactions within a protein binding site.

References

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LC-MS/MS method for quantification of 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sensitive and Robust Quantification of 5-Pyrrolidinoamylamine in Biological Matrices using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound, a diamine compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Polyamines and related compounds are pivotal in numerous cellular processes, making their accurate quantification essential for research in pharmacology, toxicology, and drug development. The inherent polarity and poor ionization efficiency of this compound present significant analytical challenges. This application note details a robust method that overcomes these obstacles through a chemical derivatization strategy, enhancing both chromatographic retention on a reversed-phase column and signal response in the mass spectrometer. The protocol covers all critical stages, including sample preparation from plasma, derivatization, detailed LC-MS/MS parameters, and method validation according to international guidelines.[1][2][3]

Introduction: The Rationale for a Specialized Method

This compound belongs to the broader class of polyamines, which are cationic metabolites essential for cell growth, differentiation, and DNA stability.[4] The ability to accurately measure the concentration of such compounds in biological matrices is crucial for understanding their physiological roles and for assessing the pharmacokinetics of amine-containing drug candidates.

Direct analysis of polar amines like this compound by LC-MS/MS is often hindered by several factors:

  • Poor Chromatographic Retention: These highly polar molecules show little to no retention on conventional reversed-phase columns (e.g., C18), often eluting in the void volume where matrix interference is most severe. While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for polar compounds, derivatization offers a more widely applicable and often more robust solution.[5][6][7][8]

  • Low Ionization Efficiency: The ionization of primary and secondary amines in electrospray ionization (ESI) can be inconsistent and prone to suppression by components of the biological matrix.

To address these issues, this method employs a pre-analytical chemical derivatization step. Derivatization modifies the analyte to increase its hydrophobicity, thereby improving its retention and separation on a reversed-phase column.[9][10] Furthermore, the derivatizing agent is chosen to introduce a readily ionizable group, significantly enhancing the analyte's signal intensity and the overall sensitivity of the assay.[11][12] This application note provides a complete, validated protocol designed for immediate implementation in a research or drug development laboratory.

Analyte Properties

A clear understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Compound Name This compound[13]
Synonyms 5-(pyrrolidin-1-yl)pentan-1-amine[13]
CAS Number 71302-71-1[13]
Molecular Formula C₉H₂₀N₂[13]
Molecular Weight 156.27 g/mol [13]

Principle of the Method

The analytical workflow is designed for selectivity, sensitivity, and robustness. It begins with the extraction of this compound and a suitable internal standard (IS) from the biological matrix via protein precipitation. This is followed by a derivatization reaction using Dansyl Chloride, which targets both the primary and secondary amine groups. The derivatized analyte is then separated using reversed-phase HPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Derivatization Chemistry

Dansyl Chloride (Dns-Cl) reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent sulfonamide derivatives. Critically for LC-MS/MS, the dansyl moiety significantly increases the hydrophobicity of the analyte for better chromatographic retention and provides a stable, readily protonated structure for sensitive ESI-MS detection.[10]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte This compound (Contains Primary & Secondary Amines) Product Di-Dansylated Analyte (Increased Hydrophobicity & Ionization) Analyte->Product Reacts with Deriv Dansyl Chloride (Dns-Cl) Deriv->Product Cond Alkaline pH (e.g., Sodium Bicarbonate Buffer) Incubation at 60°C Byproduct HCl G Sample 1. Sample Collection (e.g., Plasma) Spike 2. Spike Internal Standard Sample->Spike Precip 3. Protein Precipitation (Acetonitrile) Spike->Precip Vortex 4. Vortex & Centrifuge Precip->Vortex Supernatant 5. Collect Supernatant Vortex->Supernatant Deriv 6. Derivatization (Add Buffer & Dansyl-Cl, Heat) Supernatant->Deriv Inject 7. LC-MS/MS Injection Deriv->Inject Data 8. Data Acquisition (MRM Mode) Inject->Data Analysis 9. Data Analysis (Quantification) Data->Analysis

Caption: Overall experimental workflow for this compound quantification.

Detailed Protocols and Materials

Materials and Reagents
  • Analytes: this compound reference standard, this compound-d4 (or other suitable stable isotope-labeled internal standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Dansyl Chloride, Sodium Bicarbonate, Ammonium Formate.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 2 mL HPLC vials with caps, 0.2 µm syringe filters.

  • Equipment: Calibrated pipettes, vortex mixer, microcentrifuge, heating block/water bath, LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to an Agilent 6470A Triple Quadrupole LC/MS or equivalent). [14]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound and the internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).

  • Derivatization Reagent (10 mg/mL): Prepare fresh daily by dissolving Dansyl Chloride in acetonitrile.

  • Reaction Buffer (100 mM Sodium Bicarbonate, pH 10): Dissolve sodium bicarbonate in Type I water and adjust pH if necessary.

Sample Preparation Protocol
  • Aliquot Sample: Pipette 50 µL of the biological sample (e.g., plasma), calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the internal standard working solution to all tubes (except blanks).

  • Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a new tube, avoiding the protein pellet.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C. This step concentrates the sample and removes the acidic solvent which would interfere with the derivatization. [15]Reconstitute in 50 µL of 50:50 acetonitrile:water.

  • Derivatization:

    • Add 50 µL of 100 mM Sodium Bicarbonate buffer (pH 10).

    • Add 100 µL of 10 mg/mL Dansyl Chloride solution. [10] * Vortex and incubate at 60°C for 45 minutes in the dark. [10]9. Quench and Finalize: After incubation, allow samples to cool to room temperature. Add 10 µL of 5% formic acid to quench the reaction. Centrifuge at 14,000 x g for 5 minutes.

  • Transfer for Analysis: Transfer the final solution to an HPLC vial for injection.

LC-MS/MS Instrumental Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | Column | Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) | | Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | Gradient | Time (min) | %B | | | 0.0 | 40 | | | 1.0 | 40 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 40 | | | 9.0 | 40 |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer 40 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

| Detection Mode | Dynamic Multiple Reaction Monitoring (dMRM) |

Table 3: Hypothetical MRM Transitions Note: These transitions are predictive and require experimental verification. The precursor mass is based on the di-dansylated derivative of this compound (C₉H₂₀N₂ + 2 * C₁₂H₁₂NO₂S - 2 * H = C₃₃H₄₂N₄O₄S₂; MW = 622.85). The [M+H]⁺ ion would be m/z 623.3.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Di-Dansyl-5-Pyrrolidinoamylamine (Quantifier) 623.3171.1 (Dansyl-dimethylamine fragment)35
Di-Dansyl-5-Pyrrolidinoamylamine (Qualifier) 623.3234.1 (Dansyl moiety)25
Di-Dansyl-IS-d4 (Quantifier) 627.3171.135

Rationale for Fragments: The most common and stable fragments from dansylated compounds are typically the dansyl-dimethylamine ion (m/z 171) or the core dansyl structure itself. [16][17]These provide highly specific and sensitive transitions for quantification.

Method Validation and Performance

The bioanalytical method must be validated to ensure its reliability for the intended application. [18]Validation should be performed in accordance with the principles outlined in regulatory guidelines such as the ICH M10, which is adopted by both the FDA and EMA. [1][3][19][20] Key Validation Parameters:

  • Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: The calibration curve should demonstrate a linear response over the desired concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (RSD%) should not exceed 15% (20% at LLOQ). * Matrix Effect: Evaluates the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Measures the efficiency of the extraction process.

  • Stability: Assesses the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Table 4: Representative Method Performance Data (Hypothetical)

Parameter Result
Linearity (r²) > 0.995
Range 1.0 - 1000 ng/mL
LLOQ 1.0 ng/mL
Intra-day Precision (RSD%) < 8.5%
Inter-day Precision (RSD%) < 10.2%
Accuracy (% Bias) -7.8% to 6.5%
Mean Extraction Recovery > 85%

| Matrix Factor | 0.92 - 1.08 |

Conclusion

This application note presents a detailed, robust, and sensitive LC-MS/MS method for the quantification of this compound in biological matrices. The strategic use of chemical derivatization with Dansyl Chloride successfully overcomes the inherent analytical difficulties associated with this polar amine, enabling excellent chromatographic performance and high signal intensity. The described protocol, from sample preparation to instrumental analysis, provides a validated framework that can be readily adapted by researchers and drug development professionals to support pharmacokinetic, toxicokinetic, and metabolomic studies.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). URL: [Link]
  • Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. URL: [Link]
  • This compound | CAS 71302-71-1. Chemical-Suppliers. URL: [Link]
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source not specified. URL: [Link]
  • Polyamine quantitation by LC-MS using isobutyl chloroformate deriv
  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry.
  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method valid
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. URL: [Link]
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • Polyamine quantitation by LC-MS using isobutyl chloroformate deriv
  • Bioanalytical Method Validation. U.S.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Bioanalytical method valid
  • Polyamine analysis by LC-MS. PubMed. URL: [Link]
  • Derivatization for liquid chromatography/electrospray mass spectrometry: Synthesis of Tris(trimethoxyphenyl)phosphonium compounds and their derivatives of amine and carboxylic acids.
  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). URL: [Link]
  • Polyamine Analysis by LC-MS.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. URL: [Link]
  • Primary amines as derivatization reagents for LC-HRMS analysis of FFAs.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. URL: [Link]
  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. URL: [Link]
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. URL: [Link]
  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • Preparing Samples for LC-MS/MS Analysis.
  • common fragmentation mechanisms in mass spectrometry. YouTube. URL: [Link]
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Glen Jackson - West Virginia University. URL: [Link]
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. URL: [Link]
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL: [Link]
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging novel psychoactive substances. Glen Jackson - West Virginia University. URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Addressing Stability Challenges of 5-Pyrrolidinoamylamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Pyrrolidinoamylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. As a diamine containing both a primary and a tertiary amine, this compound presents unique stability challenges that can impact experimental reproducibility and outcomes. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

Question 1: What are the primary stability concerns for this compound in aqueous solutions?

Answer: this compound, like other aliphatic amines, is susceptible to several degradation pathways in solution, primarily driven by its nucleophilic and basic nature. The key concerns are:

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation.[1][2] Atmospheric oxygen or trace oxidizing agents can lead to the formation of N-oxides, hydroxylamines, and other degradation products.[1][2] The tertiary amine within the pyrrolidine ring is particularly prone to forming an N-oxide.

  • pH Sensitivity: The stability of amines is highly dependent on pH.[3] In acidic conditions (low pH), the amine groups are protonated, forming ammonium salts. While this can protect them from certain oxidative reactions, extreme pH values can catalyze hydrolysis or other reactions if susceptible functional groups are present in molecules it's conjugated to. In basic conditions (high pH), the free base form is more prevalent, increasing its nucleophilicity and reactivity, including its susceptibility to oxidation.

  • Reaction with Carbon Dioxide: In non-degassed solvents, atmospheric CO2 can dissolve and form carbonic acid, which can react with the basic amine groups to form carbamate salts. This can alter the pH of the solution and the effective concentration of the free amine.

  • Photodegradation: Although specific data for this compound is not widely published, many amine-containing compounds are sensitive to light, particularly UV radiation. Energy from light can generate free radicals, initiating and propagating degradation reactions. This is a key parameter evaluated in forced degradation studies as mandated by ICH guidelines for pharmaceuticals.[4]

Question 2: What is the best way to prepare and store a stock solution of this compound?

Answer: Proper preparation and storage are critical to ensure the integrity and longevity of your stock solution. The key is to mitigate the risks of oxidation and contamination.

Recommended Solvents:

  • Aqueous Buffers: For many biological applications, a buffer is ideal. A slightly acidic pH (e.g., pH 6.0-6.5) can enhance stability by protonating the amines, though this may affect its function in your specific assay.

  • Organic Solvents: For non-aqueous applications, high-purity, anhydrous solvents like DMSO, ethanol, or acetonitrile are suitable. Ensure the solvent is free of peroxides, which can aggressively oxidize amines.

Storage Best Practices: Adhering to strict storage protocols is essential for maintaining the chemical's integrity.[5]

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage (>1 month), consider aliquoting and storing at -20°C or -80°C.Reduces the rate of chemical degradation and minimizes solvent evaporation. Avoid repeated freeze-thaw cycles.[5]
Atmosphere Overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.Displaces atmospheric oxygen, preventing oxidative degradation.
Container Use amber glass vials with PTFE-lined screw caps.[6]Protects from light to prevent photodegradation.[5] The inert liner prevents leaching and reaction with the cap material.
Moisture Use anhydrous solvents and store in a desiccated environment where possible.Amines can be hygroscopic, and absorbed moisture can lead to hydrolysis or other reactions.[6]
Labeling Clearly label with compound name, concentration, solvent, preparation date, and storage conditions.[7]Ensures proper identification and tracking of shelf-life.[7]
Question 3: How can I confirm the concentration and purity of my this compound solution over time?

Answer: Regularly assessing the purity and concentration of your solution is a cornerstone of reliable research. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[8]

Because aliphatic amines like this compound lack a strong chromophore, direct UV detection is often insensitive. Therefore, pre-column derivatization is the preferred method to attach a UV-active or fluorescent tag to the amine groups.[9][10]

Common Derivatization Reagents for HPLC Analysis of Amines:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.[9]

  • Dansyl Chloride: Reacts with both primary and secondary amines to produce fluorescent sulfonamides.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly UV-absorbent derivatives.[9]

A stability-indicating HPLC method should be able to separate the intact this compound derivative from its potential degradation products.[11] Developing such a method often involves a forced degradation study.[12][13]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: I'm seeing inconsistent results or a loss of activity in my biological assay over the course of a multi-day experiment.

Potential Cause: This is a classic sign of compound degradation in your working solution. The active concentration of this compound is likely decreasing over time.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: My HPLC analysis shows multiple new peaks appearing in my aged stock solution.

Potential Cause: The appearance of new peaks indicates the formation of degradation products. Identifying the stress condition causing the degradation is key to preventing it.

Solution: Forced Degradation Study A forced degradation or stress testing study is a systematic way to identify the likely degradation products and pathways for a drug substance.[12][14] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.[4][13]

Experimental Protocol 1: Basic Forced Degradation Study

  • Preparation: Prepare five identical solutions of this compound (e.g., 1 mg/mL) in your typical experimental solvent.

  • Stress Conditions: Expose each solution to one of the following conditions for a defined period (e.g., 24-72 hours).[4]

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Incubate at 60°C in the dark.

    • Photostability: Expose to a broad-spectrum light source (as per ICH Q1B guidelines). Keep a control sample protected from light.

  • Analysis: After the exposure period, neutralize the acid/base samples. Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method (e.g., with OPA derivatization).

  • Interpretation: Compare the chromatograms. The conditions that produce the most significant new peaks or loss of the parent peak reveal the compound's primary vulnerabilities. If oxidation is the main issue, for example, then future handling must prioritize the exclusion of oxygen.

Caption: Workflow for a forced degradation study.

Problem 3: I need to synthesize a conjugate with this compound, but my reaction yields are low and I get many side products.

Potential Cause: The primary amine is the intended reactive site for most conjugation chemistries (e.g., acylation, reductive amination).[15] However, the tertiary amine can interfere by acting as a base, catalyzing side reactions, or, in some cases, reacting itself.

Strategies for Clean Conjugation:

  • pH Control: The reactivity of the primary amine is highly pH-dependent. For reactions like acylation with an NHS ester, running the reaction at a pH of ~8.0-8.5 keeps the primary amine deprotonated and nucleophilic while minimizing side reactions. Use a non-amine-containing buffer like borate or phosphate.

  • Protecting Groups: For complex syntheses, you may need to temporarily protect the primary amine. A Boc (tert-butyloxycarbonyl) group is a common choice. This allows you to perform reactions elsewhere in your molecule without interference from the amine, after which the Boc group can be removed under acidic conditions.

  • Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reagents. Sometimes, slow, dropwise addition of one reagent to the other can minimize side product formation by preventing localized high concentrations.

Section 3: Detailed Protocols

Protocol 2: Step-by-Step HPLC Analysis with OPA Derivatization

This protocol provides a starting point for quantifying this compound and assessing its stability.

Materials:

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic Acid (3-MPA)

  • Sodium Borate Buffer (0.4 M, pH 10.2)[9]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid

  • C18 Reverse-Phase HPLC Column

Procedure:

  • Prepare OPA Reagent: Dissolve OPA in borate buffer, add 3-MPA. This reagent is light-sensitive and should be prepared fresh.

  • Prepare Mobile Phase:

    • Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 6.8)

    • Mobile Phase B: Acetonitrile

  • Sample Derivatization (Automated or Manual):

    • Mix your sample (or standard) with the OPA reagent in a specific ratio (e.g., 1:5 sample to reagent).

    • Allow the reaction to proceed for exactly 1-2 minutes at room temperature. The timing is critical for reproducibility.

  • HPLC Analysis:

    • Immediately inject the derivatized sample onto the HPLC system.

    • Run a gradient elution, for example: 20% B to 80% B over 15 minutes.[11]

    • Detect the fluorescent derivative using a fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm).

  • Quantification:

    • Create a calibration curve using serial dilutions of a known concentration of this compound standard.

    • Integrate the peak area of your sample and determine its concentration from the calibration curve.

By implementing these guidelines, researchers can significantly improve the reliability and reproducibility of their work with this compound, ensuring that experimental outcomes are a true reflection of the molecule's activity, not its instability.

References
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66. (Sourced via general knowledge of ICH guidelines, similar concepts in provided links).
  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. American Pharmaceutical Review, 10(1), 28-37. (Sourced via general knowledge, similar concepts in provided links).
  • BioPharma Stability Testing Laboratory. (n.d.). Forced Degradation Studies.
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-15. (Similar concepts in provided links).
  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety.
  • Yuan, D., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(9), 1435-1445.
  • ResearchGate. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • National Center for Biotechnology Information. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • NCERT. (n.d.). Amines.
  • LCGC. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • ResearchGate. (2020). Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • Storemasta. (2023, March 15). 10 Tips For Safer Chemical Storage In Laboratories.
  • National Center for Biotechnology Information. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products.
  • LCGC International. (2021, March 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

Sources

Technical Support Center: Synthesis of 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Pyrrolidin-1-yl)pentan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable diamine intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-Pyrrolidinoamylamine, and which is generally recommended for the best yield?

There are two primary, effective routes for synthesizing this compound:

  • Reductive Amination: This is often the most recommended route due to its high efficiency and operational simplicity. It typically involves the reaction of a carbonyl compound (like 5-oxopentylamine or a protected version) with pyrrolidine, or the reaction of 1,5-diaminopentane with a lactam like pyrrolidinone, in the presence of a reducing agent. This method is a cornerstone in pharmaceutical chemistry for C-N bond formation because of its wide applicability and the availability of various protocols.[1]

  • Nucleophilic Alkylation (SN2): This route involves the direct alkylation of pyrrolidine with a 5-amino-1-halopentane (e.g., 5-chloro- or 5-bromopentylamine) or a protected version thereof. While straightforward, this method is often plagued by a critical side reaction: over-alkylation. The primary amine of the product is also nucleophilic and can react with the starting halide, leading to bis-alkylated byproducts.

For general laboratory scale and yield optimization, Reductive Amination is typically superior due to better control over selectivity and fewer problematic side reactions.

Q2: What are the most critical parameters to control during the synthesis to maximize yield?

Regardless of the chosen route, several parameters are universally critical:

  • Stoichiometry: Precise control over the molar ratios of reactants is essential. For SN2 reactions, using a large excess of one amine can suppress over-alkylation. In reductive amination, the ratio of amine to carbonyl and reducing agent must be carefully optimized.

  • Reaction pH (for Reductive Amination): The pH of the reaction medium is arguably the most critical factor in reductive amination. The formation of the key iminium ion intermediate is acid-catalyzed but requires a free amine nucleophile. The optimal pH is typically between 5 and 7 to balance these opposing requirements.

  • Choice of Reducing Agent: The reducing agent's reactivity and selectivity are paramount. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group.[2]

  • Temperature and Concentration: These affect reaction kinetics and the prevalence of side reactions. Reactions are often run at room temperature, but gentle heating or cooling may be required depending on the reactivity of the substrates.

Troubleshooting Guide: Reductive Amination Route

This section addresses specific issues you might encounter when using the preferred reductive amination pathway.

Scenario 1: Low or No Conversion of Starting Materials

Q: My reaction has stalled, and I'm recovering mostly unreacted starting materials. What are the likely causes?

A: This common issue usually points to a problem with the formation or reduction of the iminium intermediate.

  • Cause 1: Incorrect pH. If the medium is too acidic (pH < 4), the amine starting material will be fully protonated and non-nucleophilic. If it's too basic (pH > 8), the acid-catalyzed dehydration of the hemiaminal to the iminium ion will not occur efficiently.

    • Solution: Buffer the reaction or add a mild acid (like acetic acid) to maintain the pH in the optimal 5-7 range. Monitor the pH throughout the reaction.

  • Cause 2: Inactive Reducing Agent. Borohydride reagents can decompose upon exposure to moisture or highly acidic conditions.

    • Solution: Use a freshly opened bottle of the reducing agent. Consider sodium triacetoxyborohydride (STAB), which is more tolerant of mildly acidic conditions and often gives superior results for challenging reductive aminations.

  • Cause 3: Steric Hindrance or Poor Nucleophilicity. While less common with pyrrolidine, highly substituted carbonyls or amines can slow the reaction.

    • Solution: Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time. A two-step procedure, where the imine is pre-formed for several hours before adding the reducing agent, can also be effective.

Scenario 2: Significant Byproduct Formation

Q: My main product is contaminated with a significant amount of an unexpected species. How do I identify and prevent it?

A: The most common byproduct is a homo-dimerized secondary amine formed from the self-condensation of the starting carbonyl compound.

  • Cause: Reduction of the Carbonyl Group. If the reducing agent is too powerful (e.g., sodium borohydride, NaBH₄), it can directly reduce the starting aldehyde or ketone to an alcohol before it has a chance to form an imine. This is especially problematic at neutral or basic pH.

    • Solution: Switch to a more selective, milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this, as its rate of carbonyl reduction is significantly slower than its rate of iminium ion reduction.

Below is a decision tree to help diagnose yield issues in reductive amination.

G start Low Yield Observed check_conversion Analyze Crude Reaction: High Starting Material? start->check_conversion Step 1 check_byproducts Analyze Crude Reaction: Significant Byproducts? start->check_byproducts Step 1 ph_issue pH out of 5-7 range? check_conversion->ph_issue Yes carbonyl_reduction Alcohol byproduct present? check_byproducts->carbonyl_reduction Yes reagent_issue Reducing agent old or inappropriate? ph_issue->reagent_issue No fix_ph Action: Buffer reaction with AcOH or use a buffered system. ph_issue->fix_ph Yes fix_reagent Action: Use fresh NaBH(OAc)₃ or NaBH₃CN. reagent_issue->fix_reagent self_condensation Homo-dimer byproduct present? carbonyl_reduction->self_condensation No fix_carbonyl_reduction Action: Switch to milder reducing agent (e.g., NaBH(OAc)₃). carbonyl_reduction->fix_carbonyl_reduction Yes fix_self_condensation Action: Use amine in slight excess. Consider two-step (pre-form imine). self_condensation->fix_self_condensation

Caption: Troubleshooting Decision Tree for Reductive Amination.

Scenario 3: Difficult Product Isolation and Purification

Q: My product seems to be water-soluble, and I'm getting poor recovery during the aqueous workup. What can I do?

A: As a diamine, your product can be protonated and highly water-soluble, especially in acidic or neutral water.

  • Solution 1: pH Adjustment. Before extraction, basify the aqueous layer to pH > 12 with 2-4 M NaOH. This ensures the product is in its free-base form, which is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

  • Solution 2: Salting Out. Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving your product into the organic layer.

  • Solution 3: Continuous Extraction. For particularly stubborn cases, a continuous liquid-liquid extractor can be used to ensure complete recovery.

Q: My product streaks severely on silica gel during column chromatography. How can I achieve better purification?

A: The basic amine groups on your product interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor separation and tailing.

  • Solution 1: Basic-Treated Silica. Deactivate the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites and allows for much cleaner elution.

  • Solution 2: Switch Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina.

  • Solution 3: Salt Formation and Recrystallization. Convert the crude product to a salt, such as the dihydrochloride.[3] These salts are often crystalline solids that can be purified by recrystallization. The pure free base can then be liberated by treatment with a strong base.

Optimized Protocol: Reductive Amination

This protocol provides a robust starting point for the synthesis of this compound from 1,5-diaminopentane and γ-butyrolactone (a precursor to the required aldehyde).

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Reduction & Cyclization cluster_2 Step 3: Workup & Purification a 1,5-Diaminopentane + γ-Butyrolactone b Amide Intermediate a->b Heat (e.g., 180°C) c Dissolve in THF b->c d Add Reducing Agent (e.g., LiAlH₄) c->d e Reflux d->e f Quench Reaction e->f g Basify & Extract f->g h Distill under Vacuum g->h i Final Product h->i

Caption: General Workflow for Synthesis via Lactone Amination.

Detailed Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,5-diaminopentane (1.0 eq) and γ-butyrolactone (1.1 eq).

  • Amide Formation: Heat the mixture to 150-180 °C for 2-4 hours. The reaction will release water. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Reduction: Cool the reaction mixture to room temperature. Carefully dilute the resulting viscous amide intermediate with an anhydrous solvent like tetrahydrofuran (THF). In a separate flask, prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (approx. 2.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the LiAlH₄ suspension to 0 °C and slowly add the solution of the amide intermediate dropwise. Caution: This reaction is highly exothermic.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours until the reduction is complete.

  • Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the number of grams of LiAlH₄ used. A granular precipitate should form.

  • Isolation: Filter the solid salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 5-(Pyrrolidin-1-yl)pentan-1-amine as a clear oil.

Data Summary
ParameterConditionExpected OutcomeTroubleshooting Point
Reducing Agent LiAlH₄High yield, reduces amideHighly reactive, requires careful handling
NaBH(OAc)₃Ideal for aldehyde/ketone routeLess effective for amide reduction
Reaction pH 5-7 (for imine)Optimal iminium formationMonitor and adjust with acetic acid
Purification Vacuum DistillationHigh purity for free baseProduct must be thermally stable
Salt RecrystallizationHigh purity, easy handlingRequires extra step to liberate free base
References
  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine.
  • 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride (C007B-408271). Cenmed Enterprises.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Semantic Scholar.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.

Sources

High-performance liquid chromatography purification of 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the high-performance liquid chromatography (HPLC) purification of 5-Pyrrolidinoamylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific application. Our approach is rooted in fundamental chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

This compound is a diamine containing both a primary and a tertiary amine.[1][2] Its high polarity and lack of a significant UV chromophore present unique challenges for purification by traditional reversed-phase HPLC. This guide will explore robust chromatographic strategies to achieve high purity and recovery of this compound, focusing on method development, optimization, and troubleshooting.

Understanding the Molecule: Key Physicochemical Properties

A thorough understanding of the analyte's properties is crucial for successful method development.

PropertyValueSource
Molecular Formula C₉H₂₀N₂[1]
Molecular Weight 156.27 g/mol [1]
Boiling Point 233.0 ± 8.0 °C (at 760 Torr)[1]
Density 0.916 ± 0.06 g/cm³[1]
Structure Contains a primary and a tertiary amine[1][2]

The presence of two basic amine groups means the molecule's charge state is highly dependent on pH, which is a critical parameter to control during chromatographic separation. Its lack of a UV-absorbing chromophore necessitates the use of universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).[3][4]

Recommended HPLC Purification Strategy

Given the polar and basic nature of this compound, traditional reversed-phase chromatography is often unsuitable due to poor retention.[5] Therefore, we recommend exploring Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds.[6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of aqueous modifier.

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_post Post-Purification Sample Dissolve Crude Sample in High Organic Mobile Phase Injection Inject Sample Sample->Injection Load MobilePhase Prepare Acetonitrile/ Aqueous Buffer Mobile Phase Column HILIC Column (e.g., Silica, Amide) Injection->Column Gradient Elution (Increasing Aqueous) Detection ELSD or CAD Detector Column->Detection Elution Fractionation Collect Fractions Detection->Fractionation Signal Analysis Purity Analysis (Analytical HPLC) Fractionation->Analysis Purity Check Evaporation Solvent Evaporation Analysis->Evaporation Pool Pure Fractions

Experimental Protocol: HILIC Purification

  • Column Selection:

    • Stationary Phase: A bare silica, amide, or diol-based column is recommended. These phases provide the necessary polarity for HILIC retention.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate or Ammonium Acetate in Water, pH adjusted to 3.0 with Formic Acid. The buffer is crucial for maintaining a consistent ionic strength and pH.[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A. This will elute compounds based on their polarity, with more polar compounds eluting later.[7]

  • Detector Settings:

    • ELSD: Nebulizer temperature, drift tube temperature, and gas flow rate must be optimized for the specific mobile phase composition to ensure sensitive detection.[8][9]

    • CAD: Follow manufacturer guidelines for optimization. CAD generally provides a more uniform response for non-volatile analytes.[10][11]

  • Sample Preparation:

    • Dissolve the crude this compound in the initial mobile phase conditions (high acetonitrile concentration) to ensure compatibility and good peak shape.

  • Purification Run:

    • Equilibrate the column with the initial mobile phase for at least 10 column volumes.

    • Inject the sample and run the gradient.

    • Collect fractions corresponding to the main peak.

  • Post-Purification:

    • Analyze the collected fractions for purity using an analytical scale HPLC method.

    • Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.

Q1: Why am I seeing poor or no retention of my compound on a C18 column?

A1: this compound is a highly polar molecule.[1][2] Reversed-phase chromatography separates compounds based on hydrophobicity.[12][13] Highly polar compounds have weak interactions with the non-polar C18 stationary phase and will elute very early, often with the solvent front.[5]

  • Solution: Switch to a HILIC or Mixed-Mode chromatography method as described above. These techniques are specifically designed for the retention of polar analytes.[14]

Q2: My peaks are tailing significantly. What could be the cause?

A2: Peak tailing for basic compounds like this compound is often caused by strong, undesirable interactions with residual silanol groups on the silica-based stationary phase.[15]

  • Solutions:

    • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 3). This will protonate the amine groups on your analyte and suppress the ionization of the silanol groups, minimizing secondary interactions.[16]

    • Mobile Phase Additive: Use a buffer like ammonium formate or a competing base (e.g., triethylamine) in your mobile phase. These additives can mask the active silanol sites.[16]

    • Column Choice: Use a high-purity silica column or an end-capped column to reduce the number of accessible silanol groups.

Tailing_Troubleshooting Problem Peak Tailing Observed Cause1 Secondary Interactions with Silanols Problem->Cause1 Solution1 Lower Mobile Phase pH (e.g., pH 3) Cause1->Solution1 Solution2 Add Competing Base (e.g., Triethylamine) Cause1->Solution2 Solution3 Use High-Purity End-Capped Column Cause1->Solution3

Q3: I am observing inconsistent retention times between runs. What should I check?

A3: Fluctuating retention times can stem from several factors.

  • Solutions:

    • Column Equilibration: Ensure the column is thoroughly equilibrated between injections, especially when running gradients. A minimum of 10 column volumes is recommended.[17]

    • Mobile Phase Composition: Prepare fresh mobile phase daily. Evaporation of the organic component can alter the mobile phase composition and affect retention.[17]

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to shifts in retention.[17]

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.[18]

Q4: My recovery of the purified compound is very low. Where could it be lost?

A4: Low recovery can be due to adsorption onto the stationary phase or issues during post-purification processing.

  • Solutions:

    • Irreversible Adsorption: If your compound is strongly interacting with the column, consider using a different stationary phase or adding a stronger competing agent to the mobile phase.

    • Detector-Related Loss: ELSD and CAD are destructive detectors, but for preparative scale, the amount lost is typically negligible.[3] Ensure your splitter, if used, is functioning correctly.

    • Post-Purification: Be mindful of the compound's stability during solvent evaporation.[19] this compound is a non-volatile compound, so standard evaporation techniques should be suitable.[10] Ensure complete transfer from collection vessels.

Frequently Asked Questions (FAQs)

Q: Can I use a UV detector for this compound? A: It is not recommended. This compound lacks a chromophore that absorbs light in the typical UV range (220-400 nm). A UV detector would provide little to no signal. Universal detectors like ELSD or CAD are necessary.[4][20]

Q: What is the difference between ELSD and CAD? A: Both are universal detectors that work by nebulizing the eluent, evaporating the solvent, and detecting the remaining non-volatile analyte particles.[3]

  • ELSD detects light scattered by the analyte particles.[8]

  • CAD charges the aerosol particles and then measures the charge using an electrometer.[10] CAD is often considered to have a wider dynamic range and more consistent response factors.[11]

Q: Is Ion-Pair Chromatography a viable option? A: Yes, Ion-Pair Reversed-Phase Chromatography can be an effective technique. It involves adding an ion-pairing reagent (e.g., a long-chain alkyl sulfonate) to the mobile phase.[21] This reagent forms a neutral complex with the protonated amine, which can then be retained on a C18 column.[22][23] However, ion-pairing reagents can be difficult to remove from the column and the final product, and they are often not compatible with mass spectrometry.

Q: How should I store my purified this compound? A: As with many amines, it is susceptible to oxidation and reaction with atmospheric carbon dioxide. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated or frozen) to ensure long-term stability.

References

  • Waters. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis.
  • Shimadzu. (n.d.). ELSD-LT III.
  • Wikipedia. (n.d.). Charged aerosol detector.
  • Wikipedia. (n.d.). Evaporative light scattering detector.
  • Chemical-Suppliers. (n.d.). This compound | CAS 71302-71-1.
  • Lab Tech. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Technology Networks. (n.d.). How Charged Aerosol Detection is Revolutionizing HPLC Analysis.
  • Thermo Fisher Scientific. (n.d.). Charged Aerosol Detectors.
  • LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • Scilit. (1980). Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons. Journal of Chromatography A.
  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • ALT. (n.d.). ESA ChromaChem 6100 ELSD Evaporative Light Scattering Detector.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • ACS Publications. (n.d.). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography.
  • ACS Publications. (n.d.). Ion pair extraction of pharmaceutical amines. Role of dipolar solvating agents in extraction of dextromethorphan. Analytical Chemistry.
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
  • PubMed. (2013). Evaluation of Mixed-Mode Chromatographic Resins for Separating IgG From Serum Albumin Containing Feedstock.
  • Hawach Scientific. (n.d.). Reverse Phase HPLC Column.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • LCGC International. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.
  • ChemicalBook. (2023). This compound | 71302-71-1.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides.
  • Benchchem. (n.d.). Technical Support Center: Purification of 5'-Amino-5'-deoxyuridine Labeled Oligonucleotides by HPLC.
  • FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
  • PubMed Central. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.

Sources

Common experimental errors with 5-Pyrrolidinoamylamine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Pyrrolidinoamylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common experimental errors encountered when working with this versatile diamine. By understanding the underlying chemical principles, you can avoid common pitfalls and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Question: My bottle of this compound has turned yellow/brown upon storage. Is it still usable?

Answer: Lower aliphatic amines can discolor over time due to atmospheric oxidation, especially if exposed to air and light. While a slight yellowing may not significantly impact the reactivity for some applications, a dark brown color suggests considerable degradation.

  • Causality: The primary and tertiary amine functionalities in this compound are susceptible to oxidation. The lone pair of electrons on the nitrogen atoms can be abstracted by atmospheric oxygen, leading to the formation of colored impurities.

  • Recommendation: For sensitive reactions, it is advisable to use freshly opened or redistilled material. Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber-colored vial, and in a cool, dry place away from direct sunlight.

Question: What are the key safety precautions when handling this compound?

Answer: this compound, like many aliphatic amines, is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors. Use spark-proof tools and equipment as it is a flammable liquid.

  • Emergency Procedures: In case of skin contact, immediately wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any exposure. Always have the Safety Data Sheet (SDS) readily available.

Troubleshooting Experimental Workflows

Reaction Control and Selectivity

Question: I am trying to perform a monosubstitution on the primary amine of this compound, but I am getting a mixture of unreacted starting material, monosubstituted, and disubstituted products. How can I improve the selectivity?

Answer: Achieving selective monosubstitution on an unsymmetrical diamine like this compound is a common challenge. The primary amine is generally more sterically accessible and more nucleophilic than the tertiary amine, but over-alkylation or acylation is a frequent side reaction.

  • Causality: The product of the initial reaction at the primary amine can sometimes be more nucleophilic than the starting diamine, leading to a second reaction.

  • Troubleshooting Strategies:

    • Stoichiometry Control: Use a large excess of the diamine relative to your electrophile. This statistically favors the reaction of the electrophile with the more abundant starting material over the monosubstituted product.

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of over-reaction.

      • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration of the electrophile at all times.

    • Protecting Groups: For reactions requiring high selectivity, a protecting group strategy is often the most robust approach. The primary amine can be selectively protected, for example, as a Boc-carbamate, allowing the desired reaction to occur at another site (if applicable) or preventing its reaction altogether. The protecting group can then be removed in a subsequent step. A facile method for mono-Boc protection involves the sequential addition of one equivalent of HCl followed by one equivalent of (Boc)₂O.

G

Question: My reaction is not proceeding to completion, and I have a low yield, even after extended reaction times. What could be the issue?

Answer: Low yields can be attributed to several factors, including the purity of reagents, reaction conditions, and inherent reactivity.

  • Causality and Troubleshooting:

    • Reagent Purity: Ensure your this compound and other reagents are pure and dry. Water can interfere with many reactions, especially those involving organometallics or acid chlorides. As mentioned, the amine itself can degrade over time.

    • Solvent Choice: The choice of solvent is critical. For N-alkylation reactions, polar aprotic solvents like DMF or DMSO can be effective. Ensure your starting materials are soluble in the chosen solvent.

    • Temperature: Some reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for byproduct formation by TLC or LC-MS.

    • Catalyst Deactivation: If you are using a catalyst, it may be deactivated by impurities in the starting materials or by the amine itself.

    • Inadequate Stirring: For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.

Purification and Analysis

Question: I am having difficulty purifying my product containing this compound or its derivatives using silica gel column chromatography. The compound seems to be streaking or sticking to the column.

Answer: This is a very common problem with amines. The basic nitrogen atoms interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation, tailing of spots on TLC, and low recovery from the column.

  • Causality: The lone pair of electrons on the nitrogen atoms of the amine forms a strong acid-base interaction with the acidic protons of the silanol groups (Si-OH) on the silica gel.

  • Troubleshooting Strategies:

    • Deactivating the Silica Gel:

      • Adding a Competing Amine: The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine (typically 0.5-2%), to the eluent. The competing amine will bind to the acidic sites on the silica, minimizing the interaction with your product.

      • Pre-treating the Silica: You can prepare a slurry of the silica gel in your eluent containing the amine additive before packing the column to ensure the stationary phase is fully deactivated.

    • Alternative Stationary Phases:

      • Alumina (Basic or Neutral): For very basic compounds, switching to basic or neutral alumina can be a good alternative to silica.

      • Amine-Functionalized Silica: Commercially available amine-functionalized silica columns are designed for the purification of basic compounds and can provide excellent separation.

      • Reversed-Phase Chromatography: C18-functionalized silica (reversed-phase) can be an effective option, especially for polar amines. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like triethylamine to improve peak shape.

G

Question: How can I effectively visualize this compound and its derivatives on a TLC plate?

Answer: Due to the lack of a strong chromophore, this compound and many of its aliphatic derivatives are not visible under UV light unless a UV-active group has been introduced.

  • Visualization Techniques:

    • Ninhydrin Stain: This is a general stain for primary and secondary amines, which will appear as colored spots (typically purple or yellow) upon heating. The primary amine of this compound will give a strong response.

    • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with many functional groups, including amines, to give yellow or brown spots on a purple background.

    • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots. This is a non-destructive method, and the spots will fade over time.

    • Derivatization: For quantitative analysis or improved visualization, derivatization with a UV-active or fluorescent tag, such as 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), can be employed.

Summary of Key Parameters

ParameterRecommended ActionRationale
Storage Under inert gas, in a sealed, amber vial, in a cool, dry place.To prevent oxidation and degradation from air, light, and moisture.
Handling In a fume hood with appropriate PPE (gloves, goggles, lab coat).The compound is corrosive and harmful if inhaled or absorbed through the skin.
Selective Monoreactions Use a large excess of the diamine or employ a protecting group strategy.To statistically favor monosubstitution or to ensure selective reaction at a specific site.
Purification Add a competing amine (e.g., TEA) to the eluent or use an alternative stationary phase (alumina, amine-functionalized silica, or C18).To minimize strong interactions between the basic amine and the acidic silica gel, which cause streaking and poor recovery.
TLC Visualization Use a chemical stain such as ninhydrin or potassium permanganate.The compound is not UV-active unless a chromophore is present in the derivative.

References

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  • Carson, C. A., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(20), 8242–8244.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
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  • He, D., et al. (2013). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Chemical Papers, 67(10), 1315-1321.
  • Li, H., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 6(16), 6331-6335.
  • Synthesis with Florencio Zaragoza. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]
  • Thomson, R. J., & Movassaghi, M. (2013). Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K. Organic Letters, 15(7), 1776–1779.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review [Video]. YouTube. [Link]
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Matrix Fine Chemicals. (n.d.). 5-(PYRROLIDIN-1-YL)PENTAN-1-OL.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines.
  • Szafrański, K., et al. (2020).
  • Mykhailiuk, P. K. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles.

Identification of 5-Pyrrolidinoamylamine degradation byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Pyrrolidinoamylamine. This document serves as a resource for researchers, scientists, and drug development professionals to understand and investigate the stability of this compound. It provides troubleshooting guidance and detailed protocols in a practical question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most probable degradation pathways for this compound based on its chemical structure?

A1: Understanding the structure of this compound—which contains a primary amine, a tertiary amine within a pyrrolidine ring, and a connecting aliphatic chain—is key to predicting its degradation. The primary points of instability are the nitrogen atoms, which are susceptible to oxidation, and the pyrrolidine ring itself.

The most likely degradation pathways are:

  • Oxidation: This is one of the most common degradation routes for amines.[1]

    • N-Oxidation: The tertiary amine of the pyrrolidine ring and the primary amylamine can be oxidized to form N-oxides. The formation of N-oxides is a primary degradation pathway for tertiary amines.[2][3]

    • Dealkylation: Oxidative dealkylation can occur at the tertiary amine, leading to the cleavage of the amylamine chain from the pyrrolidine ring. This process often involves the formation of an intermediate iminium ion.[4]

    • Oxidative Deamination: The primary amine group is susceptible to oxidation, which can lead to its conversion to an aldehyde or carboxylic acid, releasing ammonia.

  • Ring Opening: The pyrrolidine ring, although a saturated heterocycle, can undergo cleavage under specific stress conditions, particularly strong oxidative stress.[5][6] This can lead to the formation of linear amino-aldehyde or amino-acid derivatives.

  • Interaction with Excipients or Matrix Components: In formulated products, the primary amine can undergo Maillard reactions with reducing sugars (like lactose) under humid conditions, leading to the formation of colored impurities.[1]

Below is a diagram illustrating these potential degradation routes.

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_ring Ring Opening Parent This compound (Primary & Tertiary Amine) N_Oxide_Tertiary Tertiary N-Oxide (on Pyrrolidine ring) Parent->N_Oxide_Tertiary Oxidizing Agent (e.g., H₂O₂) N_Oxide_Primary Primary Amine Oxidation (Hydroxylamine, Nitroso, Nitro) Parent->N_Oxide_Primary Oxidizing Agent Dealkylation N-Dealkylation (cleavage at ring) Parent->Dealkylation Radical Initiators or Metal Ions Deamination Oxidative Deamination (forms Aldehyde/Carboxylic Acid) Parent->Deamination Strong Oxidation Ring_Cleavage Acyclic Amino-Aldehyde or Amino-Acid Parent->Ring_Cleavage Photo-oxidation or Harsh Oxidative Stress

Caption: Potential degradation pathways of this compound.

Q2: I need to establish the stability profile of this compound. How should I design a forced degradation study?

A2: A forced degradation or stress testing study is crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[7][8] The goal is to achieve modest degradation, typically in the range of 10-20%, to ensure that the byproducts formed are relevant to what might be seen under long-term storage without completely destroying the parent molecule.[7]

Here is a recommended workflow and a summary table of stress conditions.

G start Start: Prepare Stock Solution of This compound stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Prepare Unstressed Control Sample (Stored at ideal conditions) start->control neutralize Neutralize/Quench Reactions (as applicable) stress->neutralize analyze Analyze All Samples by a Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze compare Compare Stressed Samples to Control Sample analyze->compare control->analyze identify Identify & Characterize Significant Degradants (>0.1%) compare->identify pathway Propose Degradation Pathways and Mass Balance Analysis identify->pathway end End: Method Validated pathway->end

Caption: Workflow for a forced degradation study.

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTypical Duration & TemperatureRationale & Potential Byproducts
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CWhile amines are generally stable to acid hydrolysis, extreme conditions can promote side reactions. Check for salt formation affecting chromatography.[1]
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CGenerally stable. High pH can affect the stability of the analytical column if not chosen carefully.
Oxidation 3% H₂O₂24 hours at Room TempHighly relevant for amines.[1] Expected to generate N-oxides and potentially dealkylation or ring-opened products.[2][3]
Thermal 80°C (in solution)72 hoursAssesses intrinsic thermal stability. May accelerate oxidation if oxygen is present.
Photolytic ICH Q1B Option 1 or 2 (e.g., 1.2 million lux hours and 200 watt hours/m²)VariableAssesses light sensitivity. Photo-oxidation can lead to complex radical-mediated degradation pathways.[9]

A detailed protocol for conducting this study is provided in the "Experimental Protocols" section below.

Q3: Which analytical technique is the most effective for identifying and quantifying the degradation byproducts?

A3: For a polar, basic compound like this compound and its likely degradation products, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful and recommended technique.[10][11]

  • Why HPLC-MS?

    • Separation Power: Reversed-phase HPLC can effectively separate the polar parent compound from its potentially more or less polar byproducts.

    • Sensitivity & Selectivity: Mass spectrometry provides high sensitivity for detecting low-level impurities and unparalleled selectivity based on the mass-to-charge ratio (m/z) of the ions.

    • Structural Information: Modern MS techniques, especially with high-resolution capabilities (like Orbitrap or TOF) and tandem MS (MS/MS), provide accurate mass measurements and fragmentation data.[12] This information is critical for elucidating the structures of unknown degradants.

    • Direct Analysis: Unlike Gas Chromatography (GC), HPLC can analyze the compound directly in solution without the need for chemical derivatization, which can introduce artifacts.[13]

  • Recommended HPLC-MS Configuration:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+) is ideal for amines, as they readily accept a proton to form [M+H]⁺ ions.

    • Column Choice: A C18 column stable at a wider pH range is recommended. Amine compounds can exhibit poor peak shape on traditional silica-based columns; using a mobile phase with a low concentration of an acid modifier (e.g., 0.1% formic acid) can improve peak shape and ionization efficiency.[14]

    • Detector: A UV/PDA detector in series before the MS can provide initial quantitative estimates and indicate the presence of chromophores in the byproducts. The MS detector is then used for identification and sensitive quantification.

  • What about other techniques?

    • Gas Chromatography-Mass Spectrometry (GC-MS): While a benchmark tool for some amine analyses, it is less suitable here.[15] this compound has a relatively high boiling point and is thermally labile. Analysis would likely require derivatization to increase volatility and thermal stability, which complicates the workflow.[16]

    • Nuclear Magnetic Resonance (NMR): NMR is the definitive tool for structure elucidation but lacks the sensitivity of MS. It is best used for characterizing major degradation products after they have been isolated or purified.

Q4: My chromatogram from a stressed sample shows several new, small peaks. How do I begin to identify what they are?

A4: This is the primary goal of a forced degradation study. A systematic approach is required.

  • Confirm the Peaks are Degradants: First, compare the chromatogram of the stressed sample to your unstressed control and a blank (matrix only) sample. The new peaks should only be present, or significantly larger, in the stressed sample.

  • Examine the Mass Spectra: This is the most crucial step. For each new peak, extract the mass spectrum.

    • Find the Molecular Ion: Look for the [M+H]⁺ ion. Its m/z value gives you the molecular weight of the degradation product.

    • Propose Elemental Compositions: If you have access to a high-resolution mass spectrometer (HRMS), the accurate mass measurement can be used to predict the elemental formula of the byproduct.[12]

    • Relate to the Parent Compound: Compare the proposed formula to that of this compound (C₉H₂₀N₂).

      • A mass increase of +16 Da strongly suggests the addition of one oxygen atom (e.g., an N-oxide ).

      • A mass increase of +14 Da could indicate N-methylation (unlikely without a methyl source) or a complex rearrangement.

      • A mass decrease could indicate dealkylation or other fragmentation.

  • Perform Tandem MS (MS/MS): Isolate the molecular ion of the unknown peak in the mass spectrometer and fragment it. Compare the fragmentation pattern to that of the parent compound. Shared fragments can reveal which parts of the molecule have remained intact, helping you pinpoint the site of modification.

  • Correlate with Stress Condition: The type of stress applied provides clues.

    • Peaks appearing predominantly in the H₂O₂-stressed sample are almost certainly oxidation products .[1]

    • Peaks unique to photolytic stress may have complex structures arising from radical reactions.

By combining the change in mass, the fragmentation pattern, and the context of the stress condition, you can build a strong hypothesis for the structure of each degradation byproduct.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol describes a systematic approach to stress testing this compound.

1. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • pH meter

  • Calibrated oven and photostability chamber

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the solvent. Transfer to an HPLC vial and store protected from light at 2-8°C. This is your t=0 and unstressed control.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl in a sealed vial.

    • Place in an oven at 60°C.

    • At designated time points (e.g., 24, 48, 72h), withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to the target concentration and analyze.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for stress and 0.1 M HCl for neutralization.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Analyze at time points (e.g., 4, 8, 24h). The reaction does not typically require quenching before dilution and injection, but this should be verified.

  • Thermal Degradation:

    • Dilute the stock solution to the target concentration in the initial solvent.

    • Place in an oven at 80°C.

    • Analyze at designated time points.

  • Photolytic Degradation:

    • Place a solution of the compound in a photochemically transparent container (e.g., quartz).

    • Expose to light conditions as specified by ICH Q1B guidelines.

    • Simultaneously, keep a dark control sample wrapped in aluminum foil at the same temperature.

    • Analyze both the exposed and dark control samples.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC-MS method (see Protocol 2).

  • Calculate the percent degradation relative to the control sample and perform a mass balance assessment to account for the parent compound and all major byproducts.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a starting point for method development. It must be optimized and validated for your specific system.

1. Chromatographic Conditions:

  • Instrument: HPLC system with PDA detector and coupled to a mass spectrometer.

  • Column: Waters Xterra MS C18, 2.1 x 100 mm, 3.5 µm (or equivalent column stable at low pH).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-16 min: 60% to 95% B

    • 16-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • PDA Detection: 210 nm

2. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Scan Range: m/z 50 - 500

  • MS/MS: For structural elucidation, use product ion scans with collision energy ramps (e.g., 10-40 eV) on the m/z of the parent and suspected degradant ions.

3. System Suitability:

  • Before running samples, inject a standard solution multiple times (n=5).

  • The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be <2.0%. This ensures the system is performing reliably.

References

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • National Institutes of Health (NIH). (n.d.). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study.
  • ProQuest. (n.d.). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments.
  • Unknown Source. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.
  • Unknown Source. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling.
  • PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Unknown Source. (2025). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.
  • ResearchGate. (n.d.). of degradation products of some common amines determined by the different methods of GC.
  • Unknown Source. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Unknown Source. (2025). Degradation studies of amines and alkanolamines during sour gas treatment process.
  • Semantic Scholar. (2016). Forced Degradation Studies.
  • MedCrave online. (2016). Forced Degradation Studies.
  • MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • Unknown Source. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • UBC Library Open Collections. (n.d.). Mechanism of permanganate oxidation of aliphatic amines.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • ResearchGate. (2025). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation | Request PDF.
  • ResearchGate. (2025). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage.
  • ChemicalBook. (2022). Uses and Properties of Pyrrolidine.
  • Wikipedia. (n.d.). Pyrrolidine.
  • National Institute of Standards and Technology. (n.d.). Pyrrolidine - the NIST WebBook.
  • Journal of the American Chemical Society. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis.
  • National Institutes of Health (NIH). (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC.
  • Unknown Source. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
  • PubMed. (n.d.). Identification of the major degradation pathways of ticagrelor.

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Technical Support Center: Enhancing the Aqueous Solubility of 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth methodologies to overcome solubility challenges associated with 5-Pyrrolidinoamylamine. Our approach is built on foundational chemical principles and validated through extensive field application, ensuring you can select and implement the most effective technique for your specific experimental needs.

Section 1: Foundational Knowledge - Understanding the Molecule

This section addresses the most frequently asked questions regarding the inherent properties of this compound that govern its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility behavior of this compound is dictated by a balance between its hydrophilic and hydrophobic components.

  • Hydrophilic Centers: The molecule possesses two basic nitrogen atoms: a primary amine (-NH₂) at one end and a tertiary amine within the pyrrolidine ring.[1] These amine groups can act as hydrogen bond acceptors and, more importantly, can be protonated to form charged, highly polar ammonium ions.[2][3]

  • Hydrophobic Backbone: The five-carbon pentyl (or amyl) chain and the carbon atoms of the pyrrolidine ring form a nonpolar, hydrophobic structure. This hydrocarbon portion of the molecule limits its ability to interact favorably with the highly ordered hydrogen-bonding network of water.[4]

The interplay between these features means that the neutral "free base" form of the molecule has limited aqueous solubility, a common characteristic for amines with significant hydrocarbon chains.[4]

Q2: Why is the solubility of this compound so dependent on pH?

Answer: The pH dependence is a direct consequence of the basicity of the two amine groups. Amines are weak bases that exist in equilibrium with their protonated conjugate acids (ammonium ions).[3][5]

  • At High pH (basic conditions): The molecule exists predominantly in its neutral, uncharged "free base" form. In this state, the hydrophobic character of the alkyl backbone dominates, leading to poor water solubility.

  • At Low pH (acidic conditions): The excess protons (H⁺) in the solution drive the equilibrium towards the formation of the protonated, cationic forms (R-NH₃⁺ and R₂-NH₂⁺).[6] These charged species are essentially salts, which are significantly more polar and readily interact with water molecules, dramatically increasing solubility.[7][8]

For typical aliphatic amines, the pKa of their conjugate acids is in the range of 9.5 to 11.0.[3][9] This means that at physiological pH (~7.4) and below, the molecule will be predominantly in its charged, water-soluble form.[9]

Section 2: Troubleshooting & Step-by-Step Methodologies

This section provides detailed protocols for the three most effective and widely applicable techniques to enhance the solubility of this compound in a laboratory setting.

Technique 1: pH Adjustment & Salt Formation

This is the most direct and often the most effective first-line approach for solubilizing basic compounds like this compound. The principle is to convert the poorly soluble free base into a highly soluble salt.[2][8][10]

FAQ: "My this compound (free base) is forming an oily layer in my neutral buffer. What is the quickest way to get it into solution?"

Answer: The fastest method is to protonate the amine groups by carefully adding acid. This converts the molecule into its hydrochloride (or other) salt form, which is readily soluble in aqueous media.[11]

cluster_0 High pH (e.g., pH 11) cluster_1 Low pH (e.g., pH < 8) FreeBase This compound (Free Base) - Uncharged - Hydrophobic - Poorly Soluble SaltForm Protonated this compound (Salt Form) - Charged (Cationic) - Hydrophilic - Highly Soluble FreeBase->SaltForm Add Acid (e.g., HCl) Lowers pH SaltForm->FreeBase Add Base (e.g., NaOH) Raises pH

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: Preparation of a 100 mM Stock Solution via pH Adjustment
  • Weigh Compound: Accurately weigh 15.63 mg of this compound (MW: 156.27 g/mol ) into a sterile conical tube.

  • Initial Suspension: Add approximately 800 µL of purified water (or your target buffer) to the tube. The compound will likely not dissolve and may appear as an oil or a cloudy suspension.

  • Acidification: While vortexing or stirring, add 1 M HCl dropwise (typically 1-5 µL at a time). Pause after each addition and observe. The solution will become clear as the compound protonates and dissolves.

  • Check pH: Once the solution is completely clear, use a calibrated pH meter or pH strip to check the pH. It will likely be in the acidic range (pH 2-5).

  • Final pH Adjustment: If required for your experiment, carefully adjust the pH upwards by adding a small amount of a base like 1 M NaOH or a concentrated buffer solution (e.g., 1 M HEPES). Caution: If you raise the pH too high (e.g., above 9-10), the compound may precipitate out of solution. It is crucial to stay well below the pKa of the conjugate acid.[9]

  • Final Volume: Adjust the final volume to 1.00 mL with your buffer or water. Mix thoroughly. The resulting solution is a 100 mM stock of the water-soluble salt form of this compound.

Data Summary: Expected Solubility Profile
pH RangeDominant SpeciesExpected Aqueous Solubility
> 11.0Free Base (Uncharged)Very Low
8.0 - 10.0Mixture of Free Base and SaltModerate to Low
< 8.0Salt Form (Protonated)High
Technique 2: Utilizing Cosolvents

When precise pH control is critical and acidification is not an option, a cosolvent system can be employed. Cosolvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving compounds with hydrophobic regions.[12][13][14]

FAQ: "My experimental system is buffered at pH 8.5 and I'm still seeing precipitation. I cannot lower the pH further. What should I do?"

Answer: In this scenario, introducing a cosolvent is the recommended strategy. By adding a small percentage of an organic solvent, you can increase the solubility of the free base form that may be present at this pH without altering the pH itself.

Start Need to Dissolve This compound at fixed pH Dissolve Dissolve compound in 100% Cosolvent (e.g., DMSO, Ethanol) Start->Dissolve Titrate Slowly add aqueous buffer to the cosolvent solution while vortexing Dissolve->Titrate Observe Is solution clear? Titrate->Observe Success Solution Ready Observe->Success Yes Fail Increase cosolvent percentage or try a different cosolvent Observe->Fail No Fail->Dissolve Re-attempt

Caption: Workflow for preparing a solution using a cosolvent.

Experimental Protocol: Preparation of a 10 mM Stock in 10% DMSO
  • Weigh Compound: Weigh 1.56 mg of this compound into a microcentrifuge tube.

  • Primary Dissolution: Add 100 µL of 100% Dimethyl Sulfoxide (DMSO). Vortex until the compound is completely dissolved.

  • Aqueous Titration: Slowly add your target aqueous buffer (e.g., PBS, pH 7.4) in aliquots while continuously vortexing. Add the first 100 µL, vortex, then the next 200 µL, vortex, and so on, until you reach a final volume of 1.00 mL. This "reverse addition" method (adding aqueous to organic) often prevents precipitation.

  • Final Solution: The result is a 10 mM stock solution in a 10% DMSO/90% aqueous buffer system. Ensure the final concentration of the cosolvent is compatible with your downstream application (e.g., cell culture assays are often sensitive to >0.5% DMSO).

Data Summary: Common Cosolvents for Screening
CosolventPropertiesTypical Starting Conc.Notes
DMSO Aprotic, strong solvent5-20% (v/v)Can be toxic to cells at high concentrations.[15]
Ethanol Protic, widely used5-20% (v/v)Less toxic than DMSO, but can be volatile.
Propylene Glycol Viscous, low toxicity10-40% (v/v)Often used in pharmaceutical formulations.[13]
PEG 400 Polyethylene Glycol10-50% (v/v)Low toxicity, high boiling point.
Technique 3: Inclusion Complexation with Cyclodextrins

This advanced technique is ideal for applications that are intolerant to both pH changes and organic solvents. Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the nonpolar part of a "guest" molecule, forming a water-soluble inclusion complex.[10][16][17]

FAQ: "I am working with a sensitive in vivo model and cannot use any organic solvents or non-physiological pH. How can I solubilize this compound?"

Answer: Cyclodextrin-based formulation is the premier choice for such demanding applications. By forming an inclusion complex, you are not chemically modifying the compound or the bulk solvent, but rather "masking" the compound's hydrophobic regions to make it water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and excellent safety profile.[16]

cluster_1 Compound This compound (Hydrophobic Part) Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulation Start Start: Need to solubilize This compound Q1 Can you tolerate a low pH (e.g., < 8)? Start->Q1 Method1 Use Technique 1: pH Adjustment / Salt Formation Q1->Method1 Yes Q2 Can you tolerate organic cosolvents (e.g., DMSO, EtOH)? Q1->Q2 No End Solution Prepared Method1->End Method2 Use Technique 2: Cosolvency Q2->Method2 Yes Method3 Use Technique 3: Cyclodextrin Complexation Q2->Method3 No Method2->End Method3->End

Caption: Decision tree for selecting a solubilization method.

Comparative Summary of Techniques
FeaturepH Adjustment / Salt FormationCosolvencyCyclodextrin Complexation
Mechanism Ionization (Protonation)Reduces solvent polarityEncapsulation (Host-Guest)
Pros Simple, highly effective, inexpensiveEffective at fixed pH, wide range of solventsBiocompatible, avoids pH shifts and organic solvents
Cons Alters pH, may not be suitable for all systemsPotential for solvent toxicity/interferenceMore complex preparation, higher cost
Best For... General stock solutions, in vitro biochemical assaysCell-based assays (with careful titration), HPLCIn vivo studies, sensitive biological systems
References
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  • NINGBO INNO PHARMCHEM CO.,LTD. (N.D.). The Role of Amino-Substituted Cyclodextrins in Modern Chemical Research.
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  • Quora. (2018, May 12). How does branching increase the solubility in amines?.
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  • MDPI. (N.D.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
  • ResearchGate. (N.D.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF.
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Technical Support Center: A Troubleshooting Guide for 5-Pyrrolidinoamylamine-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Pyrrolidinoamylamine and related polyamines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experiments. As a diamine containing both a primary and a tertiary amine, this compound's unique structure makes it a valuable tool in studying polyamine metabolism and function. However, its reactivity and the nature of the biological systems it is used to investigate can present specific challenges. This guide is structured to address these issues in a practical, question-and-answer format, grounded in scientific principles to help you navigate and resolve common experimental hurdles.

Section 1: Reagent and Sample Integrity: The Foundation of Reliable Data

The quality of your results is fundamentally dependent on the integrity of your reagents and samples. Polyamines like this compound are susceptible to degradation, which can significantly impact assay performance.

Question 1: I'm seeing inconsistent results between experiments. Could my this compound stock solution be the problem?

Answer: Yes, inconsistent results are often traced back to reagent instability. Polyamines are prone to oxidation and degradation, especially in aqueous solutions at neutral or alkaline pH.

  • Causality: The primary amine group in this compound is susceptible to oxidation. Repeated freeze-thaw cycles can also lead to degradation. If your stock solution is old or has been handled improperly, its effective concentration may be lower than stated, or it may contain interfering degradation byproducts. Polyamines in solution can also be unstable, with degradation being a potential issue depending on storage conditions.[1][2][3]

  • Troubleshooting & Optimization:

    • Fresh is Best: Whenever possible, prepare fresh stock solutions of this compound in an appropriate solvent (e.g., ultrapure water or a suitable buffer at a slightly acidic pH where it is more stable) for each experiment.[3]

    • Aliquot and Store Properly: If you must store stock solutions, aliquot them into small, single-use volumes and store them at -20°C or lower to minimize freeze-thaw cycles.[3] Polyamines in serum samples have shown greater stability when stored at -20°C.[1][2]

    • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

    • pH Considerations: Be mindful of the pH of your stock solution. Polyamines are generally more stable in slightly acidic conditions.

Question 2: My biological samples (e.g., serum, tissue lysates) are showing lower than expected polyamine levels. What could be happening?

Answer: The degradation of polyamines in biological samples is a common issue and is highly dependent on storage conditions.

  • Causality: Biological samples contain enzymes, such as polyamine oxidases, that can actively degrade polyamines. Improper storage temperatures can accelerate this degradation. Studies have shown that polyamine degradation in serum is more pronounced at higher storage temperatures.[1][2]

  • Troubleshooting & Optimization:

    • Immediate Processing or Freezing: Process your samples as quickly as possible after collection. If immediate processing is not feasible, flash-freeze them in liquid nitrogen and store them at -80°C.

    • Optimal Storage Temperature: For short-term storage, -20°C is acceptable, but for long-term stability, -80°C is recommended.[1][2]

    • Sample Preparation: When preparing lysates, work on ice and consider adding a cocktail of protease and phosphatase inhibitors to minimize enzymatic degradation of both your target proteins and the polyamines themselves.

ParameterRecommendationRationale
Stock Solution Storage Aliquot and store at -20°C or below.Minimizes freeze-thaw cycles and slows degradation.[3]
Biological Sample Storage Store at -80°C for long-term.Preserves polyamine integrity by minimizing enzymatic activity.[1][2]
Working Solutions Prepare fresh before each experiment.Ensures accurate concentration and avoids degradation products.
pH of Solutions Maintain a slightly acidic pH for storage if possible.Improves the stability of the amine groups.

Section 2: Troubleshooting Enzymatic Assays

This compound can serve as a substrate for various enzymes involved in polyamine metabolism, such as polyamine oxidases (PAOs). These assays often rely on the detection of a byproduct, like hydrogen peroxide (H₂O₂), using a fluorescent probe.

Question 3: I'm not getting any signal, or the signal is very low in my enzymatic assay.

Answer: A low or absent signal in an enzymatic assay can point to several issues, ranging from inactive enzymes to suboptimal reaction conditions.

  • Causality: The enzyme may be inactive due to improper storage or handling. The concentrations of the substrate (this compound) or the enzyme could be too low. Additionally, the assay conditions such as pH, temperature, and incubation time may not be optimal for the enzyme's activity.

  • Troubleshooting & Optimization:

    • Verify Enzyme Activity:

      • Positive Control: Always include a positive control with a known substrate for your enzyme to confirm its activity.

      • Proper Handling: Ensure enzymes are stored at the correct temperature (often -80°C) and avoid repeated freeze-thaw cycles. Keep the enzyme on ice when in use.

    • Optimize Reagent Concentrations:

      • Substrate Titration: Perform a substrate titration experiment to determine the optimal concentration of this compound.

      • Enzyme Titration: Similarly, titrate the enzyme concentration to find the amount that gives a robust signal within the linear range of the assay.

    • Optimize Assay Conditions:

      • pH and Buffer: Verify that the pH of your assay buffer is optimal for the enzyme.

      • Temperature: Ensure the incubation is performed at the enzyme's optimal temperature.

      • Incubation Time: Optimize the incubation time to ensure the reaction is proceeding within the linear phase. Run a time-course experiment to determine this.

    • Check Detection Reagents:

      • Probe/Developer Integrity: Ensure that your fluorescent probe and any developing reagents are not expired and have been stored correctly, protected from light if necessary.

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G cluster_0 Troubleshooting Low/No Signal in Enzymatic Assays start Low or No Signal Detected q1 Is the enzyme active? start->q1 ans1_yes Yes q1->ans1_yes Proceed ans1_no No q1->ans1_no Check q2 Are reagent concentrations optimal? ans2_yes Yes q2->ans2_yes Proceed ans2_no No q2->ans2_no Check q3 Are assay conditions correct? ans3_yes Yes q3->ans3_yes Proceed ans3_no No q3->ans3_no Check q4 Are detection reagents working? ans4_yes Yes q4->ans4_yes ans4_no No q4->ans4_no Check ans1_yes->q2 sol1 Run positive control. Check storage & handling. ans1_no->sol1 ans2_yes->q3 sol2 Titrate substrate and enzyme. ans2_no->sol2 ans3_yes->q4 sol3 Verify pH, temperature, and incubation time. ans3_no->sol3 end Problem Resolved ans4_yes->end sol4 Check probe/developer storage and expiration. ans4_no->sol4 sol1->end sol2->end sol3->end sol4->end

Caption: Workflow for troubleshooting low or no signal in enzymatic assays.

Question 4: My assay has a very high background signal. What are the common causes?

Answer: High background can obscure your real signal and is a frequent issue in fluorescence-based assays.

  • Causality: The source of high background can be multi-faceted. It could stem from autofluorescence of your sample or test compounds, contamination of your reagents with fluorescent substances, or non-enzymatic degradation of the substrate that produces the same detectable byproduct.

  • Troubleshooting & Optimization:

    • "No Enzyme" Control: Always run a control reaction that includes all components except the enzyme. A high signal in this control points to an issue with your substrate, buffer, or the detection probe itself.

    • "No Substrate" Control: A control without the substrate (this compound) will tell you if your enzyme preparation or buffer components are contributing to the background.

    • Sample Autofluorescence: If you are using biological samples, they may contain endogenous fluorescent molecules. Measure the fluorescence of your sample in the assay buffer alone to quantify this.

    • Compound Interference: If screening for inhibitors, your test compounds may be autofluorescent. Pre-screen your compound library in the assay buffer without the enzyme or substrate.

    • Reagent Purity: Use high-purity reagents and solvents to prepare your buffers and solutions.

Section 3: Troubleshooting Competitive Binding Assays

In a competitive binding assay, this compound could be used as an unlabeled competitor to investigate the binding of a labeled ligand to a receptor or enzyme that recognizes polyamines.

Question 5: I'm performing a competitive binding assay, but I'm not seeing a dose-dependent inhibition curve.

Answer: The absence of a classic sigmoidal competition curve can be due to several factors related to the assay design and execution.

  • Causality: The concentration of the labeled ligand might be too high, making it difficult for the unlabeled competitor to displace it. The incubation time may not be sufficient to reach equilibrium. It's also possible that this compound has a very low affinity for the target, or that non-specific binding is masking the specific interaction.

  • Troubleshooting & Optimization:

    • Labeled Ligand Concentration: The concentration of the labeled ligand should ideally be at or below its dissociation constant (Kd) for the target. Using too high a concentration will shift the IC50 of your competitor to higher values and may mask competition.

    • Incubation Time: Ensure that the assay is incubated long enough to reach equilibrium. You can determine this by running a time-course experiment and observing when the binding of the labeled ligand platues.

    • Non-Specific Binding Control: Determine non-specific binding by including a condition with a saturating concentration of a known, high-affinity unlabeled ligand. If non-specific binding is high, you may need to optimize your buffer conditions (e.g., by adding a detergent like Tween-20) or use a different assay format.

    • Competitor Concentration Range: Ensure that the concentration range of this compound you are testing is appropriate. If you suspect low affinity, you may need to test higher concentrations.

    • Order of Addition: The order in which you add the reagents can matter. Pre-incubating the target with the unlabeled competitor before adding the labeled ligand can sometimes improve the results, especially for slow-off-rate competitors.

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G cluster_1 Troubleshooting Competitive Binding Assays start No Dose-Dependent Inhibition Curve q1 Is labeled ligand concentration optimal? start->q1 ans1_yes Yes q1->ans1_yes Proceed ans1_no No q1->ans1_no Check q2 Is the assay at equilibrium? ans2_yes Yes q2->ans2_yes Proceed ans2_no No q2->ans2_no Check q3 Is non-specific binding high? ans3_yes No q3->ans3_yes Proceed ans3_no Yes q3->ans3_no Check q4 Is the competitor concentration range appropriate? ans4_yes Yes q4->ans4_yes ans4_no No q4->ans4_no Check ans1_yes->q2 sol1 Use labeled ligand at or below Kd. ans1_no->sol1 ans2_yes->q3 sol2 Increase incubation time; run a time-course experiment. ans2_no->sol2 ans3_yes->q4 sol3 Optimize buffer conditions (e.g., add detergent). ans3_no->sol3 end Problem Resolved ans4_yes->end sol4 Test a wider concentration range of the competitor. ans4_no->sol4 sol1->end sol2->end sol3->end sol4->end

Caption: Decision tree for troubleshooting competitive binding assays.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are some common inhibitors of polyamine metabolizing enzymes that I should be aware of?

A1: Several well-characterized inhibitors could interfere with your assay if present in your sample or if they are part of your experimental design. For example, α-difluoromethylornithine (DFMO) is a known inhibitor of ornithine decarboxylase, a key enzyme in polyamine biosynthesis.[4] Other compounds can inhibit polyamine oxidases. Being aware of the metabolic pathway and potential inhibitors is crucial for data interpretation.

Q2: Can the choice of microplate affect my fluorescence-based assay?

A2: Absolutely. For fluorescence assays, it is recommended to use black, opaque-walled plates to minimize light scatter and crosstalk between wells. Using clear plates can lead to significantly higher background and variability.

Q3: How do I prepare a standard curve for quantifying polyamines?

A3: A standard curve should be prepared using a known concentration range of a polyamine standard, such as spermidine or spermine, depending on what your assay is designed to detect. The standards should be prepared in the same matrix (buffer) as your samples to account for any matrix effects. Always include a blank (0 concentration) to subtract the background.

Q4: My results show high variability between replicate wells. What can I do?

A4: High variability can be due to several factors:

  • Pipetting Errors: Ensure your pipettes are calibrated and use careful pipetting techniques. For small volumes, it's often better to prepare a master mix of reagents to be dispensed into the wells.

  • Incomplete Mixing: Make sure all reagents are thoroughly mixed before and after being added to the wells.

  • Temperature Gradients: Avoid temperature differences across the plate during incubation by ensuring the plate is placed in a stable temperature environment. Do not stack plates during incubation.

  • Edge Effects: The outer wells of a microplate can be more prone to evaporation, leading to changes in reagent concentrations. If you observe this, consider not using the outermost wells for your samples and standards.

References

  • Evaluation of the stability of polyamines in human serum at different storage temperatures using capillary electrophoresis with indirect ultraviolet detection. (2023).
  • Wallace, H. M., & Fraser, A. V. (2004). Inhibitors of polyamine metabolism: review article. Amino Acids, 26(4), 353–365. [Link]
  • Evaluation of the stability of polyamines in human serum at different storage temperatures using capillary electrophoresis with indirect UV detection | Request PDF. (n.d.).
  • Common Methods and Technical Guidelines for Preparing Solutions in the Laboratory. (2025).

Sources

Technical Support Center: Long-Term Storage and Stability Assessment of 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Pyrrolidinoamylamine is a diamine compound featuring both a tertiary amine within a pyrrolidine ring and a primary aliphatic amine. Its unique structure makes it a valuable building block in pharmaceutical research and development. However, like many aliphatic amines, its chemical stability is a critical parameter that dictates its shelf-life, experimental reliability, and the safety profile of its derivatives. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to ensure the long-term integrity of this compound through proper storage, handling, and stability assessment. The protocols and explanations herein are grounded in established principles of organic chemistry and harmonized with industry-standard guidelines from the International Council for Harmonisation (ICH).

Section 1: Frequently Asked Questions (FAQs) & Quick Reference

This section addresses the most common immediate questions regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: The primary goal is to mitigate exposure to oxygen, moisture, light, and elevated temperatures. For optimal long-term stability, the following conditions are strongly recommended.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Reduces the rate of all potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation, a primary pathway for amines.[1][2]
Container Tightly-sealed Amber Glass VialProtects from light exposure and prevents ingress of air and moisture.[3]
Moisture Anhydrous, Store with DesiccantAmines can be hygroscopic; moisture can facilitate hydrolysis or other degradative pathways.[3][4]

Q2: I don't have access to an inert gas line. What is the next best option?

A: If an inert atmosphere is not feasible, minimize the headspace in the vial to reduce the amount of trapped oxygen. Consider using smaller, single-use aliquots to prevent repeated exposure of the bulk material to fresh air each time the container is opened. Store at -20°C and protect from light.

Q3: My sample of this compound has developed a yellow or brownish tint. Is it still usable?

A: A color change is a common visual indicator of degradation, typically due to atmospheric oxidation. The material is no longer of its original purity. It is strongly advised not to use the material for sensitive applications without re-qualification. You must perform analytical testing (e.g., HPLC-UV, LC-MS) to determine the actual purity and identify the impurities before proceeding.

Q4: Can I store this compound in a solvent?

A: Storing in solution is generally not recommended for long-term preservation as it can accelerate degradation. If required for experimental workflow, prepare solutions fresh. If short-term storage is unavoidable:

  • Choose an appropriate solvent: Use dry, aprotic solvents (e.g., anhydrous acetonitrile, THF). Avoid protic solvents or those containing water.

  • Storage: Store solutions at low temperatures (-20°C or colder) and protected from light.

  • Validation: The stability of the compound in your specific solvent and concentration must be experimentally validated; do not assume stability.

Q5: What are the primary chemical risks to the stability of this compound?

A: The molecule has two key points of reactivity: the primary amine and the tertiary amine. The main risks are:

  • Oxidation: Both the primary and tertiary amine nitrogens, as well as the adjacent α-carbons, are susceptible to oxidation, leading to a variety of degradation products.[1][2][5]

  • Reaction with Atmospheric CO₂: Amines can react with carbon dioxide from the air to form carbamate salts, which can appear as a white precipitate or lead to a decrease in the free amine assay.

Section 2: Troubleshooting Guide

This guide provides structured solutions to specific problems you may encounter during your experiments.

Problem 1: Purity of the compound is decreasing over time, as confirmed by HPLC.

Potential Cause Troubleshooting Steps & Explanation
Oxygen Exposure 1. Verify Inert Atmosphere: Ensure your inert gas blanketing procedure is effective. The container should be purged before sealing. 2. Check Seal Integrity: Use high-quality vials with PTFE-lined caps. Inspect the cap and septum for any damage that could allow gas exchange. 3. Aliquot Material: For new batches, immediately aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes exposure of the bulk stock.
Moisture Contamination 1. Use a Dry Box/Glovebox: Handle the material in a controlled, low-humidity environment. 2. Store with Desiccant: Place the sealed vials inside a secondary container (e.g., a desiccator cabinet or a sealed bag) containing a desiccant like silica gel.[3] 3. Temperature Equilibration: Before opening, allow the vial to warm to ambient temperature completely. Opening a cold vial can cause atmospheric moisture to condense inside.
Light Exposure 1. Confirm Container Type: Ensure you are using amber glass vials or have wrapped clear vials in aluminum foil. 2. Review Storage Location: Confirm the freezer or storage cabinet is dark and not subject to frequent light exposure from door openings.

Problem 2: New, unidentified peaks are appearing in my chromatograms.

Potential Cause Troubleshooting Steps & Explanation
Formation of Degradants 1. Characterize the Impurity Profile: This is the first sign of instability. The goal is to understand what these new peaks are. 2. Perform a Forced Degradation Study: Conduct a stress testing experiment (see Protocol 2) to intentionally degrade the compound under controlled conditions (acid, base, oxidation, heat, light).[4][6] 3. Compare Chromatograms: Compare the impurity profile from your stored sample to the profiles from the stressed samples. If a peak in your sample matches a peak from the oxidative stress condition, you have strong evidence that it is an oxidation product. 4. Utilize Mass Spectrometry (LC-MS): This is the definitive technique for identifying unknown degradants. The mass-to-charge ratio provides the molecular weight of the impurity, and fragmentation patterns can elucidate its structure.[7]
Analytical Method Issues 1. Verify Method Specificity: Ensure your analytical method can separate the parent compound from all potential degradation products. This is a key outcome of a forced degradation study.[8] 2. Check for Artifacts: Inject a blank (solvent only). The new peaks could be artifacts from the solvent, mobile phase, or system contamination.

Section 3: Protocols for Formal Stability Assessment

For drug development and regulated research, a systematic approach to stability is required. These protocols are based on ICH guidelines.[9][10][11]

Protocol 1: Establishing a Formal, Long-Term Stability Study

This protocol is designed to determine a re-test period for this compound under defined storage conditions.

1. Objective: To evaluate the chemical and physical stability of a single batch of this compound over time under specified long-term and accelerated storage conditions.

2. Materials:

  • A representative batch of this compound.

  • Appropriate storage containers (e.g., 2 mL amber glass vials with PTFE-lined caps).

  • Temperature and humidity-controlled stability chambers.

  • Validated stability-indicating HPLC method.

3. Experimental Workflow:

G cluster_prep 1. Preparation cluster_storage 2. Storage cluster_testing 3. Testing at Time Points cluster_eval 4. Evaluation start Select Representative Batch aliquot Aliquot into Vials under Inert Gas start->aliquot t0 Pull T=0 Samples for Initial Analysis aliquot->t0 long_term Place Samples in Long-Term Chamber (-20°C ± 5°C) t0->long_term accelerated Place Samples in Accelerated Chamber (25°C ± 2°C / 60% RH ± 5% RH) t0->accelerated pull_samples Pull Samples at Predetermined Intervals long_term->pull_samples accelerated->pull_samples analysis Perform Analytical Tests: - Appearance - HPLC Assay & Purity - Water Content (optional) pull_samples->analysis data_analysis Analyze Data Trends analysis->data_analysis report Establish Re-Test Period data_analysis->report

Caption: Potential sites for oxidative degradation on this compound.

  • N-Oxidation: The lone pair of electrons on both the primary and tertiary nitrogen atoms are susceptible to oxidation. [5]This can lead to the formation of N-oxides or, more commonly, initiate a cascade of reactions. The electrochemical oxidation of aliphatic amines often begins with the loss of an electron from the nitrogen to form a radical cation. [1][12]2. α-Carbon Oxidation: The radical cation formed during oxidation can be stabilized by deprotonation at a carbon atom adjacent (alpha) to the nitrogen. [1]This new carbon-centered radical can then react further, often leading to dealkylation (cleavage of a C-N bond) or the formation of carbonyl compounds. The tertiary amine has two such sites within the ring, and the primary amine has one on the amyl chain.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.). American Pharmaceutical Review. [Link]
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]
  • Oxidation potential of different aliphatic and aromatic amines. (n.d.).
  • ICH Guidelines: Stability and Shelf Life. (n.d.).
  • Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. (2009, July 21).
  • Oxidation of Secondary and Primary Amines. (n.d.). SlideShare. [Link]
  • Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert. [Link]
  • Annex 10 - ICH. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. [Link]
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]
  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Amines. (n.d.). NCERT. [Link]
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Identification of the major degradation pathways of ticagrelor. (n.d.). PubMed. [Link]
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Therapeutic Potential of a Novel Polyamine Analogue

In the landscape of anticancer drug development, the polyamine metabolic pathway remains a target of significant interest.[1] Polyamines—such as putrescine, spermidine, and spermine—are aliphatic cations essential for cell proliferation, differentiation, and survival.[2] Cancer cells exhibit a dysregulated polyamine metabolism, making them highly dependent on both endogenous synthesis and exogenous uptake of these molecules to sustain their rapid growth.[3]

5-Pyrrolidinoamylamine enters this arena as a novel synthetic polyamine analogue. Its structure, featuring a pyrrolidine ring and an amylamine chain, suggests it can mimic natural polyamines. This mimicry is the cornerstone of its therapeutic potential, allowing it to competitively engage with the machinery that governs polyamine homeostasis. However, its precise mechanism of action is not a given; it must be rigorously validated.

This guide eschews a one-size-fits-all template. Instead, we will embark on a logical, multi-pronged investigation to dissect the biological activity of this compound. As Senior Application Scientists, our approach is grounded in causality and experimental integrity. We will explore three primary, testable hypotheses based on its structural class:

  • Hypothesis 1: this compound functions as a Polyamine Transport Inhibitor (PTI) , blocking the salvage of extracellular polyamines.

  • Hypothesis 2: It directly modulates the activity of key polyamine metabolic enzymes , disrupting the delicate balance of polyamine biosynthesis and catabolism.

  • Hypothesis 3: It acts as an inhibitor of Transglutaminase 2 (TG2) , an enzyme implicated in cancer progression for which natural polyamines are substrates.

Through a series of robust, self-validating experimental protocols, we will build a comprehensive activity profile for this compound, comparing its performance against established benchmarks and providing the critical data needed for further development.

Part 1: Interrogating the Gateway—Validation as a Polyamine Transport Inhibitor (PTI)

Expert Rationale: Cancer cells frequently overexpress the Polyamine Transport System (PTS) to scavenge polyamines from their microenvironment. This becomes a critical survival mechanism, especially when de novo biosynthesis is compromised.[4] Therefore, blocking this gateway with a potent PTI can effectively starve cancer cells of essential growth factors. This strategy is particularly powerful when combined with a biosynthesis inhibitor like difluoromethylornithine (DFMO).[5] We will validate this potential activity using two orthogonal assays.

Method 1: The Gold Standard—Competitive Radiolabeled Polyamine Uptake Assay

This biochemical assay directly measures the ability of this compound to compete with natural polyamines for uptake into the cell. It is the definitive method for quantifying transport inhibition potency.[4]

Experimental Protocol:

  • Cell Culture: Seed human pancreatic cancer cells (e.g., L3.6pl), known for their active PTS, in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash cells with uptake buffer (e.g., HBSS). Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a known PTI control (e.g., AMXT-1501).

  • Initiate Uptake: Add a solution containing a fixed concentration of radiolabeled polyamine (e.g., 1 µM [³H]-spermidine).

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C to measure the initial rate of transport.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the counts to total protein content for each well. Plot the percentage of inhibition versus the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Method 2: The Functional Proof—DFMO Rescue Potentiation Assay

This cell-based functional assay validates whether transport inhibition translates to a meaningful biological outcome (i.e., growth inhibition). The logic is as follows: DFMO blocks polyamine synthesis, making cells dependent on external polyamines for survival. A genuine PTI will prevent the "rescue" of these cells by exogenous spermidine, leading to cytotoxicity.[6]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., L3.6pl) in a 96-well plate at a low density.

  • Treatment Groups: Treat cells with the following combinations:

    • Vehicle Control

    • DFMO alone (at its IC₅₀ concentration, e.g., 4.2 mM for L3.6pl)[6]

    • DFMO + exogenous spermidine (e.g., 10 µM) to rescue growth.

    • DFMO + spermidine + varying concentrations of this compound.

    • This compound alone (to assess its intrinsic toxicity).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the results to the vehicle control. A potent PTI will show a dose-dependent decrease in viability in the "DFMO + spermidine" group, demonstrating its ability to block the rescue effect. Calculate the EC₅₀ for this potentiation.

Workflow Visualization:

DFMO_Rescue_Assay cluster_setup Experimental Setup cluster_outcomes Expected Outcomes Start Seed Cancer Cells DFMO Add DFMO (Inhibit Biosynthesis) Start->DFMO Spd Add Spermidine (Spd) (Attempt Rescue) DFMO->Spd Cells now depend on Spd uptake Test_Cmpd Add this compound (Test Compound) Spd->Test_Cmpd Incubate Incubate 72h Test_Cmpd->Incubate Growth Cell Growth (Rescue Successful) No_Growth Growth Inhibition (Rescue Blocked) Measure Measure Cell Viability Incubate->Measure Measure->Growth If PTI is ineffective Measure->No_Growth If PTI is effective

Caption: Workflow for the DFMO rescue potentiation assay.

Part 2: Unraveling Intracellular Effects—Modulation of Polyamine Metabolism

Expert Rationale: Upon entering the cell, polyamine analogues can act as impostors, triggering the cell's natural feedback mechanisms. This typically involves down-regulating the rate-limiting biosynthetic enzyme, Ornithine Decarboxylase (ODC), and up-regulating the primary catabolic enzyme, Spermidine/Spermine N¹-acetyltransferase (SSAT).[2][3] The combined effect is a potent depletion of the natural polyamine pools, leading to cell cycle arrest and apoptosis.

Method 1: Enzyme Activity Assays (ODC & SSAT)

These assays quantify the direct impact of this compound on the key regulatory enzymes of polyamine metabolism.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells (e.g., A549 lung cancer cells) with 10 µM of this compound or a known modulator (e.g., BENSpm) for 24-48 hours.[3]

  • Lysate Preparation: Harvest the cells, wash with PBS, and prepare cytosolic extracts via sonication or detergent lysis on ice.

  • ODC Activity Assay:

    • Add the lysate to a reaction mixture containing L-[¹⁴C]-ornithine.

    • Incubate at 37°C. ODC activity releases ¹⁴CO₂, which is trapped on a filter paper soaked in a carbon dioxide absorbent.

    • Measure the radioactivity on the filter paper using a scintillation counter.

  • SSAT Activity Assay:

    • Add the lysate to a reaction mixture containing spermidine and [¹⁴C]-acetyl-CoA.

    • Incubate at 37°C. SSAT transfers the radiolabeled acetyl group to spermidine.

    • Separate the resulting [¹⁴C]-N¹-acetylspermidine from unreacted [¹⁴C]-acetyl-CoA (e.g., using ion-exchange paper) and quantify via scintillation counting.

  • Data Analysis: Normalize enzyme activity to total protein concentration and express as a percentage of the untreated control.

Method 2: Quantification of Intracellular Polyamine Pools via HPLC

This is the ultimate readout of metabolic disruption, measuring the net effect of the compound on the levels of putrescine, spermidine, and spermine.

Experimental Protocol:

  • Cell Treatment & Extraction: Treat cells as described above. After harvesting, precipitate proteins and nucleic acids with perchloric acid.

  • Derivatization: Neutralize the supernatant and derivatize the polyamines with an agent like dansyl chloride to make them fluorescent and amenable to reverse-phase HPLC.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase HPLC column.

    • Elute the polyamines using a methanol/water or acetonitrile/water gradient.

    • Detect the separated polyamines using a fluorescence detector.

  • Quantification: Calculate the concentration of each polyamine by comparing peak areas to those of known standards.

Pathway Visualization:

Polyamine_Metabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spd Synthase Spermine Spermine Spermidine->Spermine Spm Synthase SSAT SSAT Spermidine->SSAT Catabolism Spermine->SSAT Catabolism ODC->Putrescine SSAT->Putrescine Catabolism SSAT->Spermidine Catabolism PAO PAO Test_Cmpd This compound Test_Cmpd->ODC Inhibit (-) Test_Cmpd->SSAT Induce (+) TG2_Inhibition Substrate Protein Substrate Glutamine (Gln) TG2 TG2 Enzyme Substrate->TG2 Amine Biotin-Cadaverine Amine (NH2) Amine->TG2 Product Cross-linked Product Gln-(Biotin-Cadaverine) TG2->Product Isopeptide Bond Formation Inhibitor This compound Inhibitor->TG2 Inhibition

Sources

Navigating the Sigma Receptor Landscape: A Comparative Guide to the Structure-Activity Relationships of 5-Pyrrolidinoamylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of neuropharmacology, the quest for selective and potent ligands for specific receptor subtypes is paramount. Among the numerous targets of interest, sigma receptors (σ1 and σ2) have emerged as key players in the modulation of various physiological and pathological processes within the central nervous system (CNS). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-pyrrolidinoamylamine analogs, a promising scaffold for targeting these enigmatic receptors. We will delve into the nuances of their design, compare their performance with alternative chemical scaffolds, and provide detailed experimental protocols to empower researchers in their pursuit of novel therapeutics.

The Allure of the Sigma Receptors: A Complex Signaling Hub

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two main subtypes, σ1 and σ2. The σ1 receptor is a well-characterized chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses. In contrast, the σ2 receptor's identity remained elusive for a longer period, but it is now known to be an important regulator of cell proliferation and survival. Both receptor subtypes are implicated in a range of CNS disorders, including neurodegenerative diseases, psychiatric conditions, and pain, making them attractive targets for drug discovery.

The signaling cascades initiated by sigma receptor modulation are complex and multifaceted. Activation or inhibition of these receptors can influence a variety of downstream pathways, impacting neuronal survival, synaptic plasticity, and neuroinflammation.

sigma_receptor_signaling cluster_ligands This compound Analogs & Alternatives cluster_receptors Sigma Receptors cluster_effects Cellular Effects cluster_outcomes Therapeutic Potential ligand Ligand sigma1 σ1 Receptor ligand->sigma1 sigma2 σ2 Receptor ligand->sigma2 ca_homeostasis Ca²⁺ Homeostasis sigma1->ca_homeostasis ion_channels Ion Channel Modulation sigma1->ion_channels er_stress ER Stress Response sigma1->er_stress cell_proliferation Cell Proliferation sigma2->cell_proliferation neurite_outgrowth Neurite Outgrowth sigma2->neurite_outgrowth neuroprotection Neuroprotection ca_homeostasis->neuroprotection analgesia Analgesia ion_channels->analgesia er_stress->neuroprotection anti_cancer Anti-Cancer cell_proliferation->anti_cancer neurite_outgrowth->neuroprotection

Caption: Simplified signaling pathways of σ1 and σ2 receptors.

Decoding the Structure-Activity Relationship of this compound Analogs

The this compound scaffold offers a versatile platform for the development of sigma receptor ligands. The core structure consists of a pyrrolidine ring connected via a five-carbon (amyl) chain to a terminal amine, which is often incorporated into a larger chemical moiety. The affinity and selectivity of these analogs for σ1 and σ2 receptors are highly dependent on the nature of the substituents at various positions.

Key SAR Insights:

  • The Pyrrolidine Ring: The pyrrolidine moiety is a crucial element for high-affinity binding. Its stereochemistry can significantly impact selectivity. For instance, in related cyclohexylamine derivatives, the (1S, 2R)-cis-(-) enantiomers often exhibit higher affinity and selectivity for sigma receptors. This suggests that the spatial orientation of the pyrrolidine ring is critical for optimal interaction with the receptor's binding pocket.

  • The Amylamine Linker: The five-carbon chain appears to be an optimal length for bridging the pyrrolidine ring and the terminal amine moiety, allowing for proper positioning within the binding site. Variations in this linker length can lead to a decrease in affinity.

  • The Terminal Amine and its Substituents: The nature of the substituent on the terminal amine is a major determinant of both affinity and selectivity. Aromatic or bulky aliphatic groups are generally favored. For example, substitution with a 3,4-dichlorophenyl)ethyl group on the terminal amine of the cyclohexylamine scaffold resulted in very high affinity for sigma receptors. This highlights the importance of a hydrophobic interaction in this region of the binding pocket.

Comparative Binding Affinities of Representative Sigma Receptor Ligands:

Compound/Analog TypeTargetKi (nM)Reference
(-)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamineσ receptor1.3 ± 0.3
(+)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamineσ receptor6 ± 3
(-)-cis-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-(2-naphthyl)acetamideσ receptor8.66 ± 0.35
Adamantane-derived ligandσ2 receptorlow nanomolar
Spirocyclic piperidine derivativeσ1 receptor0.12

Beyond the Pyrrolidine: A Look at Alternative Scaffolds

To provide a broader context for the performance of this compound analogs, it is essential to compare them with other chemical scaffolds that have shown promise as sigma receptor ligands.

1. Adamantane-Based Ligands:

The rigid and lipophilic adamantane cage has been successfully employed as a scaffold for σ2-selective ligands. These compounds often exhibit high affinity and can be functionalized to incorporate imaging agents or cytotoxic payloads for cancer therapy. Their rigid nature can lead to improved selectivity compared to more flexible linear amines.

2. Spirocyclic Derivatives:

Spirocyclic structures, particularly those containing a piperidine ring, have yielded some of the most potent and selective σ1 receptor ligands to date. The constrained conformation of the spirocyclic system can lock the molecule into a bioactive conformation, leading to a significant increase in binding affinity.

Comparative Overview:

ScaffoldPrimary TargetKey AdvantagesPotential Disadvantages
This compound σ1 and σ2Synthetically accessible, tunable selectivityCan exhibit off-target effects due to flexibility
Adamantane σ2High rigidity and lipophilicity, good for selectivityMay have less favorable pharmacokinetic properties
Spirocyclic σ1Conformationally constrained, high potencyMore complex synthesis

Essential Experimental Protocols for SAR Studies

To rigorously evaluate the SAR of novel this compound analogs, a combination of synthetic chemistry, in vitro binding assays, and functional assays is required.

General Synthesis of a Representative this compound Analog

The synthesis of N-(5-(pyrrolidin-1-yl)pentyl)aniline, a basic scaffold, can be achieved through a multi-step process.

synthesis_workflow cluster_synthesis Synthetic Pathway start Pyrrolidine & 1,5-Dibromopentane step1 Monoalkylation start->step1 Reaction intermediate 1-(5-Bromopentyl)pyrrolidine step1->intermediate step2 Nucleophilic Substitution intermediate->step2 product N-(5-(Pyrrolidin-1-yl)pentyl)aniline step2->product aniline Aniline aniline->step2 binding_assay_workflow cluster_assay Radioligand Binding Assay prep Prepare Membrane Homogenates incubation Incubate with Radioligand & Test Compound prep->incubation filtration Separate Bound & Free Ligand incubation->filtration counting Quantify Radioactivity filtration->counting analysis Calculate Ki counting->analysis

Efficacy Analysis: A Comparative Framework for Evaluating Novel Polyamine Transport Inhibitors Against Established Biosynthesis-Targeting Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel polyamine transport inhibitors, using the hypothetical compound 5-Pyrrolidinoamylamine as a case study. It is designed for researchers, scientists, and drug development professionals engaged in oncology and cellular metabolism. Herein, we will establish a scientifically rigorous methodology to compare the efficacy of a putative polyamine transport inhibitor with well-characterized inhibitors of polyamine biosynthesis, namely Eflornithine (DFMO) and Mitoguazone (MGBG).

The dysregulation of polyamine metabolism is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Elevated intracellular polyamine levels are critical for tumor growth, proliferation, and metastasis.[1] Therapeutic strategies have historically focused on inhibiting polyamine biosynthesis. However, cancer cells can often circumvent these inhibitors by upregulating the import of exogenous polyamines from their microenvironment via the polyamine transport system (PTS).[2][3] This has led to the development of a dual-pronged approach known as Polyamine Blocking Therapy (PBT), which combines a biosynthesis inhibitor with a polyamine transport inhibitor (PTI) to achieve a more complete shutdown of polyamine-dependent pathways.[4][5]

This guide will navigate the essential experimental workflows required to characterize a novel PTI and benchmark its performance against established drugs that act on different nodes of the polyamine pathway.

Understanding the Key Players: Mechanisms of Action

A thorough comparison begins with a clear understanding of how each compound is expected to function at a molecular level.

Eflornithine (DFMO): The Biosynthesis Inhibitor

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a well-established, irreversible inhibitor of ornithine decarboxylase (ODC).[6][7] ODC is the first and rate-limiting enzyme in the polyamine biosynthesis pathway, responsible for converting ornithine to putrescine.[6][7] By acting as a "suicide inhibitor," DFMO covalently binds to and inactivates ODC, thereby depleting the intracellular pools of putrescine and, subsequently, spermidine and spermine.[6] This leads to cell cycle arrest, primarily in the G1 phase, and an overall inhibition of cell proliferation.

Mitoguazone (MGBG): A Dual-Mechanism Agent

Mitoguazone, or methylglyoxal-bis(guanylhydrazone), is another compound that disrupts polyamine metabolism, although its mechanism is distinct from that of DFMO. MGBG is a competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme that provides the aminopropyl groups necessary for the synthesis of spermidine and spermine from putrescine. While its primary role is in biosynthesis inhibition, some studies suggest it may also interfere with mitochondrial function. Historically, its clinical use has been limited by toxicity, but newer dosing schedules have improved its therapeutic window.

This compound: A Hypothetical Polyamine Transport Inhibitor

For the purpose of this guide, we will treat this compound as a novel, uncharacterized compound designed to block the polyamine transport system (PTS). The rationale for developing such a compound is based on the observation that cancer cells upregulate the PTS to scavenge for external polyamines, a mechanism that can render them resistant to biosynthesis inhibitors like DFMO.[2][3] A potent PTI would, in theory, prevent this uptake, thereby synergizing with biosynthesis inhibitors to induce a more profound state of polyamine depletion. The structure of a PTI is critical, as it must mimic natural polyamines to be recognized by the transporter without being functionally active itself.

Experimental Workflow for Efficacy Comparison

To objectively compare these compounds, a multi-tiered experimental approach is necessary, progressing from in vitro characterization to more complex cellular and potentially in vivo models.

Tier 1: In Vitro Biochemical and Cellular Assays

The initial phase focuses on confirming the mechanism of action and determining the potency of each compound in a controlled cellular environment.

Experimental Protocol: Polyamine Uptake Inhibition Assay

This assay is crucial for validating the function of a putative PTI like this compound.

Objective: To quantify the ability of a test compound to inhibit the uptake of radiolabeled polyamines into cancer cells.

Materials:

  • Cancer cell line with high polyamine transport activity (e.g., L3.6pl human pancreatic cancer cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • DFMO (to upregulate the PTS).

  • Radiolabeled polyamine (e.g., [³H]-spermidine or [¹⁴C]-spermine).

  • Test compounds (this compound, unlabeled spermidine as a positive control).

  • Scintillation fluid and a scintillation counter.

Step-by-Step Procedure:

  • Cell Seeding: Seed L3.6pl cells in 24-well plates at a density that will result in 80-90% confluency on the day of the assay.

  • PTS Upregulation: 24 hours after seeding, treat the cells with a known concentration of DFMO (e.g., 1 mM) for 48 hours to deplete intracellular polyamines and stimulate the upregulation of the PTS.

  • Compound Incubation: On the day of the assay, wash the cells with a pre-warmed buffer. Then, add fresh medium containing varying concentrations of the test compound (this compound) or controls.

  • Radiolabel Addition: After a short pre-incubation with the test compound, add the radiolabeled polyamine (e.g., [³H]-spermidine at a final concentration of 1 µM) to each well.

  • Uptake Period: Incubate the plates at 37°C for a defined period (e.g., 30 minutes) to allow for polyamine uptake.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells in a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the total protein concentration in each sample. Calculate the percentage of inhibition relative to the untreated control and determine the IC₅₀ value (the concentration of the inhibitor that reduces polyamine uptake by 50%).

Experimental Protocol: Cell Proliferation Assay

Objective: To assess the impact of each compound, alone and in combination, on the growth of cancer cells.

Materials:

  • Cancer cell lines (e.g., neuroblastoma, pancreatic, or colorectal cancer lines).

  • Test compounds (this compound, DFMO, MGBG).

  • Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution).

  • 96-well plates.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a dose range of each compound individually. For combination studies, treat with a fixed concentration of DFMO and a dose range of this compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) for each condition.

Tier 2: Mechanistic Cellular Assays

This phase delves deeper into the cellular consequences of treatment.

  • Cell Cycle Analysis: Use flow cytometry to determine the effects of each compound on cell cycle distribution. DFMO and MGBG are expected to cause G1 arrest. A PTI, particularly in combination with DFMO, should potentiate this effect.

  • Intracellular Polyamine Pool Measurement: Employ High-Performance Liquid Chromatography (HPLC) to directly measure the levels of putrescine, spermidine, and spermine within the cells after treatment. This provides direct evidence of the compounds' impact on polyamine metabolism.

  • Western Blot Analysis: Assess the expression of key proteins. For example, one could measure ODC levels (which may be upregulated in response to DFMO) and markers of cell cycle arrest like p27Kip1.

Data Presentation and Comparative Analysis

For a clear comparison, quantitative data should be summarized in tables. The following tables illustrate how data for this compound could be presented alongside the established compounds.

CompoundPrimary Mechanism of ActionTarget Enzyme/System
Eflornithine (DFMO) Polyamine Biosynthesis InhibitionOrnithine Decarboxylase (ODC)
Mitoguazone (MGBG) Polyamine Biosynthesis InhibitionS-adenosylmethionine Decarboxylase (SAMDC)
This compound Polyamine Transport Inhibition (Hypothesized)Polyamine Transport System (PTS)
Caption: Overview of the mechanisms of action for the compared compounds.
CompoundCell Proliferation (GI₅₀ in µM)Polyamine Uptake (IC₅₀ in µM)
Eflornithine (DFMO) 500 - 2000> 1000 (No direct effect)
Mitoguazone (MGBG) 1 - 10> 1000 (No direct effect)
This compound > 100 (alone)Hypothetical Data: 5
DFMO + this compound Hypothetical Data: 50N/A
Caption: Hypothetical comparative efficacy data in a pancreatic cancer cell line.

Visualization of Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental designs.

Polyamine_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase Ornithine->ODC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine SAM S-adenosylmethionine SAMDC SAM Decarboxylase SAM->SAMDC dcSAM decarboxylated SAM dcSAM->Spermidine_Synthase dcSAM->Spermine_Synthase ODC->Putrescine SAMDC->dcSAM Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine DFMO DFMO DFMO->ODC MGBG MGBG MGBG->SAMDC

Caption: Polyamine biosynthesis pathway with points of inhibition for DFMO and MGBG.

PBT_Concept cluster_Cell Cancer Cell PTS Polyamine Transport System (PTS) Intracellular_Polyamines Intracellular Polyamines PTS->Intracellular_Polyamines Biosynthesis Polyamine Biosynthesis Biosynthesis->Intracellular_Polyamines Proliferation Tumor Proliferation Intracellular_Polyamines->Proliferation Drives PTI This compound (PTI) PTI->PTS DFMO_MGBG DFMO / MGBG DFMO_MGBG->Biosynthesis Extracellular_Polyamines Extracellular Polyamines Extracellular_Polyamines->PTS

Caption: The concept of Polyamine Blocking Therapy (PBT).

Conclusion and Future Directions

This guide outlines a foundational strategy for the comparative efficacy assessment of a novel polyamine transport inhibitor against established biosynthesis inhibitors. The synergy observed when combining a PTI with a biosynthesis inhibitor like DFMO is a promising avenue for cancer therapy.[4] Following the successful in vitro characterization described here, subsequent steps would involve transitioning to in vivo models to assess pharmacokinetics, tumor growth inhibition, and overall toxicity. The ultimate goal is to develop more effective therapeutic strategies that exploit the unique metabolic dependencies of cancer cells.

References

  • Casero, R. A., Murray Stewart, T., & Pegg, A. E. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities. Nature Reviews Cancer, 18(11), 681–695. [Link]
  • Rosenblum, M. G., & MGBG. (1989). MGBG: teaching an old drug new tricks. Journal of the National Cancer Institute, 81(22), 1692–1695. [Link]
  • Wallace, H. M., & Fraser, A. V. (2004). The polyamine transport system as a target for anticancer drug development. Biochemical Society Transactions, 32(Pt 4), 618–620. [Link]
  • Sholler, G. S., & Gerner, E. W. (2021). Eflornithine for treatment of high-risk neuroblastoma. Expert Opinion on Orphan Drugs, 9(5-6), 131–139. [Link]
  • Orbus Therapeutics. (n.d.). Eflornithine oral solution.
  • Igarashi, K., & Kashiwagi, K. (2018). Polyamines and Cancer. In Polyamines (pp. 461-471). Springer, Cham. [Link]
  • Li, J., Meng, Y., Wu, X., & Liu, J. (2023). Polyamine metabolism and anti-tumor immunity. Frontiers in Immunology, 14, 1144933. [Link]
  • Corral-Ruiz, A., & Wallace, H. M. (2020). Upregulation of Polyamine Transport in Human Colorectal Cancer Cells. International Journal of Molecular Sciences, 21(18), 6893. [Link]
  • Abeloff, M. D., Slavik, M., Luk, G. D., Griffin, C. A., Sjoerdsma, A., & Thompson, G. (1984). The eflornithine story. Scandinavian journal of gastroenterology. Supplement, 104, 39–44. [Link]
  • Koomoa, D. L., Yco, L. P., & Bachmann, A. S. (2009). DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma. International journal of oncology, 34(2), 439–448. [Link]
  • Toninello, A., Siliprandi, D., & Siliprandi, N. (1986). The effect of methylglyoxal-bis(guanylhydrazone) on mitochondrial Ca2+ fluxes. FEBS letters, 206(2), 273–277. [Link]
  • Siimes, M. (1989). [Mitoguazone (methylglyoxal bis(guanylhydrazone))--its status and prospects]. Archiv für Geschwulstforschung, 59(2), 135–148. [Link]
  • Levine, A. M., Cooley, T. P., Tulpule, A., Starr, M., & M. (1995). Pharmacokinetic profile of Mitoguazone (MGBG) in patients with AIDS related non-Hodgkin's lymphoma. Cancer chemotherapy and pharmacology, 35(5), 421–428. [Link]
  • ResearchGate. (n.d.). Polyamine transport inhibitors.
  • Dobrovolskaite, D., Phanstiel, O., 4th, & Gilmour, S. K. (2021). Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells. Methods in enzymology, 667, 241–261. [Link]
  • Gardner, M., Shicora, A. C., & Phanstiel, O. (2020). Development of Polyamine Lassos as Polyamine Transport Inhibitors. ACS medicinal chemistry letters, 11(11), 2244–2249. [Link]
  • Lankenau Institute for Medical Research. (n.d.). Small molecule inhibitors and poisons of polyamine transport.
  • Iervolino, A., D'Ambrosio, C., & Scalabrino, G. (2024). Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines. Frontiers in Physiology, 15, 1373516. [Link]

Sources

A Researcher's Guide to Assessing the Target Specificity of 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 5-Pyrrolidinoamylamine's performance against other common alternatives for studying Transglutaminase 2 (TG2). We will delve into the experimental methodologies required to rigorously validate its target specificity, moving beyond simple statements of affinity to a comprehensive understanding of its behavior in complex biological systems.

Introduction: The Critical Role of Transglutaminase 2 and Its Probes

Transglutaminase 2 (TG2) is a unique, calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins.[1][2] This cross-linking activity is vital for processes like extracellular matrix stabilization and cell adhesion.[2] However, the dysregulation of TG2 is implicated in a host of pathologies, including celiac disease, fibrotic disorders, neurodegenerative diseases, and cancer.[1][3][4] This makes TG2 a compelling therapeutic target and an important subject of basic research.

This compound is frequently used as a competitive amine substrate for TG2.[5][6] Often, it is functionalized with a tag, such as biotin (e.g., 5-biotinylamido pentylamine), to serve as a probe for detecting TG2 activity in vitro and in vivo.[7][8] When studying an enzyme with such broad physiological and pathological relevance, the specificity of the tools we use is paramount. An imprecise probe can lead to misleading data, confounding results, and wasted resources. This guide is designed to equip researchers with the strategy and protocols to confidently assess the target specificity of this compound and select the appropriate tools for their experimental context.

The Central Challenge: Specificity within the Transglutaminase Family

Achieving target specificity is a significant challenge because TG2 belongs to a family of structurally related enzymes, including other transglutaminases (e.g., TG1, TG3) and Factor XIIIa, all of which catalyze similar transamidation reactions.[3] A truly specific probe must preferentially interact with TG2 with minimal cross-reactivity with these other isoforms. The central scientific question is not just "Does it bind to TG2?" but rather, "How selectively does it bind to TG2 compared to all other potential targets in a complex proteome?"

To illustrate the mechanism, consider the transamidation reaction catalyzed by TG2 and how a competitive amine inhibitor interferes.

cluster_0 Standard TG2 Reaction cluster_1 Competitive Inhibition TG2 Active TG2 Gln Protein (Glutamine Donor) TG2->Gln Binds Crosslink Cross-linked Proteins (Isopeptide Bond) Gln->Crosslink Reacts with Lys Lys Protein (Lysine Acceptor) Lys->Crosslink TG2_inhib Active TG2 Gln_inhib Protein (Glutamine Donor) TG2_inhib->Gln_inhib Binds Modified_Gln Modified Protein (Inhibitor-Adduct) Gln_inhib->Modified_Gln Reacts with Inhibitor Inhibitor This compound (Amine Acceptor) Inhibitor->Modified_Gln

Caption: TG2-mediated cross-linking and competitive inhibition.

A Comparative Overview of TG2 Modulators

This compound falls into the category of competitive amine substrates. Its performance can be best understood by comparing it to other classes of TG2 inhibitors.

Modulator Class Mechanism of Action Key Characteristics Primary Use Case Example(s)
Competitive Amine Substrates Competes with endogenous lysine substrates for the acyl-enzyme intermediate.[5][6]Reversible; Activity-dependent labeling.Probing for active TG2; Quantifying enzyme activity.This compound , Cystamine[6]
Irreversible Inhibitors Covalently modifies the active site cysteine, permanently inactivating the enzyme.[6][9]Time-dependent inhibition; High potency.Therapeutic development; In vivo target validation.Dihydroisoxazoles[3], Peptidomimetic compounds[9]
Reversible GTP Analogs Binds to the allosteric GTP-binding site, stabilizing an inactive conformation.[5]Calcium-dependent inhibition; Does not target the active site.Studying allosteric regulation; Probing non-catalytic functions.GTP, C9560[5]

Experimental Validation: A Multi-Pronged Approach

A single assay is insufficient to declare specificity. A rigorous assessment requires a tiered approach, moving from simple in vitro systems to complex cellular environments. This workflow ensures that observations are not artifacts of a purified system and are relevant to a physiological context.

cluster_workflow Specificity Assessment Workflow node_potency Tier 1: In Vitro Potency (Enzymatic Assay) node_selectivity Tier 2: Isoform Selectivity (Enzyme Panel Screening) node_potency->node_selectivity Determine IC50/Ki for TG2 node_target Tier 3: Cellular Target Engagement (CETSA) node_selectivity->node_target Compare Ki across TG family node_offtarget Tier 4: Proteome-Wide Specificity (Chemoproteomics) node_target->node_offtarget Confirm binding in intact cells

Caption: A tiered workflow for validating target specificity.

Tier 1 Protocol: In Vitro Enzymatic Assay for Potency (IC₅₀ Determination)

This initial step quantifies the concentration of this compound required to inhibit 50% of TG2's enzymatic activity in a controlled, purified system.

Causality: This assay directly measures the functional consequence of the molecule's interaction with the enzyme's active site. By determining the IC₅₀, we establish a baseline potency that is essential for designing subsequent, more complex experiments.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for TG2 activity (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM CaCl₂ and 10 mM DTT).

    • Enzyme Stock: Prepare a concentrated stock of purified human TG2 enzyme.

    • Substrates: Prepare stocks of a glutamine-donor substrate (e.g., N,N-dimethylcasein) and a lysine-donor substrate (e.g., a biotinylated peptide).

    • Inhibitor Stock: Prepare a 100x concentrated stock of this compound in DMSO. Create a serial dilution series (e.g., 10 points) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each inhibitor dilution (and a DMSO-only vehicle control) to respective wells.

    • Add 98 µL of a master mix containing Assay Buffer and the glutamine-donor substrate to each well.

    • Initiate the reaction by adding 100 µL of a pre-warmed mix of TG2 enzyme and the lysine-donor substrate.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Detection & Analysis:

    • Stop the reaction (e.g., by adding EDTA to chelate calcium).

    • Detect the amount of product formed. For a biotinylated peptide substrate, this can be done using a streptavidin-HRP conjugate in an ELISA-like format.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Tier 2: Isoform Selectivity Profiling

True specificity is defined by a lack of activity against related enzymes. This protocol expands upon Tier 1 by testing the compound against other transglutaminase isoforms.

Causality: By comparing the IC₅₀ or Kᵢ values for TG2 against those for TG1, TG3, and Factor XIIIa, we can calculate a selectivity index. A high index (e.g., >100-fold) provides strong evidence that the compound is specific for TG2.[3]

Protocol:

  • Repeat the enzymatic assay protocol described in Tier 1.

  • In parallel plates, substitute the TG2 enzyme with equimolar amounts of purified human TG1, TG3, and activated Factor XIIIa, respectively.

  • Ensure that the buffer conditions and substrates are optimized for each specific enzyme, as their requirements may differ slightly.

  • Calculate the IC₅₀ for each enzyme.

Data Presentation:

Compound TG2 IC₅₀ (nM) TG1 IC₅₀ (nM) TG3 IC₅₀ (nM) FXIIIa IC₅₀ (nM) Selectivity (TGx / TG2)
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value]Calculate Fold-Difference
Alternative A (e.g., DHI) [Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value]Calculate Fold-Difference
Alternative B (e.g., GTP) [Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value]Calculate Fold-Difference
Tier 3 Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This powerful assay verifies that the compound binds to its intended target within the complex and crowded environment of an intact cell.[11][12]

Causality & Self-Validation: The principle of CETSA is that ligand binding stabilizes a target protein against thermal denaturation.[13] Observing a shift in the melting temperature of TG2 only in the presence of this compound is direct, physical evidence of target engagement in a physiological context. The absence of a shift for other abundant proteins acts as an internal negative control.[14]

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells known to express TG2 (e.g., HepG2) to ~80% confluency.

    • Treat one set of cells with a relevant concentration of this compound (e.g., 10x the in vitro IC₅₀) and another set with a vehicle (DMSO) control. Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffered saline solution.

    • Aliquot the cell suspension from each treatment group into a PCR plate or tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]

  • Lysis and Separation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).[14]

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble TG2 remaining at each temperature point using Western Blotting with a TG2-specific antibody.

    • Quantify the band intensities and plot them against the temperature for both the treated and vehicle control samples.

    • A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion and Future Directions

The assessment of target specificity is not a single experiment but a logical progression of hypothesis testing. For this compound, the evidence points to its utility as a competitive substrate for Transglutaminase 2. However, this guide provides the framework for researchers to validate this specificity within their own experimental systems.

The initial enzymatic assays (Tier 1 & 2) are crucial for quantifying potency and selectivity against closely related enzyme isoforms. The Cellular Thermal Shift Assay (Tier 3) provides the definitive confirmation of target engagement in a native cellular environment. For compounds intended for therapeutic development, a fourth tier involving unbiased chemoproteomic approaches would be necessary to identify any potential off-targets across the entire proteome.[15][16] By employing this rigorous, multi-tiered validation strategy, researchers can proceed with confidence, ensuring their findings are built upon a foundation of robust and reliable tool compounds.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
  • Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. Journal of the American Chemical Society. [Link]
  • Identification of Novel GTP Analogs as Potent and Specific Reversible Inhibitors for Transglutaminase 2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • What are TGM2 inhibitors and how do they work?.
  • Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease St
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Thermal shift assay. Wikipedia. [Link]
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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. Bio-protocol. [Link]
  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]
  • Principles and Experimental Methodologies on Protein-Ligand Binding. Enzyme Engineering. [Link]
  • Enzyme assay. Wikipedia. [Link]
  • Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology. [Link]
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
  • Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). 3 Biotech. [Link]
  • Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]
  • Elevated Transglutaminase 2 Activity is Associated with Hypoxia-Induced Experimental Pulmonary Hypertension in Mice.
  • Identification of transglutaminase 2 mediated polyaminated proteins in a hepatocellular cancer cell line. Amino Acids. [Link]
  • Transglutaminase 2 and Transglutaminase 2 Autoantibodies in Celiac Disease: a Review. Clinical Reviews in Allergy & Immunology. [Link]
  • Transglutaminase 2 as a Marker for Inflammation and Therapeutic Target in Sepsis. International Journal of Molecular Sciences. [Link]
  • Type 2 Transglutaminase in Coeliac Disease: A Key Player in Pathogenesis, Diagnosis and Therapy. International Journal of Molecular Sciences. [Link]
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. [Link]
  • The Off-Targets of Clustered Regularly Interspaced Short Palindromic Repeats Gene Editing. Frontiers in Bioengineering and Biotechnology. [Link]
  • Off-target effects in CRISPR/Cas9 gene editing. Theranostics. [Link]

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The Dual Pillars of Analytical Integrity: A Comparative Guide to Utilizing Pharmacopeial vs. In-House Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth technical comparison between two classes of reference standards through a practical, hypothetical scenario: the analysis of the Active Pharmaceutical Ingredient (API) Procyclidine Hydrochloride and a potential process-related impurity, 5-Pyrrolidinoamylamine.

  • Pillar 1: The Primary Standard. We will consider the USP Procyclidine HCl Reference Standard , a primary compendial standard. These standards are rigorously characterized and are provided primarily for quality control use in conducting official assays and tests[2][3].

  • Pillar 2: The In-House Standard. We will explore the qualification and use of This compound , a non-compendial chemical. In our scenario, this compound represents a plausible, structurally related impurity that is not available from a pharmacopeial source. Establishing such a compound as a reliable reference standard is a common and critical task in drug development[4].

This guide will dissect the causality behind the necessary experimental workflows, provide self-validating protocols, and ground all claims in authoritative regulatory guidelines.

The Strategic Importance of the Right Standard

Choosing between a primary pharmacopeial standard and developing an in-house standard is a decision driven by necessity and application.

Primary Pharmacopeial Standards (e.g., USP Procyclidine HCl RS) are the gold standard. They are established through exhaustive collaborative testing in multiple laboratories and released under the authority of bodies like the USP's Board of Trustees[3]. Their use is explicitly required for demonstrating compliance with pharmacopeial monographs[2]. The key advantage is immediate trustworthiness and regulatory acceptance, saving significant time and resources[5].

In-House (or Secondary) Reference Standards (e.g., qualified this compound) become necessary when a compendial standard does not exist, as is often the case for novel process impurities or metabolites[4][6]. The responsibility then falls upon the sponsor to procure, qualify, and manage these standards[6]. While this requires a significant investment in characterization, it is an unavoidable and crucial aspect of drug development governed by Good Manufacturing Practices (GMP)[7][8][9].

The workflow for establishing an in-house reference standard is a foundational process in analytical development. The following diagram illustrates the logical flow for qualifying a non-compendial chemical like this compound.

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization & Qualification cluster_2 Phase 3: Certification & Management Sourcing Source Material (Custom Synthesis or Commercial) InitialID Initial Identity Check (e.g., FT-IR, MS) Sourcing->InitialID PurityScreen Preliminary Purity Screen (e.g., HPLC, GC) InitialID->PurityScreen StructElucid Definitive Structure Elucidation (1H NMR, 13C NMR, MS) PurityScreen->StructElucid Material suitable? PurityQuant Purity Assignment (Mass Balance Approach) StructElucid->PurityQuant ChromPurity Chromatographic Purity (e.g., HPLC 100% method) PurityQuant->ChromPurity WaterContent Water Content (Karl Fischer) PurityQuant->WaterContent ResidualSolv Residual Solvents (GC-HS) PurityQuant->ResidualSolv InorganicImp Inorganic Impurities (ROI, ICP-MS) PurityQuant->InorganicImp CoA Generate Certificate of Analysis (CoA) InorganicImp->CoA Stability Establish Stability Protocol & Retest Date CoA->Stability Management Inventory Management & Distribution Stability->Management

Caption: Workflow for Qualifying an In-House Reference Standard.

Comparative Analysis: Qualification and Performance Metrics

The level of characterization required depends on the intended use of the standard[1]. For a standard used in quantitative analysis, such as determining the level of an impurity, a full qualification is necessary.

ParameterUSP Procyclidine HCl RS (Primary)In-House this compound (Secondary)Rationale & Causality
Source Official source (USP)[10].Custom synthesis or commercial chemical supplier[10][11].Primary standards must come from a recognized pharmacopeia. Secondary standards must be sourced with the highest possible purity before qualification begins[10].
Identity Confirmation Stated on the label and in the official monograph. Confirmed in-use via compendial tests (e.g., IR spectrum comparison).Must be unequivocally proven. Requires a full suite of spectroscopic analyses: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR[10][12].The identity of a primary standard is taken as fact. For an in-house standard, the burden of proof is on the user to confirm the molecular structure is correct, as this is the foundation of its use.
Purity Assignment Assigned value (potency) provided on the Certificate. If not provided, it is assumed to be 100.0% for quantitative use in USP procedures[2].Must be determined experimentally using a mass balance approach. This involves summing the contributions from all potential impurities[10][11].The certified purity value is critical for accurate quantitative analysis. The mass balance approach is a scientifically sound method required by regulatory bodies like the FDA for characterizing reference materials[1].
Typical Purity Tests N/A (Value is pre-certified).1. Chromatographic Purity: (e.g., HPLC, >99.5%) 2. Water Content: (Karl Fischer Titration) 3. Residual Solvents: (Headspace GC) 4. Inorganic Impurities: (Residue on Ignition/Sulfated Ash)[10][11].This orthogonal testing strategy ensures that all types of impurities (organic, volatile, water, non-volatile) are accounted for, leading to a highly accurate and trustworthy purity value.
Documentation Official USP Certificate and monograph[2][13].A comprehensive internal Certificate of Analysis (CoA) must be generated, detailing all characterization tests, results, the calculated purity value, storage conditions, and a retest date[12].The CoA is the formal record that validates the material's fitness for use as a reference standard, as mandated by GMP guidelines[7][14][15].
Stability Labeled as "Current Lot" by USP. The user must verify its status. No expiry date is given, but a "valid use date" may apply to previous lots.Must be established via a formal stability study under ICH-compliant conditions. This data is used to define the retest period and storage conditions[4][12].The stability of the standard is crucial for its reliability over time. An unstable standard would lead to inaccurate analytical results.

Experimental Protocols: A Practical Application

Scenario: Development and validation of a stability-indicating HPLC method for the assay of Procyclidine HCl and the quantification of the this compound impurity.

Protocol 1: Qualification of this compound as a Reference Standard

Objective: To fully characterize and assign a purity value to a batch of this compound for use as a quantitative reference standard.

1. Identity Confirmation: a. Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental composition. b. NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O or CDCl₃). Analyze shifts, coupling constants, and integrations to confirm the structure matches that of this compound. c. FT-IR Spectroscopy: Obtain an infrared spectrum and compare it against a theoretical spectrum or literature data to confirm functional groups. This spectrum will serve as the future identification reference.

2. Purity Determination (Mass Balance): a. Chromatographic Purity: Develop a high-resolution gradient HPLC method with UV detection capable of separating this compound from all potential related impurities. A "100% method" or area normalization is used.

  • Rationale: This is the primary tool to quantify organic impurities. The goal is to demonstrate a purity of ≥99.5%[10]. b. Water Content: Perform Karl Fischer titration on three replicate samples.
  • Rationale: Water is a common impurity that must be quantified and subtracted from the total mass. c. Residual Solvents: Analyze the material using Gas Chromatography with a headspace sampler (GC-HS) to quantify any residual solvents from the synthesis.
  • Rationale: Volatile organic impurities are not detected by HPLC and must be assessed separately. d. Inorganic Impurities: Determine the content of non-volatile inorganic material using the Residue on Ignition (ROI) or Sulfated Ash test as described in USP <281>.
  • Rationale: This accounts for any inorganic salts or residues.

3. Purity Assignment Calculation:

  • Purity (%) = [100% - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)] x [% Chromatographic Purity / 100]
  • Rationale: This formula provides the final, corrected purity value (or potency) of the standard, which is traceable and defensible[11].

4. Documentation: a. Create a formal Certificate of Analysis summarizing all test results, the calculated purity, storage instructions (e.g., "Store at 2-8°C, protect from light"), and an assigned retest date based on initial stability assessments.

Protocol 2: Comparative HPLC Method Validation for Procyclidine HCl Assay and Impurity Determination

Objective: To validate an HPLC method according to ICH Q2(R1) guidelines to demonstrate it is suitable for its intended purpose: simultaneously assaying Procyclidine HCl and quantifying the this compound impurity.

G cluster_0 System Suitability cluster_1 Validation Parameters (ICH Q2) Method Validated HPLC Method SST Resolution > 2 Tailing Factor < 1.5 RSD < 2.0% Method->SST Specificity Specificity (Peak Purity, No Interference) Method->Specificity Linearity Linearity & Range (r² > 0.999) Accuracy Accuracy (98-102% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness (Flow, pH, Temp)

Caption: Core Parameters for HPLC Method Validation per ICH Q2(R1).

Methodology Steps:

  • Standard Preparation:

    • Assay Standard: Accurately weigh the USP Procyclidine HCl RS and prepare a stock solution in a suitable mobile phase (e.g., 1.0 mg/mL).

    • Impurity Standard: Accurately weigh the newly qualified In-House this compound RS, using its calculated purity value for weight correction, and prepare a stock solution (e.g., 1.0 mg/mL).

    • Working Solutions: Prepare calibration curves for both the API and the impurity over their respective ranges. For the assay, this might be 80% to 120% of the nominal concentration. For the impurity, the range must cover from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., 0.05% to 0.2% relative to the API).

  • Specificity:

    • Inject a blank (mobile phase), the Procyclidine HCl standard, the this compound standard, and a mixture of both.

    • Perform forced degradation on the API (acid, base, peroxide, heat, light) and analyze the stressed samples.

    • Acceptance Criteria: The peaks for Procyclidine and this compound must be well-resolved from each other and from any degradation products. Peak purity analysis (via photodiode array detector) should pass.

  • Linearity:

    • Inject the calibration standards for both components (minimum of 5 concentrations recommended).

    • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (r²) must be > 0.999.

  • Accuracy (Recovery):

    • Spike a sample of the Procyclidine HCl drug substance with known amounts of this compound at three levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

    • Acceptance Criteria: The recovery for the impurity should be between 90.0% and 110.0%. For the API assay, recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Perform six replicate injections of a standard solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤2.0% for the assay and ≤10.0% for the impurity at the specification limit.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Determine the LOQ and LOD for this compound based on signal-to-noise ratio (typically 10:1 for LOQ, 3:1 for LOD) or standard deviation of the response.

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.

Conclusion

The integrity of analytical data is built upon the quality of the reference standards used. While primary, pharmacopeial standards represent the pinnacle of quality and regulatory acceptance, the ability to source, qualify, and manage in-house reference standards for novel impurities or metabolites is a fundamental requirement in modern drug development. The process of qualifying a secondary standard like this compound must be a self-validating system, grounded in orthogonal analytical techniques and comprehensive documentation. By adhering to the principles outlined in ICH and USP guidelines, scientists can ensure that both primary and secondary standards serve as robust and reliable pillars for ensuring the safety and efficacy of pharmaceutical products.

References

  • Guideline for Referencing USP–NF Documentary Standards. (n.d.). USP.
  • USP Reference Standards. (n.d.). USP.
  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
  • Using USP Reference Standards. (2017, November 1). USP.
  • Use and Storage of USP Reference Standards. (n.d.). USP.
  • <11> USP REFERENCE STANDARDS. (n.d.). USP-NF.
  • The ABC's of Reference Standard Management. (n.d.). American Pharmaceutical Review.
  • Reference Standard Materials Program. (n.d.). Intertek.
  • Understanding the International Council for Harmonisation (ICH) Q7 Guideline. (2024, September 26). CPL.
  • Reference Standard Preparation & Characterization. (n.d.). Creative Biolabs.
  • How to Qualify Secondary Reference Standards to Ensure Compliance. (2025, September 29). ResolveMass Laboratories Inc.
  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (n.d.). FDA.
  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH.
  • The complete guide to the ICH Q7 guidelines. (2025, June 30). Qualio.
  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide. (2025, March 18). ComplianceQuest.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000, November 1). European Medicines Agency.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Procyclidine Impurities and Related Compound. (n.d.). Veeprho.
  • Synthesis pathways and chemical intermediates of procyclidine. (n.d.). BenchChem.
  • Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal.

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A Comparative Guide to the Synthesis of 5-Pyrrolidinoamylamine: Strategies, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Pyrrolidinoamylamine, also known as N-(5-aminopentyl)pyrrolidine, is a diamine that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a primary aliphatic amine and a tertiary cyclic amine, offers two distinct points for functionalization, making it an attractive scaffold for the synthesis of novel pharmaceutical agents, ligands, and polymers. The selection of a synthetic route for such a molecule is a critical decision, balancing factors of efficiency, scalability, cost, and safety. This guide provides an in-depth comparative review of two primary, field-proven synthetic strategies for the preparation of this compound, designed for researchers, chemists, and process development professionals. We will dissect each route, explaining the causality behind experimental choices and providing the necessary data to inform your synthetic planning.

Route 1: Two-Step Synthesis via Alkylation and Nitrile Reduction

This strategy is a direct and convergent approach, characterized by its efficiency and reliance on well-established, high-yielding transformations. It begins with the alkylation of pyrrolidine using a bifunctional C5 synthon, followed by the chemical reduction of a nitrile precursor to the target primary amine.

Strategic Overview & Workflow

The logical flow of this route is predicated on forming the tertiary amine first, then unmasking the primary amine from a stable nitrile intermediate.

Route 1 Workflow A 5-Halopentanenitrile + Pyrrolidine B Intermediate: 5-(Pyrrolidin-1-yl)pentanenitrile A->B  Step 1: Nucleophilic Substitution (SN2) C Final Product: This compound B->C  Step 2: Nitrile Reduction

Caption: Workflow for the Alkylation/Nitrile Reduction Route.

Mechanistic Insights & Rationale

Step 1: Nucleophilic Alkylation. This step leverages the nucleophilicity of the secondary amine of pyrrolidine to displace a halide (typically chloride or bromide) from the 5-position of a pentanenitrile backbone.[1] The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The choice of a nitrile as the primary amine precursor is deliberate; it is relatively unreactive under the alkylation conditions, preventing self-condensation or polymerization, and is an excellent substrate for clean reduction to a primary amine.

Step 2: Nitrile Reduction. The transformation of the nitrile group (-C≡N) to an aminomethyl group (-CH₂-NH₂) is a fundamental reaction in organic synthesis. Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this purpose. The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by workup to protonate the resulting nitrogen species. Alternatively, catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst) can be employed, offering a safer profile for larger-scale operations, though it may require specialized high-pressure equipment.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Pyrrolidin-1-yl)pentanenitrile

  • To a stirred solution of 5-chloropentanenitrile (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq.) as a base.

  • Add pyrrolidine (2.2 eq.) dropwise to the suspension at room temperature. The slight excess of pyrrolidine ensures complete consumption of the alkyl halide and helps drive the reaction to completion.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by GC-MS or TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess pyrrolidine.

  • The resulting crude oil can be purified by vacuum distillation to yield pure 5-(pyrrolidin-1-yl)pentanenitrile.

Step 2: Reduction to this compound

  • Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Prepare a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flask equipped with a reflux condenser and a dropping funnel.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the 5-(pyrrolidin-1-yl)pentanenitrile (1.0 eq.) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely destroying the reagent and generating a granular precipitate that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes, then filter the solid aluminum salts. Wash the filter cake thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to afford the final product as a colorless liquid.

Route 2: Gabriel Synthesis Pathway

This route is a classic, multi-step approach that offers excellent control over the introduction of the primary amine functionality by using a phthalimide protecting group. It is particularly valuable when seeking to avoid the use of potent, non-selective reducing agents.

Strategic Overview & Workflow

This strategy isolates the primary amine as a stable phthalimide derivative throughout the construction of the pyrrolidine moiety, with a final deprotection step to release the target molecule.

Route 2 Workflow A 1,5-Dihalopentane + Potassium Phthalimide B Intermediate 1: N-(5-Halopentyl)phthalimide A->B  Step 1: Gabriel Synthesis   C Intermediate 2: N-[5-(Pyrrolidin-1-yl)pentyl]phthalimide B->C  Step 2: Alkylation of Pyrrolidine   D Final Product: This compound C->D  Step 3: Hydrazinolysis  

Caption: Workflow for the Gabriel Synthesis Pathway.

Mechanistic Insights & Rationale

Step 1: Gabriel Synthesis. The Gabriel synthesis is a robust method for forming primary amines from alkyl halides.[2] It begins with the N-alkylation of potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻), attacking the alkyl halide (in this case, 1,5-dibromopentane) in an SN2 reaction. Using a large excess of the dihalide minimizes the formation of the double-substituted byproduct. The resulting intermediate, N-(5-bromopentyl)phthalimide, is a stable, crystalline solid that is easily purified.[3][4]

Step 2: Alkylation of Pyrrolidine. Similar to Route 1, this step involves the SN2 displacement of the remaining halide by pyrrolidine. The bulky phthalimide group ensures that the reaction occurs selectively at the terminal carbon of the pentyl chain.

Step 3: Phthalimide Deprotection (Hydrazinolysis). The final step is the cleavage of the phthalimide group to release the free primary amine. The most common method is the Ing-Manske procedure, which involves treatment with hydrazine (N₂H₄).[5][6] Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the imide in a two-step addition-elimination sequence. This results in the formation of a highly stable, five-membered phthalhydrazide ring and liberates the desired primary amine.[7][8]

Detailed Experimental Protocol

Step 1: Synthesis of N-(5-Bromopentyl)phthalimide

  • Dissolve potassium phthalimide (1.0 eq.) in a sufficient volume of DMF.

  • Add 1,5-dibromopentane (3.0 eq.) to the solution. The excess dihalide is crucial to favor mono-alkylation.

  • Heat the mixture to 90-100 °C and stir for 4-6 hours.

  • Cool the reaction mixture and pour it into a large volume of ice water to precipitate the product and quench the excess dibromopentane.

  • Filter the resulting solid, wash thoroughly with water, and then recrystallize from ethanol or isopropanol to yield pure N-(5-bromopentyl)phthalimide as a white solid.[9][10]

Step 2: Synthesis of N-[5-(Pyrrolidin-1-yl)pentyl]phthalimide

  • Dissolve N-(5-bromopentyl)phthalimide (1.0 eq.) from Step 1 in acetonitrile.

  • Add potassium carbonate (2.0 eq.) and pyrrolidine (1.5 eq.).

  • Heat the mixture to reflux and stir for 8-12 hours until TLC or GC-MS indicates the consumption of the starting material.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Step 3: Deprotection via Hydrazinolysis

  • Dissolve the crude N-[5-(pyrrolidin-1-yl)pentyl]phthalimide (1.0 eq.) from Step 2 in ethanol or THF.[7]

  • Add hydrazine monohydrate (2.0 to 4.0 eq.) to the solution and heat the mixture to reflux for 4 hours. A voluminous white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to dissolve the product and fully precipitate the phthalhydrazide.

  • Filter off the phthalhydrazide solid and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as its dihydrochloride salt.

  • To obtain the free base, dissolve the salt in water, make the solution strongly basic with NaOH, and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the organic extracts, remove the solvent, and purify by vacuum distillation.

Comparative Analysis & Summary

The choice between these two synthetic routes depends heavily on the specific constraints and goals of the project, such as scale, available equipment, and safety protocols.

ParameterRoute 1: Alkylation & Nitrile ReductionRoute 2: Gabriel Synthesis Pathway
Number of Steps 23
Key Reagents Pyrrolidine, 5-Chloropentanenitrile, LiAlH₄1,5-Dibromopentane, K-Phthalimide, Pyrrolidine, Hydrazine
Overall Yield Potentially higher (fewer steps)Moderate to Good (more steps, potential for loss at each stage)
Safety & Handling High Hazard: Requires meticulous handling of LiAlH₄, which is pyrophoric and water-reactive.Moderate Hazard: Hydrazine is toxic and a suspected carcinogen.[5] 1,5-Dibromopentane is a lachrymator.
Purification Requires two vacuum distillations.Involves one recrystallization and one final vacuum distillation. Intermediates are often stable solids.
Scalability Scale-up of LiAlH₄ reductions can be challenging due to exotherms and quenching difficulties. Catalytic hydrogenation is a better but equipment-intensive alternative.Generally more amenable to scale-up. The hydrazinolysis can be managed effectively on a large scale.
Starting Materials 5-Chloropentanenitrile is a readily available commercial chemical.1,5-Dibromopentane and potassium phthalimide are common, inexpensive bulk chemicals.[3]
Expert Recommendation
  • For rapid, lab-scale synthesis (<100 g): Route 1 is often preferred due to its brevity and the high efficiency of the individual steps. Experienced chemists comfortable with handling highly reactive hydride reagents will find this route to be very effective.

  • For process development and larger-scale production (>100 g): Route 2 presents a more robust and arguably safer pathway. The intermediates are stable, often crystalline solids, which simplifies purification and quality control. The avoidance of LiAlH₄ makes the process more amenable to standard chemical plant equipment and safety procedures.

Conclusion

Both the Alkylation/Nitrile Reduction and the Gabriel Synthesis pathways represent reliable and validated strategies for the synthesis of this compound. Route 1 offers a more direct path with fewer steps, making it ideal for discovery chemistry and small-scale work. In contrast, Route 2, while longer, provides greater control and utilizes more manageable reagents, rendering it a more suitable candidate for scale-up and process chemistry applications. The ultimate choice will be guided by a careful assessment of the available resources, safety infrastructure, and the desired scale of production.

References

  • Natural Micron Pharm Tech. N-(5-broMopentyl)phthaliMide. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Kar, G. K. (2022). Response in Deprotection aaa aaa aaa aaa aaa.
  • ResearchGate. (n.d.).
  • BYJU'S.
  • Organic Chemistry Portal. Phthalimides. [Link]
  • PubChem. Pyrrolidine.

Sources

Evaluating the performance of 5-Pyrrolidinoamylamine across various research models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of Polyamine Analogues: A Comparative Analysis

Introduction: The Challenge of Targeting the Polyamine Pathway

Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. Their tightly regulated intracellular concentrations are frequently dysregulated in cancer, with elevated levels being a hallmark of rapidly proliferating tissues. This makes the polyamine metabolic pathway a compelling target for anticancer drug development. However, the complexity of this pathway, featuring biosynthesis, catabolism, and transport, presents significant challenges for therapeutic intervention.

While a vast number of compounds have been synthesized to target this pathway, comprehensive performance data is often scattered. This guide addresses the challenge of evaluating potential therapeutic agents by providing a comparative analysis of key polyamine analogues across standard preclinical research models. Due to the limited specific research on 5-Pyrrolidinoamylamine, we will focus on well-characterized and clinically relevant analogues to establish a framework for evaluation. This guide will compare the performance of Eflornithine (DFMO), a biosynthetic inhibitor, and N¹,N¹¹-diethylnorspermine (BENSpm), a catabolism-inducing analogue, providing researchers with a foundational understanding of their mechanisms and experimental outcomes.

The Polyamine Metabolic Pathway: A Dual-Target System

Effective evaluation of any polyamine analogue begins with understanding its mechanism of action within the context of the metabolic pathway. The two primary strategies for depleting intracellular polyamines are inhibiting their synthesis and promoting their catabolism.

The biosynthesis cascade begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC), the rate-limiting enzyme in the pathway, to produce putrescine. Subsequent steps involving spermidine synthase and spermine synthase produce spermidine and spermine. Conversely, the catabolic pathway is primarily regulated by spermidine/spermine N¹-acetyltransferase (SSAT), which acetylates spermidine and spermine, marking them for export or for oxidation by polyamine oxidase (PAO).

Polyamine_Pathway cluster_synthesis Biosynthesis cluster_catabolism Catabolism cluster_inhibitors Therapeutic Analogues Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase AcSpermidine N¹-acetylspermidine Spermidine->AcSpermidine SSAT AcSpermine N¹-acetylspermine Spermine->AcSpermine SSAT AcSpermidine->Putrescine AcSpermine->Spermidine PAO DFMO DFMO (Eflornithine) DFMO->Putrescine Inhibits ODC BENSpm BENSpm BENSpm->AcSpermidine Induces SSAT BENSpm->AcSpermine In_Vitro_Workflow cluster_workflow Standard In Vitro Evaluation Workflow cluster_assays Mechanistic Assay Examples start Select Cancer Cell Lines viability Cell Viability Assay (e.g., MTT, MTS) Determine IC₅₀ start->viability mechanistic Mechanistic Assays (at IC₅₀ concentration) viability->mechanistic data Data Analysis & Interpretation mechanistic->data western Western Blot (ODC, SSAT levels) hplc HPLC Analysis (Polyamine Pools) apoptosis Apoptosis Assay (Annexin V, Caspase-3)

Caption: A typical experimental workflow for the in vitro characterization of polyamine analogues.

Comparative Performance Data

The efficacy of polyamine analogues can vary significantly depending on the cell line's genetic background and dependency on the polyamine pathway.

CompoundCell LineIC₅₀ (µM)Primary MechanismKey Findings
DFMO MALME-3M (Melanoma)>1000ODC Inhibition (Cytostatic)Primarily slows proliferation by depleting putrescine and spermidine. Often requires combination with other agents for cytotoxic effects.
DFMO NCI-H157 (Lung Cancer)~5000ODC Inhibition (Cytostatic)Demonstrates limited single-agent efficacy in many solid tumor cell lines.
BENSpm MALME-3M (Melanoma)1-10SSAT Induction (Cytotoxic)Potently induces SSAT, leading to rapid spermine depletion and accumulation of acetylated forms, triggering apoptosis.
BENSpm NCI-H157 (Lung Cancer)<10SSAT Induction (Cytotoxic)Shows high efficacy as a single agent, inducing apoptosis through polyamine depletion and potential off-target effects.

Analysis and Interpretation:

The data clearly illustrates the fundamental difference between these two classes of analogues. DFMO acts primarily as a cytostatic agent. By blocking ODC, it prevents the synthesis of new polyamines, leading to a gradual depletion that slows the cell cycle. However, cells can often compensate by increasing polyamine import, limiting its single-agent efficacy. For this reason, DFMO is often evaluated in combination with other cytotoxic agents or with inhibitors of polyamine transport.

In stark contrast, BENSpm is a potent cytotoxic agent. Its primary mechanism is the superinduction of the SSAT enzyme. This not only depletes spermine pools but also generates high levels of N¹-acetylspermidine and N¹-acetylspermine. This dual action of depleting essential molecules (spermine) and producing potentially toxic catabolites contributes to its potent apoptotic effects. When designing experiments, it is critical to measure both polyamine pools (via HPLC) and key enzyme levels (ODC and SSAT via Western blot) to confirm the on-target mechanism of the selected analogue.

Part 2: In Vivo Efficacy in Preclinical Models

Promising in vitro results must be validated in vivo to assess anti-tumor efficacy, pharmacokinetics, and host toxicity. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for this evaluation.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MALME-3M cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, DFMO, BENSpm).

  • Treatment Administration: Administer the compounds as per the established regimen. DFMO is often supplied in drinking water (e.g., 2% w/v) due to its short half-life, while BENSpm is typically administered via intraperitoneal (i.p.) injection (e.g., 10 mg/kg, daily).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize animals, and harvest tumors for downstream analysis (e.g., Western blot, IHC).

Comparative In Vivo Performance
CompoundMouse ModelDosing RegimenTumor Growth Inhibition (%)Notes
DFMO MALME-3M Xenograft2% in drinking water~40-50%Well-tolerated with minimal weight loss. Efficacy is often modest as a single agent.
BENSpm MALME-3M Xenograft10 mg/kg/day, i.p.>80%Significant tumor regression observed. Potential for dose-limiting toxicity (weight loss) must be monitored.

Expert Insights:

The in vivo data corroborates the in vitro findings. BENSpm demonstrates substantially greater single-agent anti-tumor activity than DFMO. This is attributed to its cytotoxic mechanism, which can induce tumor regression, not just inhibit growth. However, this potency comes with a narrower therapeutic window. The induction of the catabolic pathway can be toxic to normal tissues, and therefore, careful dose-escalation studies are required to determine the maximum tolerated dose (MTD).

In contrast, DFMO is exceptionally well-tolerated but its cytostatic nature often makes it a better candidate for combination therapies or as a chemopreventive agent. The choice between a cytostatic and a cytotoxic polyamine analogue depends heavily on the therapeutic context. For treating aggressive, established tumors, a potent agent like BENSpm may be necessary. For adjuvant therapy or prevention, a well-tolerated agent like DFMO may be more appropriate.

Conclusion and Future Directions

The evaluation of polyamine analogues requires a multi-faceted approach that connects in vitro mechanistic studies with in vivo efficacy and toxicity assessments. The comparison between the ODC inhibitor DFMO and the SSAT inducer BENSpm highlights a critical dichotomy in targeting the polyamine pathway: cytostatic growth inhibition versus potent cytotoxicity.

  • DFMO represents a well-tolerated, cytostatic approach. Its utility in the clinic, particularly for chemoprevention, has been established. Researchers evaluating DFMO-like compounds should focus on combination strategies to enhance its cytotoxic potential.

  • BENSpm exemplifies a highly effective, cytotoxic strategy that holds promise for treating aggressive malignancies. The key experimental consideration for BENSpm-like analogues is managing the on-target toxicity to achieve a favorable therapeutic index.

For any novel compound, including those with limited characterization like this compound, the workflows and comparative data presented here provide a robust template for a thorough preclinical evaluation. The ultimate goal is to define not just whether a compound works, but how it works, and in which specific contexts it is most likely to succeed.

References

  • Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases.
  • Pegg, A. E. (2009). Mammalian polyamine metabolism and function. IUBMB Life. [Link]
  • Meyskens, F. L., & Gerner, E. W. (1999). Development of difluoromethylornithine (DFMO) as a chemopreventive agent. Clinical Cancer Research. [Link]
  • Wang, Y., & Casero, R. A. (2006). SSAT-induced polyamine depletion as a therapeutic target. Prous Science. (Note: Direct link to this specific older journal article is unavailable, but related works by the author are widely published and accessible through academic search engines like PubMed and Google Scholar).
  • Hesterberg, R., et al. (2006). Preclinical evaluation of the polyamine analogue N¹,N¹¹-diethylnorspermine in combination with gemcitabine in pancreatic cancer. Clinical Cancer Research. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Pyrrolidinoamylamine (CAS 71302-71-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.

Core Principles of Chemical Waste Management

The disposal of any chemical reagent, including this compound, is governed by a foundational principle: cradle-to-grave responsibility . This means the generator of the waste is responsible for its safe handling, storage, and ultimate disposal in a manner that protects human health and the environment.[1] Improper disposal, such as drain disposal, is strictly prohibited as amines can be harmful to aquatic ecosystems.[2] This guide ensures that laboratory personnel can meet this responsibility through scientifically sound and compliant procedures.

Hazard Profile of this compound

A thorough understanding of a chemical's hazard profile is the first step in safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure—a pyrrolidine ring linked to an amylamine chain—allows us to infer a reliable hazard profile from its constituent parts and the general properties of aliphatic amines.

The pyrrolidine moiety suggests properties analogous to Pyrrolidine (CAS 123-75-1), which is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[3][4] The amylamine portion contributes to its basicity and potential for corrosive action. Aliphatic amines are generally basic, can form water-soluble salts, and may be incompatible with various organic solvents like chloroform and carbon tetrachloride.[5]

Property Value / Profile Source(s)
Chemical Name 5-(pyrrolidin-1-yl)pentan-1-amine[6]
CAS Number 71302-71-1[6]
Molecular Formula C₉H₂₀N₂[6]
Molecular Weight 156.27 g/mol [6]
Boiling Point 233.0 °C (at 760 Torr)[6]
Inferred Hazards Corrosive, Flammable, Harmful if Swallowed or Inhaled[3][4]
Toxicity Harmful to aquatic life[4]

This table summarizes known physical properties of this compound and infers key hazards based on the known profile of Pyrrolidine and general amine chemistry.

Pre-Disposal Protocol: Segregation and Storage

Proper disposal begins the moment the chemical is deemed "waste." The following steps are critical to prevent hazardous reactions and ensure regulatory compliance.

Step 1: Waste Segregation

Immediately segregate waste containing this compound from other chemical waste streams.[2] This is the most critical step in preventing unintended and dangerous chemical reactions. Do not mix amine waste with:

  • Acids and Oxidizing Agents: Violent reactions can occur.[7][8]

  • Halogenated Solvents: Amines are incompatible with solvents like chloroform and carbon tetrachloride.[5]

  • Other Reactive Classes: Refer to your institution's chemical hygiene plan for a comprehensive list of incompatible materials.[9][10]

Step 2: Container Selection

Choose a waste container that is in good condition and compatible with this compound.

  • Recommended: High-density polyethylene (HDPE) or glass containers are typically suitable.

  • Avoid: Do not use metal containers for corrosive waste.[11]

  • Integrity: Ensure the container has a tight-fitting, screw-on cap to prevent the release of fumes.[2][11]

Step 3: Hazardous Waste Labeling

Properly label the waste container before adding the first drop of waste. The label must include:

  • The words "HAZARDOUS WASTE ".[11]

  • The full chemical name: "This compound ". Avoid abbreviations or formulas.

  • The approximate concentration and quantity of the waste.

  • The accumulation start date (the date the first waste is added).

  • The associated hazards (e.g., Corrosive, Flammable, Toxic).

Step 4: Safe Accumulation and Storage

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[11]

  • Location: The area must be well-ventilated, away from direct sunlight and heat sources.[2]

  • Containment: Use secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Closure: Keep the container tightly closed at all times, except when adding waste.[11]

Disposal Workflow and Execution

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] These companies are equipped to manage chemical waste using methods like high-temperature incineration, which ensures complete destruction.[12] The following workflow outlines the decision-making and operational process for disposal.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Disposal Vendor Start Waste Generated Segregate 1. Segregate Waste (Amine-Specific Stream) Start->Segregate SelectContainer 2. Select & Label Compatible Container Segregate->SelectContainer Store 3. Store in Designated Satellite Accumulation Area SelectContainer->Store CheckFull Container Approaching Full or Accumulation Limit? Store->CheckFull ContactEHS 4. Contact Institutional EHS for Waste Pickup Request CheckFull->ContactEHS Yes SchedulePickup 5. EHS Schedules Pickup with Licensed Vendor ContactEHS->SchedulePickup Documentation 6. Complete Waste Manifest & Transfer Custody SchedulePickup->Documentation Dispose 7. Vendor Transports & Disposes via Incineration/Treatment Documentation->Dispose

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedure:
  • Monitor Waste Levels: Regularly check the volume of waste in your container. Do not overfill; a good rule of thumb is to fill to no more than 75-80% capacity to allow for expansion.[13]

  • Request Pickup: Once the container is nearly full, or approaching your institution's time limit for satellite accumulation (e.g., 6 months), submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department.[13]

  • Prepare for Pickup: Ensure the container is clean on the outside, the label is legible, and the cap is securely tightened.

  • Documentation: Your EHS professional will provide a hazardous waste manifest. This is a legal document that tracks the waste from your lab to its final destination. Fill out your portion accurately.

  • Transfer Custody: Hand the waste container over to the EHS professional or the licensed disposal vendor's technician during the scheduled pickup.

Emergency Procedures: Spill Management

Preparedness for accidental spills is mandatory.[2]

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile). For larger spills, a face shield and respiratory protection may be necessary.

  • Contain the Spill: Use a spill containment kit with absorbent pads or a non-reactive absorbent material (like vermiculite or sand) to dike the spill and prevent it from spreading.

  • Neutralize and Absorb: For small spills, cautiously neutralize with a weak acid (e.g., citric acid solution) before absorbing. For larger spills, absorb directly.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container. Label it as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste with the highest degree of safety, scientific integrity, and regulatory compliance, reinforcing a culture of trust and responsibility.

References

  • Time in Cleveland, OH, US. (n.d.). Google Search.
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  • Chemical Incompatibility Chart. (n.d.). Princeton EHS.
  • Disposing Amine Waste. (n.d.). Technology Catalogue.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
  • IDENTIFICATION OF HAZARDOUS WASTES. (n.d.). StateScape.
  • Partial List of Chemical Incompatibilities. (n.d.). University of Nevada, Reno Environmental Health & Safety.
  • Pyrrolidine | C4H9N. (n.d.). PubChem, NIH.
  • Appendix K - Incompatible Chemicals. (n.d.). Cornell EHS.
  • SAFETY DATA SHEET - Pyrrolidine. (2012, April 16). Fisher Scientific.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • What is the proper disposal of dansyl-substituted amino acids? (2020, December 21). ResearchGate.
  • SAFETY DATA SHEET - Pyrrolidine. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - 1-vinyl-2-pyrrolidone. (2025, August 28). BASF.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines. (2021, April 20). RSC Publishing.
  • Safety Data Sheet - this compound. (2025, March 11). Cayman Chemical.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
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  • Reclaiming. (n.d.). Coastal Chemical.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC, NIH.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.
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Personal protective equipment for handling 5-Pyrrolidinoamylamine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Pyrrolidinoamylamine

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. This guide is constructed based on the known hazards of structurally similar aliphatic amines and pyrrolidine derivatives. It is imperative to treat this compound with, at minimum, the same precautions as these related compounds. All personnel must receive thorough training on potential hazards and handling procedures before commencing any work with this chemical.

Hazard Analysis: Understanding the Risks of this compound

This compound is a bifunctional molecule featuring a pyrrolidine ring and a primary amine group connected by an alkyl chain. This structure suggests a reactivity profile characteristic of aliphatic amines, which are known to be corrosive and capable of causing severe skin burns and eye damage[1][2]. Inhalation of vapors can lead to respiratory irritation, with potential symptoms including coughing, shortness of breath, and swelling of the throat[3]. Systemic effects following exposure may include headache, nausea, and anxiety[3].

The pyrrolidine moiety, a cyclic secondary amine, is also associated with hazards such as flammability and the production of toxic nitrogen oxides upon combustion[4]. Given these characteristics, a rigorous and proactive safety protocol is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield worn over goggles is mandatory when handling larger quantities (>50 mL) or when there is a significant splash risk.Aliphatic amines can cause severe eye irritation, corneal opacities, and potentially irreversible damage[3]. A face shield provides a secondary barrier against splashes.
Skin and Body Protection Flame-resistant lab coat or a tightly woven 100% cotton lab coat. Long pants and closed-toe, chemical-resistant shoes are required.Protects against accidental skin contact with the corrosive liquid. Flame-resistant material is crucial due to the flammability risk associated with related compounds[1][4].
Hand Protection Double-gloving with chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Consult the glove manufacturer's chemical resistance guide for breakthrough times.Direct skin contact can cause severe burns[2]. Double-gloving provides an additional layer of protection in case the outer glove is compromised. A study on triethylamine, a related aliphatic amine, demonstrated varying breakthrough times for different glove materials, highlighting the importance of selecting appropriate gloves[5].
Respiratory Protection All work must be conducted in a certified chemical fume hood. If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is required. For concentrations suspected to be 50 ppm or greater, a pressure-demand, self-contained breathing apparatus (SCBA) is necessary[3].Vapors of aliphatic amines are irritating to the respiratory tract[3]. A chemical fume hood is the primary engineering control to prevent inhalation exposure.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, procedural workflow is critical for minimizing exposure risk. The following steps provide a framework for the safe handling of this compound from receipt to use.

Pre-Experiment Preparation
  • Information Review: Thoroughly review this guide and any available safety information for similar chemicals. Ensure all personnel involved are familiar with the procedures.

  • Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials for amines and personal protective equipment is readily accessible.

  • Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure complete protection and avoid cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_fume_hood At the Fume Hood Lab_Coat 1. Don Lab Coat and Closed-Toe Shoes Inner_Gloves 2. Don Inner Pair of Nitrile Gloves Lab_Coat->Inner_Gloves Goggles_Shield 3. Don Safety Goggles and Face Shield Inner_Gloves->Goggles_Shield Outer_Gloves 4. Don Outer Pair of Nitrile Gloves Goggles_Shield->Outer_Gloves End Ready to Handle Chemical Outer_Gloves->End Start Start Start->Lab_Coat

Caption: PPE Donning Sequence for Handling this compound.

Chemical Handling
  • Transport: When transporting the chemical, use a secondary container to prevent spills.

  • Dispensing: Always dispense this compound inside a chemical fume hood. Use spark-proof tools and avoid creating aerosols[1].

  • Heating: Avoid heating the material near open flames or other ignition sources due to its potential flammability[4].

  • Compatibility: Keep away from strong oxidizing agents and acids.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure TypeImmediate Action
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Small Spill (<100 mL) Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an amine-neutralizing absorbent material. Once absorbed, collect the material in a sealed, labeled container for hazardous waste disposal.
Large Spill (>100 mL) Evacuate the laboratory and alert others. Close the laboratory door and contact your institution's emergency response team immediately.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

The disposal of this compound and all associated contaminated materials must be managed as a hazardous waste stream[6][7].

Waste Segregation and Containerization
  • Identify and Segregate: All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be segregated from other waste streams[7][8].

  • Use Appropriate Containers: Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition with a secure, leak-proof lid[7].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents[6].

Disposal Workflow

The following diagram outlines the procedural flow for the proper disposal of this compound waste.

Disposal_Workflow cluster_generation Waste Generation (Inside Fume Hood) cluster_containerization Containerization cluster_storage Temporary Storage cluster_collection Final Disposal Generate_Waste 1. Generate Waste (e.g., contaminated gloves, pipettes, excess solution) Segregate_Waste 2. Segregate from Incompatible Materials Generate_Waste->Segregate_Waste Place_In_Container 3. Place in a Labeled, Leak-Proof Hazardous Waste Container Segregate_Waste->Place_In_Container Seal_Container 4. Securely Seal Container When Not in Use Place_In_Container->Seal_Container Store_In_SAA 5. Store in Designated Satellite Accumulation Area (SAA) Seal_Container->Store_In_SAA EH_S_Pickup 6. Arrange for Pickup by Environmental Health & Safety (EH&S) Store_In_SAA->EH_S_Pickup

Caption: Hazardous Waste Disposal Workflow for this compound.

Decontamination
  • All non-disposable equipment and surfaces should be decontaminated after use.

  • Contaminated disposable items, such as absorbent pads and gloves, must be disposed of as hazardous waste[8].

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for all personnel.

References

  • Aliphatic amines: Information and recommendations for first responders - Chemical Emergency Medical Guidelines. Link
  • Personal protective equipment for handling 5-Tert-butylnonan-5-amine - Benchchem. Link
  • Determination of Alkylamine Permeation Through Protective Gloves Using Aliph
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  • Personal Protective Equipment (PPE) - CHEMM. Link
  • Personal Protective Equipment | US EPA. Link
  • SAFETY DATA SHEET - Fisher Scientific (Pyrrolidine). Link
  • SAFETY DATA SHEET - Sigma-Aldrich (Pyrrolidine). Link
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  • Safety D
  • Pyrrolidine - HAZARD SUMMARY. Link
  • SAFETY DATA SHEET - Fisher Scientific (N-(3-Aminopropyl)pyrrolidine). Link
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Link
  • Safe Handling and Disposal of Antineoplastic and Other Drugs. Link
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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.